2-(Piperidin-1-yl)pyrimidin-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJWCNUYFLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296354 | |
| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086378-61-1 | |
| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperidinyl)-5-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(piperidin-1-yl)pyrimidin-5-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(piperidin-1-yl)pyrimidin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the structural features of this molecule through the lens of NMR spectroscopy. The guide presents predicted spectral data, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectra, grounded in established principles of chemical shifts and spin-spin coupling in heterocyclic systems. The methodologies and interpretations are supported by authoritative references to ensure scientific rigor and practical applicability.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, incorporates both a 2-aminopyrimidine moiety, a class of compounds with a wide range of biological activities, and a piperidine ring, a common feature in many pharmaceuticals.[2][3] The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and providing insights into their electronic and conformational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules.[4][5] By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for a complete mapping of the molecular architecture. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for researchers working with this and related compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for piperidine and substituted pyrimidines, taking into account the electronic effects of the substituents.[2][6][7][8][9]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 2H | H-4, H-6 |
| ~5.5 | s (broad) | 2H | -NH₂ |
| ~3.6 | t, J ≈ 5.5 Hz | 4H | H-2', H-6' (pip) |
| ~1.6 | m | 4H | H-3', H-5' (pip) |
| ~1.5 | m | 2H | H-4' (pip) |
pip = piperidine ring
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~155 | C-4, C-6 |
| ~135 | C-5 |
| ~45 | C-2', C-6' (pip) |
| ~25 | C-3', C-5' (pip) |
| ~24 | C-4' (pip) |
pip = piperidine ring
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme is used for this compound.
Figure 1. Molecular structure and atom numbering of this compound.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is contingent upon a well-defined experimental protocol. The following steps outline a robust methodology for the analysis of this compound.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Massing: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. It also allows for the observation of exchangeable protons (e.g., -NH₂).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[10]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
Instrument Parameters and Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
Figure 2. Recommended NMR acquisition workflow.
Spectral Interpretation and Rationale
The interpretation of the NMR spectra involves assigning each signal to a specific nucleus within the molecule. This process is guided by an understanding of chemical shifts, coupling constants, and the electronic effects of substituents.
¹H NMR Spectrum Analysis
-
Pyrimidine Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent due to the free rotation around the C2-N1' bond. They are anticipated to appear as a singlet at approximately 8.0 ppm. The electron-withdrawing nature of the pyrimidine nitrogens and the amino group at C5 deshields these protons, shifting them downfield.
-
Amine Protons (-NH₂): The protons of the primary amine at the C5 position are expected to appear as a broad singlet around 5.5 ppm. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water in the solvent.
-
Piperidine Protons (H-2', H-6'): The four protons on the carbons adjacent to the nitrogen of the piperidine ring (α-protons) are expected to be deshielded by the electronegative nitrogen. They will likely appear as a triplet around 3.6 ppm, with the splitting arising from coupling to the adjacent H-3' and H-5' protons.
-
Piperidine Protons (H-3', H-5' and H-4'): The remaining six protons of the piperidine ring (β- and γ-protons) are further from the deshielding influence of the pyrimidine ring and the piperidine nitrogen. They are expected to resonate in the more shielded upfield region, between 1.5 and 1.6 ppm, as overlapping multiplets.[2][6]
¹³C NMR Spectrum Analysis
-
Pyrimidine Carbons (C-2, C-4, C-6): The carbon atom C-2, being directly attached to three nitrogen atoms (two within the pyrimidine ring and one from the piperidine), is the most deshielded carbon and is predicted to appear at approximately 160 ppm. The C-4 and C-6 carbons are also significantly deshielded by the ring nitrogens and are expected to resonate around 155 ppm.[8][11]
-
Pyrimidine Carbon (C-5): The C-5 carbon, bonded to the electron-donating amino group, will be more shielded relative to the other pyrimidine carbons, with a predicted chemical shift of around 135 ppm.
-
Piperidine Carbons (C-2', C-6'): The α-carbons of the piperidine ring are deshielded by the adjacent nitrogen and are predicted to appear at approximately 45 ppm.[2]
-
Piperidine Carbons (C-3', C-5' and C-4'): The β- and γ-carbons of the piperidine ring are in a more alkane-like environment and are expected to resonate in the upfield region, around 24-25 ppm.[2]
Advanced 2D NMR for Unambiguous Assignments
For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals, especially in cases of signal overlap. Two-dimensional NMR techniques are invaluable in such scenarios.
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- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
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- 11. researchgate.net [researchgate.net]
Mass spectrometry analysis of 2-(Piperidin-1-yl)pyrimidin-5-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Piperidin-1-yl)pyrimidin-5-amine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic amine of interest in pharmaceutical research and development. Authored from the perspective of a Senior Application Scientist, this document moves beyond standard protocols to explain the fundamental principles and causal reasoning behind methodological choices. It covers the entire analytical workflow, from understanding the analyte's physicochemical properties to advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, fragmentation analysis, and quantitative validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally similar compounds.
Introduction: The Analytical Imperative
This compound belongs to the pyrimidine derivative class of compounds, which are foundational scaffolds in numerous therapeutic agents due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1] The accurate characterization and quantification of such molecules are critical throughout the drug development pipeline, from early discovery metabolism studies to late-stage clinical pharmacokinetics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2]
This guide will provide the technical rationale for selecting and optimizing LC-MS parameters, predict the compound's mass spectral behavior, and present a self-validating protocol that ensures data integrity and reproducibility.
Analyte Profile: Physicochemical Properties
A thorough understanding of the analyte's chemical nature is the cornerstone of any successful analytical method. The properties of this compound dictate every choice, from sample preparation to ionization source selection.
| Property | Value / Description | Rationale for MS Analysis |
| Molecular Formula | C₉H₁₄N₄ | Provides the basis for calculating the exact mass. |
| Monoisotopic Mass | 178.1218 Da | The theoretical exact mass used for high-resolution mass spectrometry (HRMS) identification. |
| Average Molecular Weight | 178.23 g/mol | Used for gravimetric preparations of standards and solutions. |
| Structure | Pyrimidine core with a piperidine and an amine substituent. | The presence of multiple basic nitrogen atoms (in the pyrimidine ring, the exocyclic amine, and the piperidine ring) makes the molecule an excellent candidate for positive mode electrospray ionization. |
| Polarity | Expected to be a polar compound. | Its polarity makes it suitable for reversed-phase liquid chromatography (RPLC) with aqueous-organic mobile phases. Poor retention on standard RPLC columns can be a challenge, necessitating careful method development.[3] |
The Analytical Workflow: A Strategic Overview
A robust LC-MS/MS method is developed systematically, moving from the mass spectrometer back to the sample preparation.[4] This ensures that each stage is optimized to complement the others, leading to a cohesive and high-performing assay.
Fragmentation Analysis:
-
Precursor Ion: [M+H]⁺ = m/z 179.1
-
Major Fragmentation Pathways:
-
Loss from Piperidine Ring: A common pathway for piperidine-containing compounds involves cleavage within the saturated ring. A neutral loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) via a retro-Diels-Alder-like mechanism is plausible. However, a more likely initial fragmentation is the loss of an ethyl radical followed by rearrangement. A significant fragment is often observed corresponding to the piperidinyl cation itself (Fragment C, m/z 84.1 ).
-
Cleavage of the Piperidine-Pyrimidine Bond: The most significant fragmentation is expected to be the cleavage of the C-N bond linking the piperidine ring to the pyrimidine core. This would result in the formation of the 2-aminopyrimidin-5-yl cation (Fragment B, m/z 95.1 ). This fragment is likely to be stable and abundant, making it an excellent choice for an MRM transition.
-
Pyrimidine Ring Cleavage: The pyrimidine ring itself can fragment, typically through the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da). [1]For instance, Fragment B (m/z 95.1) could potentially lose HCN to yield a fragment at m/z 68.1.
-
Predicted Fragment Ions for MRM Selection
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Identity | Rationale |
| 179.1 | 95.1 | [2-aminopyrimidin-5-yl]⁺ | Stable fragment from the cleavage of the C-N bond. Expected to be the most abundant and specific fragment (quantifier). |
| 179.1 | 84.1 | [Piperidinyl]⁺ | Represents the other half of the molecule. A good choice for a secondary, confirming transition (qualifier). |
| 179.1 | 152.1 | [M+H - C₂H₃]⁺ | Loss from the piperidine ring. Could serve as an alternative qualifier ion. |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical LC-MS/MS method for the quantitative analysis of this compound in a biological matrix like human plasma.
Materials and Reagents
-
Reference Standard: this compound
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., D4-labeled) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used. [5]* Solvents: Acetonitrile (ACN) and Water (H₂O), LC-MS grade.
-
Additive: Formic Acid (FA), Optima grade.
-
Matrix: Control human plasma.
Sample Preparation: Protein Precipitation
This is a simple and effective method for removing the bulk of matrix proteins.
-
Aliquot: Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).
-
Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid. This high solvent-to-sample ratio ensures efficient protein precipitation.
-
Vortex: Vortex mix vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.
LC-MS/MS Method Parameters
The following parameters serve as an excellent starting point and should be optimized for the specific instrument used. [5][6]
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | Agilent 1200 series or equivalent | Standard high-performance liquid chromatography system. |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3-5 minutes | A generic gradient to elute the analyte. Adjust to achieve a retention time of 2-3 minutes for optimal peak shape and separation from matrix effects. [6] |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | SCIEX 4000 QTRAP or equivalent | A robust triple quadrupole instrument for quantitative bioanalysis. |
| Ion Source | ESI, Positive Mode | As determined by the analyte's physicochemical properties. |
| IonSpray Voltage | +5500 V | Optimize for maximum signal intensity. |
| Source Temp | 500 °C | Facilitates desolvation of the ESI droplets. |
| MRM Transitions | Quantifier: 179.1 → 95.1Qualifier: 179.1 → 84.1 | Based on the predicted fragmentation pattern. Collision energy (CE) and other compound-dependent parameters must be optimized via infusion. |
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. This process involves a series of experiments to assess:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter in measurements.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The mass spectrometric analysis of this compound is readily achievable with a systematic and scientifically-grounded approach. By leveraging the compound's inherent chemical properties, a highly selective and sensitive LC-MS/MS method can be developed using positive mode electrospray ionization and a reversed-phase chromatographic separation. The predicted fragmentation pattern, centered on the cleavage of the piperidine-pyrimidine bond, provides robust and specific transitions for reliable quantification. The protocols and principles outlined in this guide serve as a comprehensive roadmap for developing and validating a high-quality analytical method suitable for the rigorous demands of pharmaceutical research and development.
References
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- Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- BA Method Development: Polar Compounds. BioPharma Services.
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Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]
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2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine. PubChem. Available at: [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]
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Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Available at: [Link]
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Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
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Electrospray ionization. Wikipedia. Available at: [Link]
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Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of Novel Aminopyrimidine Derivatives
Introduction
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the aminopyrimidine scaffold standing out as a cornerstone in medicinal chemistry.[1][2] This privileged structure is a key component in numerous FDA-approved pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The continuous development of novel aminopyrimidine derivatives necessitates robust, efficient, and precise analytical techniques for their structural characterization and quality control.[5][6]
Fourier Transform Infrared (FTIR) spectroscopy emerges as an indispensable tool in this context.[7][8][9] It is a rapid, non-destructive, and highly versatile analytical method that provides a unique "molecular fingerprint" of a compound by probing the vibrational modes of its chemical bonds.[10][11][12][13] This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the application of FTIR spectroscopy to the analysis of novel aminopyrimidine derivatives. We will delve into the fundamental principles, present detailed experimental protocols with a focus on the causality behind methodological choices, and provide a systematic approach to spectral interpretation, ensuring scientific integrity and empowering researchers to confidently characterize these vital molecules.
The Fundamental Principles of Infrared Spectroscopy
Infrared spectroscopy is a technique based on the interaction of infrared radiation with matter. When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The fundamental requirement for a bond to be "IR active" is that its vibration must cause a net change in the molecule's dipole moment.[13]
An IR spectrum is typically plotted as absorbance (or transmittance) versus wavenumber (cm⁻¹), which is proportional to frequency. The spectrum is generally divided into two main regions:
-
The Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): This region is characterized by absorptions from specific stretching vibrations of common functional groups (e.g., O-H, N-H, C=O, C≡N). These bands are often well-defined and highly diagnostic.[14]
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of absorptions arising from bending vibrations and skeletal vibrations of the molecule as a whole. While difficult to interpret from first principles, this region is unique to each molecule and serves as a "fingerprint" for identification by comparison with a known standard.[13]
Understanding these principles is the first step in leveraging FTIR to its full potential for elucidating the complex structures of novel aminopyrimidine derivatives.
Spectroscopic Profile of the Aminopyrimidine Scaffold
The infrared spectrum of an aminopyrimidine derivative is a composite of the vibrations of the pyrimidine ring and its various substituents. A thorough analysis requires understanding the characteristic absorptions of each component.
Pyrimidine Ring Vibrations
The pyrimidine ring, an aromatic heterocycle, gives rise to several characteristic bands:
-
Aromatic C-H Stretch: Look for one or more sharp, medium-intensity bands just above 3000 cm⁻¹.[14][15]
-
Ring C=C and C=N Stretching: These vibrations appear as a series of medium to strong bands in the 1620-1400 cm⁻¹ region. The exact positions and intensities are sensitive to the substitution pattern on the ring.[8][15]
-
Ring Breathing Modes: These skeletal vibrations can appear in the fingerprint region and are characteristic of the ring system itself.[16]
The Amino Group (-NH₂) Signature
The amino group provides some of the most diagnostic peaks in the spectrum, allowing for clear differentiation between primary, secondary, and tertiary amines.[17][18]
-
N-H Stretching: For a primary amine (R-NH₂), two distinct bands are typically observed in the 3500-3300 cm⁻¹ range. These correspond to the asymmetric and symmetric N-H stretching vibrations.[17][19] Secondary amines (R₂NH) show only a single band in this region, while tertiary amines (R₃N), lacking an N-H bond, show none.[14][17] These bands are generally sharper and less intense than the broad O-H bands from alcohols.[17]
-
N-H Bending (Scissoring): Primary amines exhibit a characteristic medium-to-strong bending vibration between 1650-1580 cm⁻¹.[17][19] This band can sometimes be mistaken for a C=C double bond, so careful analysis of the N-H stretching region is crucial for confirmation.
-
N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region, which is attributed to the out-of-plane wagging of the N-H bond in primary and secondary amines.[17]
Influence of Other Substituents
The true novelty of these derivatives lies in their varied substitutions. The presence of other functional groups will add characteristic absorptions to the spectrum. For example:
-
Carbonyl (C=O) Groups: A strong, sharp absorption in the 1750-1650 cm⁻¹ region is a clear indicator of a carbonyl group, which may be present in amide, ester, or ketone substituents.[14][20]
-
Halogens (C-X): Carbon-halogen stretching vibrations appear in the lower fingerprint region. For instance, C-Cl stretches are typically found between 800-600 cm⁻¹.[21] The presence of halogens can also subtly shift the positions of other ring vibrations.[22][23]
Experimental Workflow: A Self-Validating Protocol
Achieving a high-quality, interpretable spectrum is contingent upon a rigorous experimental workflow. This section details the critical steps, explaining the rationale behind each choice to ensure a self-validating system.
Caption: Overall experimental workflow for FTIR analysis.
Sample Preparation: The Critical Foundation
The goal of sample preparation is to present the analyte to the infrared beam in a manner that maximizes signal and minimizes interference.[24] The choice of method depends on the physical state of the sample.
Protocol 1: Attenuated Total Reflectance (ATR) for Solids and Liquids
ATR has become a cornerstone technology in pharmaceutical analysis due to its speed and simplicity, requiring minimal to no sample preparation.[10][12][25] It is ideal for powders, films, and viscous liquids.[11][26]
Methodology:
-
Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residue from previous measurements. Run a background scan on the clean, empty crystal to verify its cleanliness.
-
Sample Application: Place a small amount of the powdered aminopyrimidine derivative directly onto the center of the ATR crystal.[24] For liquids, a single drop is sufficient.[24] The goal is to completely cover the crystal surface.[11]
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to apply firm, consistent pressure.
-
Data Acquisition: Proceed to collect the spectrum as outlined in Section 3.2.
Protocol 2: Potassium Bromide (KBr) Pellet for Solid Powders
This traditional transmission method is used for obtaining high-quality spectra of solid samples and is often required by pharmacopeias.
Methodology:
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid aminopyrimidine derivative to a fine, consistent powder.[24][27]
-
Causality: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize scattering of the light, which can cause distorted, sloping baselines and band shapes (the Christiansen effect).[27]
-
-
Mix with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[24] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.
-
Causality: KBr is used because it is transparent to mid-infrared radiation and, under pressure, becomes plastic and forms a clear pellet that acts as a solid matrix for the sample.[25][28] It is crucial to use dry KBr and minimize exposure to air, as water absorption will show broad O-H bands in the spectrum.
-
-
Press the Pellet: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent pellet.[24][28]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the instrument's sample holder for analysis.
Data Presentation: Comparison of Sampling Techniques
| Technique | Sample Type | Preparation Time | Throughput | Non-Destructive? | Key Considerations |
| ATR | Solids, Liquids, Gels | Very Short (<1 min) | High | Yes | Requires good sample-crystal contact; potential for crystal damage with hard materials.[10][11][25] |
| KBr Pellet | Solids (Powders) | Moderate (5-10 min) | Low | No | Can produce high-quality spectra; susceptible to moisture contamination and scattering effects.[24][25][28] |
| Liquid Cell | Liquids, Solutions | Short (2-5 min) | Medium | Yes | Requires IR-transparent windows (e.g., NaCl, KBr); solvent must not absorb in the region of interest.[24][25][26] |
Data Acquisition and Instrument Parameters
Modern FTIR spectrometers offer excellent performance, but optimizing acquisition parameters is key to obtaining a reliable spectrum.[7]
Methodology:
-
Background Collection: First, perform a background scan. For ATR, this is done on the clean, empty crystal. For KBr pellets, a blank KBr pellet is often used. For liquid cells, the cell filled with the pure solvent is used.
-
Causality: The background scan is absolutely essential. It measures the spectral contributions of atmospheric gases (water vapor and CO₂), the instrument's optics, and the sample matrix (e.g., KBr or solvent). The instrument automatically subtracts this background from the sample scan to produce the final spectrum of the analyte alone.
-
-
Set Acquisition Parameters:
-
Spectral Range: For mid-IR analysis, a range of 4000 cm⁻¹ to 400 cm⁻¹ is standard.
-
Resolution: A resolution of 4 cm⁻¹ is sufficient for most small molecule analyses, providing a good balance between detail and acquisition time.[11]
-
Number of Scans: Typically, 16 to 32 scans are co-added.
-
Causality: Co-adding multiple scans is a powerful way to improve the signal-to-noise ratio (S/N) of the spectrum. The S/N improves with the square root of the number of scans.
-
-
Sample Collection: Place the prepared sample into the beam path and initiate the scan. The instrument will co-add the scans, perform the Fourier transform, and display the final absorbance spectrum.
Systematic Spectral Interpretation
Interpreting the spectrum of a novel compound is a systematic process of correlating observed absorption bands with specific molecular structures.
Caption: A logical workflow for interpreting an IR spectrum.
Data Presentation: Characteristic Frequencies
The table below summarizes the key vibrational frequencies essential for interpreting the spectra of novel aminopyrimidine derivatives.[8]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Two sharp bands (asymmetric & symmetric).[17][19][29] |
| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH) | Medium, Sharp | One sharp band.[17] |
| ~3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium, Sharp | Typically appears just above 3000 cm⁻¹. |
| ~3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium, Sharp | Typically appears just below 3000 cm⁻¹. |
| 1750 - 1650 | C=O Stretch | Carbonyl (Amide, etc.) | Strong, Sharp | Position is highly sensitive to conjugation and ring strain.[20] |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium-Strong | "Scissoring" vibration.[17][19] |
| 1620 - 1400 | C=C & C=N Stretch | Aromatic/Pyrimidine Ring | Medium-Strong | A series of bands characteristic of the ring.[8][15] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | [17][19] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Weak-Medium | [17][19] |
| 910 - 665 | N-H Wag | Primary/Secondary Amine | Strong, Broad | Out-of-plane bending.[17] |
A Holistic Approach to Interpretation
-
Start High, Go Low: Begin your analysis at the high-frequency end (4000 cm⁻¹) and work your way down.
-
Confirm the Amine: The first and most crucial step is to examine the 3500-3300 cm⁻¹ region. The presence of two sharp peaks confirms a primary amine; one peak suggests a secondary amine. The absence of peaks here, coupled with the rest of the structure, would indicate a tertiary amine.
-
Identify the Backbone: Check for aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹).
-
Check the Double Bond Region: Look for strong C=O bands if applicable, and then identify the N-H bend and the pattern of ring C=C and C=N stretches.
-
Use the Fingerprint: While individual peak assignments are difficult, the overall pattern in the fingerprint region (<1500 cm⁻¹) should be compared to known reference compounds or previously synthesized batches to confirm identity and purity.
Regulatory Compliance and Validation
In the pharmaceutical industry, FTIR is a key technique for raw material identification, quality assurance, and quality control (QA/QC).[7][10][30] Analyses performed in a regulated Good Manufacturing Practice (GMP) environment must adhere to guidelines set by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[30] These standards often specify the use of FTIR for identity testing (e.g., USP <854>).[30] Instrument performance must be regularly verified for parameters like wavenumber accuracy using certified polystyrene standards to ensure the data is reliable and compliant.[7]
Conclusion
FTIR spectroscopy is a powerful, accessible, and information-rich technique that is central to the characterization of novel aminopyrimidine derivatives. By combining a solid understanding of fundamental spectroscopic principles with meticulous, well-justified experimental protocols, researchers can confidently elucidate molecular structures, confirm synthetic success, and ensure the purity and identity of their compounds. This guide provides the foundational knowledge and practical steps to integrate FTIR spectroscopy seamlessly and effectively into the drug discovery and development workflow, accelerating the journey from a novel molecule to a potential therapeutic agent. For comprehensive characterization, FTIR results should always be correlated with data from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][15]
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- European Journal of Medicinal Chemistry. (2024, February 5).
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The Ascendancy of 2-(Piperidin-1-yl)pyrimidine Analogs in Modern Drug Discovery: A Technical Guide
For Immediate Release to the Scientific Community
The confluence of the pyrimidine and piperidine scaffolds has given rise to a privileged class of molecules: the 2-(piperidin-1-yl)pyrimidine analogs. These compounds are emerging as potent and selective modulators of a diverse array of biological targets, demonstrating significant therapeutic potential across oncology, neuropharmacology, and infectious diseases. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds.
The Strategic Fusion of Two Pharmacophoric Powerhouses
The pyrimidine ring is a cornerstone of medicinal chemistry, being a fundamental component of nucleobases and numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile scaffold for interacting with a wide range of biological targets. Similarly, the piperidine moiety is a highly prevalent structural motif in pharmaceuticals, offering a saturated, three-dimensional element that can enhance metabolic stability, modulate lipophilicity, and provide vectors for exploring chemical space.[1] The combination of these two privileged structures in the 2-(piperidin-1-yl)pyrimidine core creates a unique chemical entity with a high degree of "drug-likeness" and the potential for exquisite target selectivity.
Navigating the Synthetic Landscape: Crafting 2-(Piperidin-1-yl)pyrimidine Analogs
The synthesis of 2-(piperidin-1-yl)pyrimidine analogs is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The general strategy involves the displacement of a suitable leaving group, most commonly a halogen, from the 2-position of the pyrimidine ring by the secondary amine of piperidine or its derivatives.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-(piperidin-1-yl)pyrimidine analogs.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrimidine
This protocol provides a general procedure for the synthesis of the parent 2-(piperidin-1-yl)pyrimidine scaffold, which can be adapted for the synthesis of various analogs by using substituted piperidines or pyrimidines.
Materials:
-
2-Chloropyrimidine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of piperidine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-chloropyrimidine (1.0 equivalent) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)pyrimidine.
Unveiling the Biological Potential: A Spectrum of Therapeutic Applications
2-(Piperidin-1-yl)pyrimidine analogs have demonstrated a remarkable breadth of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has focused on the development of 2-(piperidin-1-yl)pyrimidine derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting protein kinases, which are key regulators of cell growth, differentiation, and survival, and are frequently dysregulated in cancer.
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, and the addition of the piperidine moiety allows for fine-tuning of selectivity and potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of 2-(piperidin-1-yl)pyrimidine analogs against a target kinase.
Principle:
This assay quantifies the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.
Procedure:
-
Prepare a reaction buffer containing the target kinase, its substrate, and ATP.
-
Add the test compound (2-(piperidin-1-yl)pyrimidine analog) at various concentrations.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified period.
-
Stop the reaction and add a luciferase-based ATP detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]
Central Nervous System (CNS) Activity: Modulating Neuronal Signaling
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The physicochemical properties of 2-(piperidin-1-yl)pyrimidine analogs make them promising candidates for CNS-active drugs.[1] Research has explored their potential as antagonists for various CNS receptors.
Antimicrobial and Anti-inflammatory Properties
The emergence of drug-resistant pathogens and the need for novel anti-inflammatory agents have spurred the investigation of new chemical scaffolds. Certain 2-(piperidin-1-yl)pyrimidine derivatives have shown promising antimicrobial and anti-inflammatory activities.[3]
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The systematic modification of the 2-(piperidin-1-yl)pyrimidine scaffold has provided valuable insights into the structural features that govern biological activity.
SAR Analysis Workflow
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Key SAR Insights for Anticancer Activity
The following table summarizes the SAR for a series of 2-(piperidin-1-yl)pyrimidine analogs with anticancer activity.
| Compound ID | R¹ (Pyrimidine) | R² (Piperidine) | Anticancer Activity (IC₅₀, µM) vs. Cell Line | Reference |
| A-1 | H | H | > 50 (MCF-7) | [4] |
| A-2 | 4-Cl | H | 15.2 (MCF-7) | [4] |
| A-3 | H | 4-OH | 25.8 (MCF-7) | [4] |
| A-4 | 4-Cl | 4-OH | 5.1 (MCF-7) | [4] |
Analysis:
-
Substitution on the Pyrimidine Ring: The introduction of a chloro group at the 4-position of the pyrimidine ring (compare A-1 and A-2 , and A-3 and A-4 ) consistently leads to a significant increase in anticancer activity. This suggests that an electron-withdrawing group at this position is favorable for interacting with the biological target.
-
Substitution on the Piperidine Ring: The addition of a hydroxyl group at the 4-position of the piperidine ring also enhances potency, although to a lesser extent than substitution on the pyrimidine ring (compare A-1 and A-3 ).
-
Synergistic Effects: The combination of favorable substitutions on both the pyrimidine and piperidine rings results in the most potent compound (A-4 ), indicating a synergistic effect.
Future Directions and Conclusion
The 2-(piperidin-1-yl)pyrimidine scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The synthetic accessibility and the rich SAR data provide a solid foundation for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:
-
Exploration of a wider range of biological targets: While significant progress has been made in the development of anticancer and CNS-active compounds, the full therapeutic potential of this scaffold remains to be explored.
-
Application of computational modeling: The use of in silico methods, such as molecular docking and QSAR, can accelerate the discovery and optimization of lead compounds.
-
Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches to the synthesis of these analogs will be crucial for their large-scale production.
References
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Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
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Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. National Center for Biotechnology Information. [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Center for Biotechnology Information. [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Center for Biotechnology Information. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
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Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Center for Biotechnology Information. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link]
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Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. National Center for Biotechnology Information. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
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-
Overall SAR analysis of pyrimidines. ResearchGate. [Link]
-
SAR for anti-inflammatory and antioxidant agents. ResearchGate. [Link]
-
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-
Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. MDPI. [Link]
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Al-Nahrain University. [Link]
-
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-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. MDPI. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-(Piperidin-1-yl)pyrimidin-5-amine
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 2-(Piperidin-1-yl)pyrimidin-5-amine, a novel small molecule with therapeutic potential. Given the established importance of the pyrimidine and piperidine scaffolds in medicinal chemistry, this document outlines a systematic, multi-faceted computational approach to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET prediction. By integrating these computational techniques, we present a self-validating workflow to accelerate the preclinical assessment of this and similar pyrimidine derivatives.
Introduction: The Rationale for In Silico Investigation
The confluence of a pyrimidine ring and a piperidine moiety in this compound suggests a high probability of biological activity. The pyrimidine scaffold is a cornerstone of numerous therapeutic agents, owing to its presence in the nucleobases of DNA and RNA, and its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Similarly, the piperidine ring is a prevalent structural motif in many pharmaceuticals, offering a versatile scaffold for chemical modification to fine-tune biological activity.[2]
In silico modeling has emerged as an indispensable tool in contemporary drug discovery, enabling the rapid and cost-effective prediction of a small molecule's interactions with biological targets. This computational approach facilitates the identification of lead compounds, optimization of their properties, and gaining insights into their mechanisms of action long before significant investment in laboratory synthesis and testing is required.
This guide will delineate a comprehensive in silico workflow to characterize this compound, establishing a robust foundation for subsequent experimental validation.
Foundational Analysis: Ligand Preparation and Physicochemical Profiling
Prior to any computational screening, a thorough understanding of the subject molecule's properties is essential.
Structural and Physicochemical Properties
The initial step involves obtaining the canonical structure of this compound and calculating its key physicochemical properties. These descriptors are crucial for assessing its "drug-likeness" and potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five.
| Property | Value | Method |
| Molecular Formula | C9H14N4 | - |
| Molecular Weight | 178.24 g/mol | - |
| XLogP3 | 1.3 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bond Count | 1 | - |
Data sourced from PubChem and other chemical databases.
Ligand Preparation Protocol
Accurate three-dimensional (3D) representation of the ligand is critical for meaningful docking and simulation studies.
Step-by-Step Protocol:
-
2D to 3D Conversion:
-
Obtain the 2D structure of this compound (e.g., from PubChem or drawn using chemical drawing software like ChemDraw).
-
Utilize a computational chemistry tool (e.g., Open Babel, MarvinSketch) to convert the 2D structure into a 3D conformation.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for ensuring the ligand's geometry is realistic.
-
-
Charge Assignment and Atom Typing:
-
Assign partial charges to each atom of the molecule using a method like Gasteiger-Hückel.
-
Define the atom types according to the chosen force field. This is essential for the subsequent docking and simulation calculations.
-
-
File Format Conversion:
-
Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for Schrödinger Suite).
-
Target Identification and Molecular Docking
Given the prevalence of pyrimidine derivatives as kinase inhibitors and antibacterial agents, we will hypothesize and investigate potential protein targets in these classes.[3][4][5]
Hypothesized Protein Targets
Based on the activities of structurally similar compounds, the following protein targets are proposed for initial investigation:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target for cancer therapy.[3] Pyrimidine derivatives have shown inhibitory activity against CDK2.[3]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acids, DHFR is a validated target for antibacterial and anticancer agents.[4][5]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase often implicated in cancer cell proliferation. Pyrimidine and pyridine derivatives have been explored as potential EGFR inhibitors.[6]
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Workflow Diagram:
Caption: Molecular Docking Workflow.
Step-by-Step Protocol (using AutoDock Vina as an example):
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., CDK2, DHFR, EGFR) from the Protein Data Bank (PDB).
-
Using software like AutoDockTools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in the .pdbqt format.
-
-
Binding Site Identification and Grid Box Generation:
-
Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or from literature reports.
-
Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters.
-
-
Docking Execution:
-
Use AutoDock Vina to dock the prepared ligand into the defined grid box of the prepared protein.
-
The software will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding scores. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the ligand-protein complex using molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.
-
Expected Outcomes and Interpretation:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| CDK2 | -8.5 to -10.0 | (Example) Leu83, Glu81, Phe80 |
| DHFR | -7.0 to -9.0 | (Example) Ile7, Phe34, Arg57 |
| EGFR Kinase | -9.0 to -11.0 | (Example) Met793, Leu718, Gly796 |
Note: These are hypothetical values for illustrative purposes.
A lower binding energy suggests a more stable complex. The identification of interactions with key catalytic or binding residues can provide strong evidence for the potential mechanism of action.
Molecular Dynamics (MD) Simulations: Assessing Binding Stability
While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time, providing insights into the stability of the interaction.[3]
MD Simulation Workflow Diagram:
Caption: Molecular Dynamics Simulation Workflow.
Step-by-Step Protocol (using GROMACS as an example):
-
System Preparation:
-
Take the best-docked pose of the ligand-protein complex as the starting structure.
-
Generate the ligand topology and parameter files using a server like SwissParam or CGenFF.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Run a short equilibration simulation under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles to allow the system to reach a stable temperature and pressure.
-
Execute the production MD run for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation to identify stable interactions.
-
ADMET Prediction: Evaluating Drug-Likeness and Safety
The final stage of the in silico assessment involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This is crucial for early identification of potential liabilities that could lead to late-stage attrition in drug development.
Key ADMET Parameters and Prediction Tools:
| Parameter | Description | Prediction Tool(s) |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor | SwissADME, pkCSM |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | SwissADME, pkCSM |
| Metabolism | Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | SwissADME, pkCSM |
| Excretion | Renal clearance, Total clearance | pkCSM |
| Toxicity | AMES mutagenicity, Carcinogenicity, Hepatotoxicity, Skin sensitization | ProTox-II, pkCSM |
Interpretation of ADMET Predictions:
The results from these predictive models should be interpreted with caution, as they are based on computational algorithms. However, they provide valuable early-stage flags for potential issues. For instance, a high probability of being a CYP inhibitor could indicate a risk of drug-drug interactions. Similarly, a positive prediction for AMES mutagenicity would be a significant concern for further development.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust preliminary profile of this molecule's therapeutic potential. The insights gained from these computational studies, including the identification of likely biological targets, the nature of binding interactions, and potential pharmacokinetic liabilities, will provide a strong foundation for guiding subsequent experimental validation through chemical synthesis, in vitro biological assays, and eventually, in vivo studies. This integrated computational and experimental approach is paramount for accelerating the translation of promising small molecules into novel therapeutics.
References
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Wang, F., Ma, Z., Li, Y., Zhu, S., Xiao, Z., Zhang, H., & Wang, Y. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81. Available at: [Link]
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ResearchGate. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. Available at: [Link]
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AIP Publishing. (2023). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. Available at: [Link]
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Taylor & Francis Online. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Available at: [Link]
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A Guide to Novel Synthesis Routes for Substituted Aminopyrimidines: A Senior Application Scientist's Perspective
Abstract
The substituted aminopyrimidine core is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics, particularly in the realm of kinase inhibitors. The relentless pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles necessitates the development of innovative and efficient synthetic strategies. This in-depth technical guide moves beyond classical condensation methodologies to explore the frontier of aminopyrimidine synthesis. We will delve into the mechanistic intricacies and practical applications of cutting-edge, transition-metal-catalyzed reactions, including iron-catalyzed modular synthesis, rhodium-catalyzed C-H activation, and iridium-catalyzed multicomponent reactions. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the causal reasoning behind experimental choices, empowering the reader to adapt and innovate within their own research endeavors.
Introduction: The Enduring Significance of the Aminopyrimidine Scaffold
Substituted aminopyrimidines represent a privileged scaffold in drug discovery, largely due to their ability to mimic the adenine core of ATP and effectively compete for the ATP-binding site of various kinases.[1] This has led to the successful development of numerous kinase inhibitors for the treatment of cancers and other proliferative disorders.[2] The therapeutic landscape is populated with aminopyrimidine-based drugs, underscoring the scaffold's importance.[3]
The synthetic accessibility and the potential for diverse functionalization of the pyrimidine ring are key to its prevalence. Traditional synthetic routes, often relying on the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents, have been the workhorses for decades.[4] While robust, these methods can sometimes be limited in scope and may require harsh reaction conditions. The demand for rapid access to large, diverse libraries of aminopyrimidine analogs for high-throughput screening has fueled the development of more elegant and efficient synthetic technologies. This guide will focus on these novel, catalytic approaches that offer significant advantages in terms of efficiency, regioselectivity, and substrate scope.
Foundational Synthesis: An Optimized Classical Approach
Before exploring novel catalytic systems, it is instructive to understand a refined classical approach. A common and effective method for the synthesis of 2-aminopyrimidine derivatives involves the nucleophilic substitution of a dihalopyrimidine. The following protocol describes a solvent-free and catalyst-free approach, highlighting a move towards more sustainable and simplified procedures even within classical frameworks.
General Procedure for Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives
This procedure details the reaction of 2-amino-4,6-dichloropyrimidine with various amines.
Experimental Protocol:
-
Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture in a sealed vessel at 80–90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture.
-
Filter the resulting precipitate and recrystallize from ethanol.
-
In cases where no precipitate forms upon the addition of water, evaporate the water under vacuum and crystallize the crude product from ethanol.[3]
This method, while straightforward, provides a baseline for appreciating the advancements offered by the catalytic routes discussed in the subsequent sections.
Iron-Catalyzed Modular Synthesis: A Sustainable and Versatile Approach
The use of earth-abundant and non-toxic iron catalysts is a significant step towards more sustainable chemical synthesis. A notable advancement is the iron-catalyzed modular synthesis of pyrimidines from saturated carbonyl compounds and amidines.[5][6][7] This method proceeds through a remarkable unactivated β-C–H bond functionalization.[6]
Mechanistic Rationale
The reaction is proposed to proceed through a sequence involving a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical-mediated process. The key steps are believed to be:
-
Enamine Formation: The carbonyl compound reacts with the amidine to form an enamine intermediate.
-
TEMPO Complexation & β-C-H Activation: The iron(II) catalyst, in conjunction with a ligand such as 1,10-phenanthroline, facilitates the activation of a β-C-H bond of the enamine, likely involving a TEMPO adduct.
-
Cyclization and Aromatization: Subsequent cyclization and elimination of the TEMPO moiety leads to the formation of the pyrimidine ring, which then aromatizes.[5][6][7]
Experimental Protocol: Iron-Catalyzed [2+2+2] Cycloaddition
An alternative iron-catalyzed approach involves the [2+2+2] cycloaddition of alkynenitriles and cyanamides.[2][3]
Optimized Reaction Conditions:
-
Catalyst: 5 mol% FeI₂
-
Ligand: 10 mol% iPrPDAI (N,N'-bis(2,6-diisopropylphenyl)-1,2-phenylenediamine)
-
Reductant: 30 mol% Zn dust
-
Solvent: Toluene
-
Temperature: 40 °C
-
Reactant Ratio: 1:3 ratio of alkynenitrile to cyanamide[2][3]
General Procedure:
-
To an oven-dried reaction vessel, add FeI₂ (5 mol%), iPrPDAI (10 mol%), and Zn dust (30 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add toluene, followed by the alkynenitrile and the cyanamide.
-
Stir the reaction mixture at 40 °C for the required time (typically 12-72 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Substrate Scope and Yields
This methodology demonstrates good functional group tolerance and can be applied to a variety of ketones, aldehydes, esters, and amidines.[5][6]
| Starting Carbonyl | Amidine | Product | Yield (%) |
| Acetophenone | Benzamidine | 2,4-Diphenyl-6-methylpyrimidine | 82 |
| Cyclohexanone | Benzamidine | 2-Phenyl-5,6,7,8-tetrahydroquinazoline | 75 |
| Propiophenone | Acetamidine | 2,6-Dimethyl-4-phenylpyrimidine | 78 |
| Ethyl acetate | Benzamidine | 4-Hydroxy-2-phenylpyrimidine | 65 |
Table 1: Representative yields for the iron-catalyzed synthesis of substituted pyrimidines. Data sourced from multiple studies.[5][6]
Rhodium(III)-Catalyzed C-H Activation: A Powerful Tool for Annulation
Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the construction of complex heterocyclic systems.[8] This approach offers high levels of regioselectivity and efficiency.[8] A notable application is the synthesis of pyrido[1,2-a]pyrimidin-4-ones through a three-component coupling of aldehydes, 2-aminopyridines, and diazo esters via imidoyl C-H activation.[9]
Mechanistic Insights
The catalytic cycle is believed to involve the following key steps:
-
Imine Formation: The 2-aminopyridine and aldehyde react in situ to form an imine.
-
C-H Activation: The Rh(III) catalyst coordinates to the imine and facilitates the activation of the imidoyl C-H bond, forming a rhodacycle intermediate.[10]
-
Coupling: The rhodacycle then reacts with the diazo ester.
-
Reductive Elimination and Cyclization: Subsequent reductive elimination and intramolecular cyclization afford the final pyrido[1,2-a]pyrimidin-4-one product.[9]
Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
General Procedure:
-
To a reaction tube, add the 2-aminopyridine (0.5 mmol), aldehyde (0.6 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %).
-
Evacuate and backfill the tube with argon.
-
Add 1,2-dichloroethane (1.0 mL) and the diazo ester (0.75 mmol).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.[9]
Scope and Limitations
This methodology is effective for both aromatic and enolizable aliphatic aldehydes and tolerates a broad range of functional groups.[9]
| Aldehyde | 2-Aminopyridine | Diazo Ester | Product | Yield (%) |
| Benzaldehyde | 2-Aminopyridine | Ethyl diazoacetate | 2-Phenylpyrido[1,2-a]pyrimidin-4-one | 85 |
| 4-Chlorobenzaldehyde | 2-Aminopyridine | Ethyl diazoacetate | 2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-4-one | 90 |
| Cyclohexanecarboxaldehyde | 2-Aminopyridine | Ethyl diazoacetate | 2-Cyclohexylpyrido[1,2-a]pyrimidin-4-one | 78 |
| Trimethyl orthoformate | 2-Aminopyridine | Ethyl diazoacetate | 2-Methoxypyrido[1,2-a]pyrimidin-4-one | 65 |
Table 2: Representative yields for the Rh(III)-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones. Data adapted from Hoang et al.[9]
Iridium-Catalyzed Multicomponent Synthesis: An Atom-Economical Approach
Iridium catalysis has opened new avenues for sustainable organic synthesis. A particularly elegant example is the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[11][12][13] This reaction proceeds through a sequence of condensation and dehydrogenation steps, with the only byproducts being hydrogen and water, making it a highly atom-economical process.[12][13]
Mechanistic Rationale
The reaction is catalyzed by a PN5P-Iridium pincer complex and is thought to proceed as follows:
-
Alcohol Dehydrogenation: The iridium catalyst facilitates the dehydrogenation of the alcohol starting materials to their corresponding aldehydes or ketones.
-
Condensation: These in situ generated carbonyl compounds then undergo condensation reactions with the amidine.
-
Dehydrogenative Aromatization: The final step involves a dehydrogenation of the cyclized intermediate to form the aromatic pyrimidine ring.[12][13]
Experimental Protocol: Iridium-Catalyzed Pyrimidine Synthesis from Alcohols
General Procedure:
-
In a glovebox, charge a pressure tube with the amidine hydrochloride (0.5 mmol), the PN5P-Ir pincer complex catalyst (1-2 mol %), and KOtBu (1.5 mmol).
-
Add the alcohol(s) (as required by the desired substitution pattern) and a solvent such as toluene (1 mL).
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature, and carefully vent the tube.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.[12][13]
Substrate Diversity and Yields
This method allows for the synthesis of highly and unsymmetrically substituted pyrimidines with excellent regioselectivity.[12][13]
| Amidine | Alcohol(s) | Product | Yield (%) |
| Benzamidine | Benzyl alcohol | 2,4,6-Triphenylpyrimidine | 93 |
| Acetamidine | Ethanol, 1-Phenylethanol | 4-Methyl-2,6-diphenylpyrimidine | 85 |
| Benzamidine | 1-Propanol, 1-Butanol | 4-Ethyl-5-methyl-2-phenyl-6-propylpyrimidine | 76 |
| 4-Chlorobenzamidine | Benzyl alcohol | 2-(4-Chlorophenyl)-4,6-diphenylpyrimidine | 91 |
Table 3: Representative yields for the iridium-catalyzed multicomponent synthesis of pyrimidines. Data adapted from Deibl et al.[12][13]
Conclusion and Future Outlook
The synthesis of substituted aminopyrimidines has undergone a significant evolution, moving from classical condensation reactions to highly efficient and elegant transition-metal-catalyzed methodologies. The iron, rhodium, and iridium-catalyzed routes detailed in this guide offer researchers powerful tools to access novel chemical space with greater control and efficiency. These methods not only streamline the synthesis of known aminopyrimidine-based pharmacophores but also enable the creation of previously inaccessible analogs.
The future of aminopyrimidine synthesis will likely see a continued drive towards more sustainable and environmentally benign processes. The use of earth-abundant metal catalysts, solvent-free reaction conditions, and multicomponent reactions that maximize atom economy will be at the forefront of this research. Furthermore, the integration of flow chemistry and automated synthesis platforms with these novel catalytic methods will undoubtedly accelerate the discovery of the next generation of aminopyrimidine-based therapeutics. As our understanding of the chemical biology of kinases and other therapeutic targets continues to grow, so too will the demand for innovative synthetic chemistry to bring new and improved medicines to patients.
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Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(3), 1145–1154. [Link]
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Shafi, S., Alam, M. M., Mulakayala, N., et al. (2014). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. RSC Advances, 4(74), 39403-39407. [Link]
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Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
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Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
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Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
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Shafi, S., et al. (2019). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
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Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(35), 24453-24457. [Link]
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Hermecz, I., & Kereszturi, G. (1991). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. Journal of Heterocyclic Chemistry, 28(3), 637-641. [Link]
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Patil, S., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(3), 1145-1154. [Link]
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Lin, C., et al. (2016). Copper(II)-Catalyzed Tandem Synthesis of Polysubstituted Pyrimidines from Propargylic Alcohols and Amidines. Organic Letters, 18(15), 3846-3849. [Link]
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Shafi, S., et al. (2014). The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. RSC Advances, 4(74), 39403-39407. [Link]
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Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(3), 1145-1154. [Link]
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Mondal, R., et al. (2019). Iron Catalyzed Synthesis of Pyrimidines Under Air. Advanced Synthesis & Catalysis, 362(3), 617-623. [Link]
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Hoang, G. L., Zoll, A. J., & Ellman, J. A. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. Organic Letters, 21(11), 3886–3890. [Link]
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Halskov, K. S., Witten, M. R., Hoang, G. L., Mercado, B. Q., & Ellman, J. A. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464–2467. [Link]
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Halskov, K. S., et al. (2018). Rhodium(III)-Catalyzed Imidoyl C–H Activation for Annulations to Azolopyrimidines. Organic Letters, 20(8), 2464-2467. [Link]
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Wang, F., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3533. [Link]
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Wang, Y., et al. (2025). Synthesis of CF3-Indazoles via Rh(III)-Catalyzed C-H [4+1] Annulation of Azobenzenes with CF3-Imidoyl Sulfoxonium Ylides. Molecules, 30(1), 123. [Link]
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Organic Chemistry Portal. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]
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de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
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A Technical Guide to the Kinase Inhibition Profile of 2-(Piperidin-1-yl)pyrimidin-5-amine: A Framework for Exploration
Disclaimer: As of January 2026, a comprehensive search of public scientific literature and patent databases did not yield specific kinase inhibition data for the compound 2-(Piperidin-1-yl)pyrimidin-5-amine. Therefore, this guide presents a surrogate analysis, establishing a robust scientific framework for its evaluation. The methodologies, principles, and potential outcomes are based on the well-documented behavior of the broader 2-aminopyrimidine chemical class, which is a cornerstone of modern kinase inhibitor discovery.[1]
Section 1: The 2-Aminopyrimidine Scaffold: A Privileged Motif in Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a validated driver of numerous diseases, most notably cancer.[2][3] The relentless pursuit of targeted therapies has elevated the 2-aminopyrimidine scaffold to a "privileged" status in medicinal chemistry. Its remarkable success stems from its ability to act as an ATP-competitive inhibitor by mimicking the hydrogen bonding interactions of the adenine ring with the "hinge" region of the kinase ATP-binding pocket.[4][5] This core interaction provides a stable anchor, allowing for chemical modifications at other positions to fine-tune potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, is a classic example of this design philosophy. It features the essential 2-aminopyrimidine core for hinge binding, a piperidinyl group which can explore deeper pockets to enhance selectivity, and a 5-amine substituent that can be further modified to optimize drug-like properties. While its specific targets are unconfirmed, related structures are known to inhibit a range of kinases, including Src, Abl, and Cyclin-Dependent Kinases (CDKs).[6][7] This document outlines a comprehensive, field-proven workflow to systematically explore its potential as a kinase inhibitor.
Section 2: A Multi-Phased Strategy for Inhibitor Characterization
The exploration of a novel kinase inhibitor is a multi-step process that moves from broad, high-throughput screening to detailed biophysical and cellular characterization. Each phase is designed to answer critical questions about the compound's potency, selectivity, mechanism of action, and potential therapeutic utility. The following workflow provides a logical and self-validating progression for the investigation of this compound.
Caption: Hypothetical SRC signaling pathway modulation.
Protocol: Western Blot for Phospho-Protein Levels [8][9]
-
Cell Treatment: Culture an appropriate cell line (e.g., one with known active SRC signaling) and treat with various concentrations of this compound for a set time. Include a DMSO control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [10]3. Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [10]7. Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of a downstream SRC substrate (e.g., anti-phospho-STAT3).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-STAT3). [11]A decrease in the phospho-STAT3 signal with no change in total STAT3 indicates specific inhibition of the SRC pathway.
Functional Cellular Assays
The final step is to measure a phenotypic outcome resulting from target inhibition. For an anti-cancer agent, this is typically a measure of cell viability or proliferation. Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm. The intensity is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell proliferation by 50% (GI50).
Section 6: Conclusion
While direct experimental data for this compound is not yet in the public domain, its structure firmly places it within the highly successful 2-aminopyrimidine class of kinase inhibitors. The comprehensive, multi-phased approach detailed in this guide provides a scientifically rigorous and field-proven framework for its complete characterization. By progressing from broad kinome screening to detailed biophysical analysis and finally to cellular validation, researchers can systematically uncover its primary targets, confirm its mechanism of action, and evaluate its potential as a therapeutic agent. This structured workflow ensures that the causality behind experimental choices is clear and that the resulting data package is robust, self-validating, and sufficient to guide further drug development efforts.
References
[12]PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved January 20, 2026, from [Link]
[13]Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 20, 2026, from [Link]
[14]PubMed. (2013, September 30). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved January 20, 2026, from [Link]
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
[15]Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved January 20, 2026, from [Link]
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Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved January 20, 2026, from [Link]
[26]Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved January 20, 2026, from [Link]
[27]Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved January 20, 2026, from [Link]
[28]ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved January 20, 2026, from [Link]
CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved January 20, 2026, from [Link]
[29]PubMed. (2006, August 1). High-throughput kinase assay based on surface plasmon resonance suitable for native protein substrates. Retrieved January 20, 2026, from [Link]
[4]MDPI. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved January 20, 2026, from [Link]
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[30]Atomic Spin. (2013, January 30). Making Diagrams with graphviz. Retrieved January 20, 2026, from [Link]
[11]YouTube. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved January 20, 2026, from [Link]
[31]Nick's Blog. (2017, September 19). A Quick Introduction to Graphviz. Retrieved January 20, 2026, from [Link]
[5]MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved January 20, 2026, from [Link]
[32]Graphviz. (n.d.). Graphviz. Retrieved January 20, 2026, from [Link]
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[6]PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved January 20, 2026, from [Link]
[34]YouTube. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). Retrieved January 20, 2026, from [Link]
[35]PubMed. (2018, April 12). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved January 20, 2026, from [Link]
[36]ScienceDirect. (n.d.). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Retrieved January 20, 2026, from [Link]
[37]PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved January 20, 2026, from [Link]
[38]NIH. (2018, February 14). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Retrieved January 20, 2026, from [Link]
[7]ACS Publications. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Retrieved January 20, 2026, from [Link]
[39]PubMed. (2019, July 1). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Retrieved January 20, 2026, from [Link]
[40]ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Note: A Tiered, Cell-Based Assay Cascade for Evaluating the Efficacy of 2-(Piperidin-1-yl)pyrimidin-5-amine
An Application Guide for the Cellular Evaluation of Novel Pyrimidine Derivatives
| Introduction and Strategic Overview
The discovery of novel bioactive small molecules is the foundational step in developing new therapeutics. Compounds containing pyrimidine and piperidine moieties are of significant interest due to their frequent appearance in drugs with diverse biological activities, including anticancer and antimicrobial applications.[1][2][3] When encountering a novel compound such as 2-(Piperidin-1-yl)pyrimidin-5-amine, for which a specific biological target is not yet known, a systematic screening cascade is the most effective strategy to determine its potential efficacy and mechanism of action (MOA).
This guide details a two-tiered approach:
-
Tier 1: Primary Screening. The initial goal is to answer a fundamental question: Does the compound have any effect on cell health and survival? This is accomplished through robust assays measuring overall cell viability and cytotoxicity.
-
Tier 2: MOA Deconvolution. If activity is confirmed in Tier 1, the next step is to investigate how the compound exerts its effects. We focus on two common and critical cellular processes: proliferation and apoptosis.
This workflow is designed to efficiently progress a compound from an unknown entity to a lead with a testable mechanistic hypothesis.
Experimental Workflow Overview
The logical flow of the screening cascade is depicted below. A compound's journey begins with broad viability screening, and only active compounds are advanced to more complex, mechanism-focused assays.
Caption: A tiered workflow for characterizing novel compounds.
| Foundational Methodologies
Cell Line Selection and Culture
For initial screening, common and well-characterized cancer cell lines are recommended due to their robust growth and established handling protocols. Examples include:
-
A549: Human lung carcinoma
-
HeLa: Human cervical cancer
-
MCF-7: Human breast cancer
Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Compound Handling and Solubilization
-
Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Vehicle Control: It is critical to ensure that the final concentration of DMSO in the cell culture medium is consistent across all wells and does not exceed a non-toxic level, typically ≤0.5%. All experiments must include a "vehicle control" group of cells treated with the same final concentration of DMSO as the compound-treated wells.
| Tier 1 Protocols: Primary Screening
The objective of Tier 1 is to determine if the compound affects cell health, either by inhibiting metabolic activity (cytostatic) or by compromising membrane integrity (cytotoxic).
Assay 1: Cell Viability via MTT Reduction
Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4]
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[4]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include vehicle controls (DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
| Plate Layout Control Summary | Description | Purpose |
| Untreated Cells | Cells + Medium | Baseline for 100% viability |
| Vehicle Control | Cells + Medium + Max DMSO conc. | To control for solvent effects |
| Positive Control | Cells + Medium + Known Cytotoxin (e.g., Doxorubicin) | To confirm assay is working |
| Blank | Medium + MTT + Solvent (No Cells) | Background absorbance subtraction |
| Tier 2 Protocols: MOA Deconvolution
If the compound demonstrates a dose-dependent decrease in cell viability, Tier 2 assays are employed to understand the underlying mechanism.
Assay 2: Cell Proliferation via BrdU Incorporation
Principle: This assay directly measures DNA synthesis, a hallmark of cell proliferation. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine.[6][7] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] An anti-BrdU antibody is then used to detect the incorporated BrdU, allowing for quantification of proliferating cells.[6][9]
Materials:
-
BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate).
-
96-well plate with treated cells from a viability-style experiment.
-
Wash Buffer (e.g., PBS).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well at a 1X final concentration. Incubate for 2-24 hours at 37°C. The optimal time depends on the cell line's doubling time.[6][10]
-
Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[9][10]
-
Antibody Incubation: Wash the wells with Wash Buffer. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[10]
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 30 minutes.[10]
-
Substrate Addition: Wash the wells. Add TMB substrate and incubate in the dark for 15-30 minutes, allowing for color development.[10]
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm with a microplate reader.
Assay 3: Apoptosis via Caspase-3/7 Activity
Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases.[11] This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[12] When caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of caspase activity.[12][13]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Luminometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[13] Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
| Control | Description | Purpose |
| Positive Control | Cells + Known Apoptosis Inducer (e.g., Staurosporine) | To confirm cell line can undergo apoptosis and the assay detects it. |
| Vehicle Control | Cells + Medium + Max DMSO conc. | To establish baseline caspase activity. |
Apoptosis Signaling Pathway
The Caspase-Glo® 3/7 assay measures the activity of the final executioner caspases, which are activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: The central role of executioner Caspases-3 and -7 in apoptosis.
| Data Analysis and Interpretation
-
Normalization: For each assay, normalize the raw data. Express the results as a percentage relative to the vehicle control (set to 100% for viability/proliferation or 100% baseline for apoptosis).
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.
-
IC50/EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value for each assay. This represents the concentration at which the compound elicits a 50% response.
Interpreting the Results: By comparing the IC50 values and maximal effects across the assays, a preliminary MOA can be hypothesized:
-
Potent Cytotoxicity: A low IC50 in the MTT assay that is similar to the IC50 for an LDH release assay (not detailed here, but a common alternative) and a strong induction of Caspase-3/7 activity suggests the compound is a potent, apoptosis-inducing cytotoxic agent.
-
Potent Anti-proliferative/Cytostatic Effect: A low IC50 in the MTT and BrdU assays but weak or no induction of Caspase-3/7 activity suggests the compound primarily inhibits cell division rather than directly killing cells.
-
No Activity: If no significant effect is seen in any assay, the compound may be inactive in the chosen cell line, require metabolic activation, or act on a non-proliferative pathway not measured here.
This systematic approach provides a robust framework for the initial characterization of this compound, enabling a data-driven progression into more complex, target-specific investigations.
| References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Retrieved from [Link]
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Sarosiek, K. A., & Letai, A. (2016). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 1419). Humana Press. Retrieved from [Link]
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Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
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Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
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Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PubMed Central. Retrieved from [Link]
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Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017). PubMed. Retrieved from [Link]
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Rawat, S., et al. (n.d.). Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. PubMed Central. Retrieved from [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]
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Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). PubMed. Retrieved from [Link]
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The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021). IJIRT. Retrieved from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. Retrieved from [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved from [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved from [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Cytotoxicity assay of 2-(Piperidin-1-yl)pyrimidin-5-amine in cancer cell lines
Application Note & Protocol
Evaluating the In Vitro Cytotoxicity of 2-(Piperidin-1-yl)pyrimidin-5-amine in Cancer Cell Lines
Abstract
The pyrimidine scaffold is a foundational structural motif in numerous anticancer agents, primarily due to its role as a key component of nucleic acids. Analogs and derivatives of pyrimidines can disrupt critical cellular processes like DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1] Similarly, the piperidine moiety is present in various compounds exhibiting anticancer properties, contributing to the inhibition of cell proliferation and migration.[2] This document provides a comprehensive guide for assessing the cytotoxic potential of a novel compound, this compound, which integrates both of these pharmacologically significant scaffolds. We present a detailed protocol for a colorimetric-based cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a robust method for quantifying metabolically active cells.[3] The protocol covers cell line selection, culture, experimental execution, and data analysis, including the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[4]
Introduction & Scientific Principle
The discovery of novel, effective, and selective anticancer agents is a paramount goal in pharmaceutical research. Compounds built upon pyrimidine and piperidine frameworks have historically shown significant promise.[2][5] this compound is a synthetic compound whose potential efficacy against cancer cells warrants systematic evaluation. The primary method to determine a compound's direct effect on cancer cells is through an in vitro cytotoxicity assay.
This guide focuses on the MTT assay, a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability.[3][6] The underlying principle is based on the metabolic activity of living cells.[6] Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[7][8] Dead or inactive cells lack this enzymatic activity. The formazan crystals are subsequently solubilized, and the resulting colored solution's absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7][9] By comparing the absorbance of treated cells to untreated controls, we can quantify the compound's cytotoxic effect.
General Experimental Workflow
The process of evaluating the cytotoxicity of this compound follows a structured workflow from cell preparation to final data analysis. This ensures reproducibility and the generation of reliable dose-response data.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Methodologies and Protocols
This section provides the necessary details for preparing reagents and executing the MTT cytotoxicity assay.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT-116 colorectal carcinoma).
-
Test Compound: this compound (MW: 178.23 g/mol )
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA (0.25%).
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader (spectrophotometer) with a 570 nm filter.
-
Multichannel pipette.
-
Preparation of Solutions
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Mix thoroughly by vortexing or sonication to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter. Store protected from light at 4°C for short-term use or at -20°C for long-term storage.[7]
-
Causality: Filter sterilization is critical to prevent microbial contamination of the cell cultures. Light protection is necessary as MTT is light-sensitive.
-
-
Test Compound Stock Solution (e.g., 20 mM): Prepare a high-concentration stock solution of this compound in DMSO. For a 20 mM stock, dissolve 3.56 mg of the compound in 1 mL of DMSO. Store in small aliquots at -20°C.
-
Causality: DMSO is a common solvent for organic compounds and is miscible with culture medium. Preparing a concentrated stock allows for minimal final DMSO concentration in the assay wells, typically kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Step-by-Step Experimental Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture the selected cancer cell lines in their recommended medium until they reach approximately 80% confluency. Ensure cells are in the logarithmic growth phase.
-
Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the viable cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]
-
Self-Validation: The optimal seeding density should be determined empirically for each cell line to ensure that cells are in an exponential growth phase throughout the experiment and that the final absorbance values are within the linear range of the microplate reader.
-
-
Edge Effect Mitigation: Add 100 µL of sterile PBS or medium to the perimeter wells to minimize evaporation from the experimental wells.
-
Incubation: Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach and resume growth.
Day 2: Compound Treatment
-
Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete culture medium. For an 8-point dose curve, you might prepare 2X working solutions that, when added to the wells, yield final concentrations of 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM.
-
Controls: Prepare the following controls in triplicate:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest dose treatment wells (e.g., 0.5%). This represents 100% cell viability.
-
Medium Blank: Wells containing only 100 µL of culture medium (no cells). This is used for background absorbance subtraction.[7]
-
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate treatment solution or control to each well.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Data Acquisition
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls). This results in a final MTT concentration of approximately 0.45-0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[7][10]
-
Agitation: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan.[7]
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the vehicle control.
-
Corrected Absorbance: Subtract the average absorbance of the medium blank from all other wells.
-
Corrected OD = OD_sample - OD_blank
-
-
Percent Viability:
-
% Viability = (Corrected OD_treated / Corrected OD_vehicle_control) * 100
-
IC₅₀ Determination
The IC₅₀ value is the concentration of the compound required to inhibit cell growth by 50%.[4]
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response curve (variable slope).[11][12] The software will calculate the IC₅₀ value from this curve.
Representative Data Presentation
The results of a cytotoxicity screen are typically summarized in a table showing the IC₅₀ values across different cell lines.
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) of this compound (48h) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | 22.4 |
| HCT-116 | Colorectal Carcinoma | 9.7 |
Hypothesized Mechanism of Action
While the precise mechanism of this compound is uncharacterized, its structure allows for informed hypotheses based on related compounds. Pyrimidine derivatives are well-known inhibitors of protein kinases that are often dysregulated in cancer.[13] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which drives cell proliferation. Inhibition of EGFR or downstream components like MEK and ERK can halt uncontrolled cell growth.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Alternatively, many pyrimidine analogs act as antimetabolites by interfering with DNA synthesis or function, for example, by inhibiting topoisomerase IIα, an enzyme crucial for managing DNA topology during replication.[1][14] Further mechanistic studies, such as kinase profiling, cell cycle analysis, and apoptosis assays, would be required to elucidate the specific mode of action.
Conclusion
The protocol described herein provides a robust and reproducible framework for determining the cytotoxic activity of this compound against various cancer cell lines. The MTT assay is a foundational tool in early-stage drug discovery, enabling the quantification of a compound's potency and selectivity.[15] The resulting IC₅₀ values are critical for comparing efficacy across different cell lines and for guiding subsequent lead optimization and mechanistic studies.[4]
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]
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baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. Available at: [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Scribd. MTT Assay Protocol for Lab Use. Available at: [Link]
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AntBio. (2023). Six Common Methods for Cell Viability Assay: Principles, Applications. Available at: [Link]
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Jaffery, R., et al. (2021). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]
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Grokipedia. Viability assay. Available at: [Link]
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Szymański, P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Available at: [Link]
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Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available at: [Link]
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Journal for Research in Applied Sciences and Biotechnology. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Available at: [Link]
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Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]
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Szymański, P., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. Available at: [Link]
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Visikol. (2022). The Importance of IC50 Determination. Available at: [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Available at: [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
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ResearchGate. Cytotoxic effect of the tested compounds using concentrations starting.... Available at: [Link]
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Rather, R. A. & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. Available at: [Link]
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Kumar, G. V., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. PubMed. Available at: [Link]
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Al-Omair, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Available at: [Link]
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Application Notes & Protocols: Utilizing Piperidinyl-Pyrimidine Derivatives in Cell Culture
A Senior Application Scientist's Guide to Bafetinib (INNO-406)
Introduction: The Significance of the Piperidinyl-Pyrimidine Scaffold
The molecular architecture combining a pyrimidine ring with a piperidine moiety represents a "privileged scaffold" in modern medicinal chemistry.[1][2] These structures are frequently explored for their potential to interact with a wide range of biological targets, most notably protein kinases, which are critical regulators of cellular processes and prominent targets in oncology drug development.
While the specific compound 2-(Piperidin-1-yl)pyrimidin-5-amine is a foundational structure within this class, it is not extensively characterized in the scientific literature as a standalone biological agent.[3] Therefore, this guide will provide a comprehensive framework for utilizing this chemical class in a cell culture setting by focusing on a well-documented, potent, and clinically relevant derivative: Bafetinib (also known as INNO-406 or NS-187) .[4][5][6]
Bafetinib is a second-generation, orally active dual tyrosine kinase inhibitor that potently targets both the Bcr-Abl fusion protein and the Src family kinase Lyn.[4][7][8] Its development was a direct response to the emergence of resistance to first-generation inhibitors like imatinib in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML).[5][7][9] By understanding the principles and protocols for Bafetinib, researchers can establish a robust methodology applicable to the broader class of piperidinyl-pyrimidine-based kinase inhibitors.
Part 1: Compound Profile & Mechanism of Action
Technical Profile of Bafetinib (INNO-406)
A precise understanding of the compound's properties is the bedrock of reproducible cell-based assays.
| Property | Data |
| Synonyms | INNO-406, NS-187 |
| IUPAC Name | 4-[[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
| Molecular Formula | C₃₀H₃₁F₃N₈O |
| Molar Mass | 576.62 g/mol |
| CAS Number | 859212-16-1 |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥57.7 mg/mL), Insoluble in Ethanol and Water.[8] |
| Storage | Store solid compound at -20°C. Store DMSO stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[8] |
Mechanism of Action: Dual Inhibition of Bcr-Abl and Lyn Kinase
The therapeutic efficacy of Bafetinib stems from its highly potent and specific inhibition of key oncogenic drivers.
-
Bcr-Abl Inhibition: In CML, the Philadelphia chromosome results in the Bcr-Abl fusion gene, which produces a constitutively active tyrosine kinase. This aberrant kinase drives uncontrolled cell proliferation and survival by activating numerous downstream pathways (e.g., Ras-MAPK, PI3K-Akt, JAK-STAT). Bafetinib binds to the ATP-binding site of the Abl kinase domain, blocking its autophosphorylation and the subsequent phosphorylation of its substrates, thereby shutting down these pro-survival signals and inducing apoptosis.[10][11] Bafetinib is 25- to 55-fold more potent than imatinib in vitro and is effective against 12 of the 13 most common imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I "gatekeeper" mutation.[4][8][12]
-
Lyn Kinase Inhibition: Lyn is a member of the Src family of tyrosine kinases. Its overexpression and activation have been identified as a Bcr-Abl-independent mechanism of resistance to imatinib.[7][12] By simultaneously inhibiting Lyn, Bafetinib provides a dual-pronged attack, making it effective in patient populations where Lyn activation contributes to therapeutic failure.[5][7][12] This dual specificity is a key design feature that enhances its therapeutic potential over single-target agents.
Caption: Bafetinib inhibits Bcr-Abl and Lyn, blocking pro-survival pathways and inducing apoptosis.
Part 2: Pre-Experimental Preparation
Reagents, Cell Lines, and Equipment
-
Compound: Bafetinib (INNO-406) powder
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines:
-
Media & Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS (phosphate-buffered saline), Trypsin-EDTA (for adherent cells, if any).
-
Assay Kits: Cell viability kit (e.g., MTT, WST-1, or CCK-8), Apoptosis detection kit (e.g., Annexin V-FITC/PI).
-
Equipment: Biosafety cabinet, CO₂ incubator (37°C, 5% CO₂), centrifuge, inverted microscope, multi-well plate reader, flow cytometer, Western blot apparatus.
Protocol: Preparation of Bafetinib Stock Solution
Causality: A precisely prepared, high-concentration stock solution in an appropriate solvent like DMSO is critical for accurate serial dilutions and minimizing solvent effects in final culture conditions. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
Methodology:
-
Calculation: Determine the mass of Bafetinib required to prepare a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molar Mass ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 576.62 g/mol = 5.766 mg.
-
-
Dissolution: Under sterile conditions in a biosafety cabinet, add the calculated volume of cell culture grade DMSO to the vial containing the Bafetinib powder.
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, and date. Store immediately at -20°C. Bafetinib stock solutions are stable for several months when stored properly.[8]
Part 3: Core Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC₅₀
Objective: To quantify the dose-dependent cytotoxic effect of Bafetinib on selected cancer cell lines and determine its half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Seeding: Harvest cells during their logarithmic growth phase.[13] Perform a cell count and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for K562).[10] Incubate for 24 hours to allow cells to acclimatize.
-
Compound Dilution: Prepare a series of dilutions of Bafetinib in culture medium from your 10 mM DMSO stock. A typical starting point for Bafetinib would be a 2-fold or 3-fold serial dilution starting from ~1 µM down to the low nM range. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different Bafetinib concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[10]
-
Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the Bafetinib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Reference IC₅₀ Values for Bafetinib:
| Assay Type | Target / Cell Line | IC₅₀ Value (nM) |
| Cell-Free Kinase Assay | Bcr-Abl | 5.8 |
| Cell-Free Kinase Assay | Lyn | 19 |
| Cellular Autophosphorylation Assay | K562 | 11 |
| Cellular Autophosphorylation Assay | 293T (Bcr-Abl+) | 22 |
(Data synthesized from sources[8][10])
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
Objective: To validate that the observed cytotoxicity is due to the induction of apoptosis.
Caption: Experimental workflow for assessing Bafetinib-induced apoptosis via flow cytometry.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with Bafetinib at concentrations around the determined IC₅₀ (e.g., 1x and 5x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all populations are analyzed. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS to remove media components.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at >670 nm.
-
Interpretation: The resulting dot plot is divided into four quadrants:
Part 4: Advanced Insights & Troubleshooting
Verifying Mechanism: Western Blotting
To provide authoritative evidence of on-target activity, perform a Western blot to assess the phosphorylation status of Bcr-Abl and its key downstream effectors.
-
Procedure: Treat cells with Bafetinib for a short duration (e.g., 2-6 hours). Lyse the cells, quantify protein, and perform SDS-PAGE followed by immunoblotting.
-
Primary Antibodies: Use antibodies against phospho-Bcr-Abl (p-Abl), total Bcr-Abl, phospho-STAT5, total STAT5, phospho-CrkL, and total CrkL. Use GAPDH or β-actin as a loading control.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of Bcr-Abl and its substrates in Bafetinib-treated cells compared to the vehicle control, with no change in total protein levels.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cytotoxicity | 1. Compound degradation (improper storage).2. Cell line is resistant (e.g., expresses T315I mutation).3. Sub-optimal cell density or health. | 1. Use a fresh aliquot of Bafetinib stock.2. Verify the genotype of your cell line. Test on a known sensitive line (e.g., K562) as a positive control.3. Ensure cells are in log phase and seeded at optimal density. |
| Inconsistent IC₅₀ Values | 1. Inaccurate pipetting during serial dilutions.2. Variation in incubation times.3. Fluctuation in incubator CO₂ or temperature. | 1. Use calibrated pipettes; change tips for each dilution.2. Standardize all incubation periods precisely.3. Regularly calibrate and monitor incubator conditions. |
| High Background in Western Blots | 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing steps. | 1. Increase blocking time or change blocking agent (e.g., from milk to BSA).2. Titrate primary and secondary antibodies to optimal concentrations.3. Increase the number and duration of wash steps. |
| Apoptosis not Detected | 1. Time point is too early/late.2. Bafetinib concentration is too low.3. Cell death is non-apoptotic. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours).2. Use concentrations at and above the IC₅₀.3. Bafetinib can induce caspase-independent cell death; consider alternative assays.[14][15] |
References
- Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. (2025). Vertex AI Search.
- Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential tre
- Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor. InvivoChem.
- Bafetinib - Wikipedia. Wikipedia.
- Bafetinib is a Lyn and Bcr-Abl Tyrosine Kinase Inhibitor. Network of Cancer Research.
- Bafetinib (INNO-406) | Lyn/Bcr-Abl Inhibitor. MedChemExpress.
- A Computational Approach to Analyze the Mechanism of Action of the Kinase Inhibitor Bafetinib.
- The Bcr-Abl Kinase Inhibitor INNO-406 Induces Autophagy and Different Modes of Cell Death Execution in Bcr-Abl-Positive Leukemias.
- Bafetinib Hydrochloride - Drug Targets, Indications, Patents.
- This compound | 1086378-61-1. Benchchem.
- Cell Death Mechanisms Induced by INNO-406, a Novel Tyrosine Kinase Inhibitor for Imatinib-Resistant Ph+ Leukemia.
- Bafetinib (INNO-406) - Bcr-Abl/Lyn Tyrosine Kinase Inhibitor. APExBIO.
- A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas. PubMed Central.
- Phase I Study of INNO-406, a Dual Abl/Lyn Kinase Inhibitor, in Philadelphia Chromosome-Positive Leukemias Post-Imatinib Resistance or Intolerance. PubMed Central.
- INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity. PubMed.
- Bafetinib Bcr-Abl inhibitor. Selleck Chemicals.
- Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. PubMed Central.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central.
- 2-Piperidin-1-ylpyrimidin-5-amine. ChemicalBook.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Piperidine - Wikipedia. Wikipedia.
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Application Notes & Protocols: A Guide to Receptor Binding Studies of 2-(Piperidin-1-yl)pyrimidin-5-amine Analogs
Introduction: Unveiling the Therapeutic Potential of 2-(Piperidin-1-yl)pyrimidin-5-amine Analogs
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1] Its derivatives are known to interact with a wide array of biological targets, including G protein-coupled receptors (GPCRs), kinases, and other enzymes.[1][2][3] The specific subclass of this compound analogs presents a unique chemical architecture suggesting potential interactions with receptors in the central nervous system (CNS), such as aminergic GPCRs (e.g., serotonin and dopamine receptors) or sigma receptors.[4][5] Elucidating the binding characteristics of these analogs to their molecular targets is a critical step in the drug discovery and development process.
This comprehensive guide provides detailed application notes and protocols for conducting receptor binding studies on this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies for robust and reproducible results. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.
Pillar I: Foundational Principles of Receptor-Ligand Binding
The interaction between a ligand (in this case, a this compound analog) and its receptor is governed by the law of mass action.[6][7] The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[8] A lower Kd value signifies a higher binding affinity.[8]
In drug discovery, we often employ competition binding assays to determine the affinity of a novel, unlabeled compound (the "competitor") by measuring its ability to displace a known, labeled ligand (a "radioligand" or "fluorescent tracer") from the receptor.[6][9] This yields the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. The IC50 is then used to calculate the inhibition constant (Ki), which is a more absolute measure of the competitor's affinity for the receptor.[8][10]
The relationship between these parameters is crucial for data interpretation:
-
Kd (Equilibrium Dissociation Constant): An intrinsic measure of the affinity between a ligand and its receptor.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competitor required to displace 50% of a labeled ligand. It is dependent on the concentration of the labeled ligand and its Kd.[11]
-
Ki (Inhibition Constant): The dissociation constant of the competing unlabeled ligand, calculated from the IC50 value using the Cheng-Prusoff equation.[6][10]
Key Considerations for Assay Development
Before embarking on detailed protocols, several critical factors must be optimized to ensure the validity and reproducibility of the binding data:[12][13]
-
Receptor Source: The choice of receptor preparation (e.g., cell membrane preparations, purified receptors) is fundamental. For GPCRs, membranes from cells overexpressing the target receptor are commonly used.[12]
-
Ligand Quality: The purity and stability of the this compound analogs must be confirmed to ensure accurate concentration determination.[13]
-
Assay Conditions: Buffer composition, pH, temperature, and incubation time must be optimized to ensure the binding reaction reaches equilibrium and that the receptor remains stable.[13][14]
-
Nonspecific Binding: Minimizing nonspecific binding of the labeled ligand to non-receptor components is crucial for a good assay window. This can be achieved by optimizing buffer conditions and including blocking agents.[6][13]
Pillar II: Core Methodologies for Receptor Binding Analysis
A variety of techniques can be employed to study receptor-ligand interactions. The choice of method depends on factors such as the nature of the target, the availability of labeled ligands, and the desired throughput.[15][9]
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions.[13][16][17][18] They involve the use of a ligand that has been labeled with a radioactive isotope (e.g., ³H, ¹²⁵I).
This protocol details the steps for determining the binding affinity (Ki) of a this compound analog using a competition binding assay with a known radioligand.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., a specific serotonin or dopamine receptor subtype).
-
Radioligand: A high-affinity radioligand for the target receptor.
-
Test Compound: The this compound analog of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Nonspecific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Plates: For setting up the binding reactions.
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce nonspecific binding.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
-
Filtration Manifold.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the this compound analog in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration at or below its Kd.
-
Dilute the receptor membranes in assay buffer to a concentration that results in less than 10% of the total added radioligand being bound.[6][7][19]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Nonspecific Binding (NSB): Add the nonspecific binding control, radioligand, and receptor membranes.
-
Competition Binding: Add the test compound (at varying concentrations), radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[13]
-
Termination and Filtration:
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail and allow the filters to soak.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the nonspecific binding wells from the CPM of all other wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50: Use a nonlinear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[6]
-
Calculate the Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:[3][6][10]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Caption: Principle of Fluorescence Polarization (FP) binding assay.
Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis
SPR is a powerful, label-free technology that allows for the real-time monitoring of biomolecular interactions. [19][20][21]It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., the receptor) is immobilized. The binding of the other partner (the analyte, e.g., the test compound) causes a change in mass at the surface, which is detected as a response. [21]
This protocol provides a general framework for analyzing the binding of a this compound analog to a purified and immobilized GPCR.
Materials:
-
SPR Instrument and Sensor Chips: (e.g., Biacore system with CM5 or other suitable chips).
-
Purified Receptor: Solubilized and purified GPCR of interest.
-
Immobilization Buffers and Reagents: (e.g., EDC/NHS for amine coupling).
-
Running Buffer: A buffer compatible with both the receptor and the test compound (e.g., PBS with a small amount of detergent and DMSO).
-
Test Compound: The this compound analog.
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized receptor.
Step-by-Step Methodology:
-
Receptor Immobilization:
-
Immobilize the purified GPCR onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
A reference surface should be prepared in parallel (e.g., a mock immobilization) to subtract nonspecific binding and bulk refractive index changes.
-
-
Assay Development:
-
Optimize the running buffer to minimize nonspecific binding of the test compound.
-
Determine the optimal flow rate and injection time for the analyte.
-
-
Binding Measurement (Kinetics/Affinity Analysis):
-
Inject a series of concentrations of the this compound analog over the receptor and reference surfaces.
-
Monitor the association phase (during injection) and the dissociation phase (after injection, with running buffer flowing).
-
Between each cycle, inject the regeneration solution to return the surface to baseline.
-
Data Analysis:
-
Reference Subtraction: Subtract the signal from the reference surface from the signal on the active surface to obtain the specific binding sensorgram.
-
Kinetic Analysis: Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). [22]3. Affinity Calculation: Calculate the equilibrium dissociation constant (Kd) from the rate constants:
-
Kd = kd / ka
-
Pillar III: Data Presentation and Troubleshooting
Accurate data interpretation and rigorous troubleshooting are paramount for successful receptor binding studies.
Quantitative Data Summary
All binding data should be summarized in a clear and concise table for easy comparison of different this compound analogs.
| Compound ID | Target Receptor | Assay Type | IC50 (nM) | Ki (nM) | n |
| Analog-001 | 5-HT2A | Radioligand | 15.2 ± 1.8 | 7.5 | 3 |
| Analog-002 | 5-HT2A | Radioligand | 89.7 ± 5.4 | 44.1 | 3 |
| Analog-003 | D2 | FP | 250.1 ± 15.6 | 112.3 | 2 |
| Analog-004 | D2 | FP | >10,000 | >4,500 | 2 |
Data are presented as mean ± SEM. 'n' represents the number of independent experiments.
Troubleshooting Common Issues in Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Nonspecific Binding | - Radioligand/tracer concentration too high. - Insufficient blocking of surfaces. - Hydrophobic interactions. | - Use radioligand/tracer at or below Kd. - Pre-treat filter plates/tubes; add BSA or other blocking agents to the buffer. - Optimize wash steps and buffer composition. [6] |
| Low Specific Binding Signal | - Inactive or low concentration of receptor. - Degraded radioligand/tracer or test compound. - Incubation time too short (not at equilibrium). | - Verify receptor activity and concentration. - Check the quality and purity of all reagents. [13] - Perform a time-course experiment to determine the time to reach equilibrium. [13] |
| Poor Reproducibility | - Pipetting errors, especially in serial dilutions. - Temperature fluctuations during incubation. - Inconsistent washing during filtration. | - Use calibrated pipettes; consider automated liquid handling. [12][13] - Use a temperature-controlled incubator. - Standardize the filtration and washing procedure. |
| FP Assay: Small Assay Window | - Receptor and tracer are too similar in size. - Low binding affinity. - Impure tracer or receptor. | - This assay format may not be suitable; consider alternative methods. [23] - Increase receptor concentration (if possible). - Ensure high purity of all components. [24] |
| SPR: High Nonspecific Binding | - Analyte is "sticky" or aggregating. - Inappropriate running buffer. | - Add carrier proteins (e.g., BSA) or detergents (e.g., Tween-20) to the running buffer. - Increase the ionic strength of the buffer. |
Conclusion
The systematic evaluation of this compound analogs through rigorous receptor binding studies is essential for defining their pharmacological profiles. By employing the gold-standard radioligand binding assays, complementary fluorescence polarization techniques, and label-free SPR analysis, researchers can obtain high-quality affinity and kinetic data. Adherence to the detailed protocols, careful assay optimization, and robust data analysis practices outlined in this guide will empower drug discovery professionals to make informed decisions in the quest for novel therapeutics.
References
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Auld, D. S., Farmen, M. W., Kahl, S. D., Kriauciunas, A., McKnight, K. L., Montrose, C., & Weidner, J. R. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
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Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed. [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
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Cimarosti, Z., et al. (2019). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 8. [Link]
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Linsky, M., et al. (2024). De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. bioRxiv. [Link]
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Kramer, C., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 60(9), 4347-4355. [Link]
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Falsafi, S. R., et al. (2018). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research, 4(3), 43-50. [Link]
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Abadi, A. H., et al. (2018). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(10), 2673. [Link]
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Application Notes and Protocols: In Vitro Evaluation of 2-(Piperidin-1-yl)pyrimidin-5-amine as a Novel Anticancer Agent
Introduction: The Rationale for Investigating Novel Pyrimidine Derivatives in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases essential for DNA and RNA synthesis.[1][2] This fundamental role has made pyrimidine analogues a highly successful class of antimetabolite drugs in cancer therapy for decades.[3][4][5] These agents typically exert their cytotoxic effects by interfering with nucleic acid synthesis or by inhibiting key enzymes involved in nucleotide metabolism, leading to the death of rapidly proliferating cancer cells.[1][6] Beyond their role as antimetabolites, novel pyrimidine derivatives are being extensively explored as inhibitors of various protein kinases that are often dysregulated in cancer, highlighting the versatility of this heterocyclic scaffold.[7][8]
This document provides a comprehensive guide for the in vitro evaluation of a novel pyrimidine derivative, 2-(Piperidin-1-yl)pyrimidin-5-amine. The presence of both the pyrimidine core and a piperidine moiety suggests potential for unique pharmacological activity, as both are prevalent structures in approved drugs. These protocols are designed for researchers, scientists, and drug development professionals to systematically assess the compound's anticancer potential, from initial cytotoxicity screening to elucidating its mechanism of action. The methodologies described herein are grounded in established principles of cancer cell biology and pharmacology, ensuring a robust and logical investigative workflow.
Initial Assessment: Cytotoxicity and Anti-proliferative Activity
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell growth and induce cell death.[9][10][11] The Sulforhodamine B (SRB) assay is a reliable and sensitive method for this purpose, measuring cell density by quantifying total cellular protein content.[12][13]
Causality Behind Experimental Choices
The SRB assay is selected over metabolic assays like the MTT assay due to its robustness and minimal interference from confounding factors such as the metabolic state of the cells or the reducing potential of the test compound. It provides a stoichiometric measurement of cell number, offering a clear endpoint for cytotoxicity.[13] A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) is crucial to assess the compound's spectrum of activity and identify potential cancer types for which it may be most effective.[14] Including a non-cancerous cell line (e.g., normal human dermal fibroblasts) is essential for a preliminary assessment of cancer cell selectivity.[12][15]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for SRB-based cytotoxicity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells in 96-well microtiter plates at the optimal density for logarithmic growth over the experimental period. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the optical density (OD) on a microplate reader at 564 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Data Presentation: Expected Outcome
The results of the cytotoxicity screening should be summarized in a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) |
| MCF-7 | Breast Cancer | [Experimental Value] | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] | [Experimental Value] |
| HCT116 | Colon Cancer | [Experimental Value] | [Experimental Value] |
| NHDF | Normal Fibroblast | [Experimental Value] | [Experimental Value] |
Mechanistic Investigation: Elucidating the Mode of Action
Following the confirmation of cytotoxic activity, the next logical step is to investigate how the compound exerts its effects. Key cellular processes to examine are the induction of apoptosis (programmed cell death) and perturbation of the cell cycle.[16][17]
Apoptosis Induction
Apoptosis is a primary mechanism for many effective anticancer drugs.[18] Its hallmarks include the externalization of phosphatidylserine (PS), activation of caspases, and DNA fragmentation.[19]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting early and late apoptosis.[20] Annexin V binds to PS on the outer leaflet of the cell membrane, an early apoptotic event, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
Caspase Activity Assay: Caspases are the executioner enzymes of apoptosis.[19] Measuring the activity of key caspases, such as Caspase-3/7, provides direct biochemical evidence of apoptosis induction.[18][20]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry immediately. Unstained and single-stained controls are essential for proper compensation and gating.
Cell Cycle Analysis
Many anticancer agents, particularly those interfering with DNA synthesis, cause cells to arrest at specific phases of the cell cycle.[6][16]
Propidium iodide (PI) staining followed by flow cytometry is a widely used and effective method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[21]
-
Cell Treatment: Treat cells in 6-well plates with the test compound as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, to prevent clumping.[23][24] Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[22][23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The data is typically displayed as a histogram.[21]
Data Presentation: Expected Outcomes
The results from these mechanistic studies can be summarized in a table.
| Assay | Endpoint Measured | Expected Outcome with Active Compound |
| Annexin V/PI | Percentage of Apoptotic Cells | Increase in Annexin V positive cells |
| Caspase-3/7 Assay | Luminescence/Fluorescence | Increased signal intensity |
| Cell Cycle Analysis | % Cells in G0/G1, S, G2/M | Accumulation of cells in a specific phase (e.g., G2/M arrest) |
Target Validation: Investigating Molecular Signaling Pathways
To refine the understanding of the compound's mechanism, it is crucial to investigate its effects on specific protein signaling pathways known to be critical for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[25][26]
Rationale for Western Blotting
Western blotting is a powerful technique to detect and semi-quantify the expression levels of specific proteins in a complex mixture, such as a cell lysate.[26][27][28] By using antibodies specific to key signaling proteins and their phosphorylated (activated) forms, we can determine if this compound modulates critical cancer-related pathways.[25]
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for Western blot analysis.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25][29]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP, β-actin) overnight at 4°C with gentle shaking.[29]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. β-actin or GAPDH should be used as a loading control to ensure equal protein loading.
Potential Signaling Pathways to Investigate
Caption: Potential signaling pathways modulated by the compound.
Conclusion
This document outlines a structured and comprehensive approach for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and Western blotting, researchers can build a robust data package to understand the compound's biological activity. This logical workflow ensures that experimental choices are justified and that the generated data provides a solid foundation for further preclinical development.
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Kamal, A., et al. (2008). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Bioorganic & Medicinal Chemistry, 16(16), 7804-7810. [Link]
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Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(25), 17894-17909. [Link]
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Wang, H., et al. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. The Journal of Organic Chemistry, 83(9), 5248-5256. [Link]
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Application Note: High-Throughput Screening of 2-(Piperidin-1-yl)pyrimidine Libraries for Novel Kinase Inhibitors
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The 2-(piperidin-1-yl)pyrimidine moiety, in particular, has garnered significant interest as a key pharmacophore in the development of targeted therapies, especially kinase inhibitors.[2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, most notably cancer.[6][7] This makes them highly attractive targets for drug discovery.[6]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[8][9][10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 2-(piperidin-1-yl)pyrimidine libraries, with a focus on identifying novel kinase inhibitors. We will detail the critical steps from assay development and optimization to primary screening, data analysis, and hit validation, providing field-proven insights to ensure a robust and successful screening campaign.
The 2-(Piperidin-1-yl)pyrimidine Scaffold: A Promising Core for Kinase Inhibitors
The 2-(piperidin-1-yl)pyrimidine scaffold offers several advantages for the design of kinase inhibitors. The pyrimidine ring can mimic the purine core of ATP, the natural substrate for kinases, allowing for competitive binding in the ATP-binding pocket. The piperidine group can be readily functionalized to explore different chemical spaces and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). This versatility makes libraries based on this scaffold a rich source for the discovery of new therapeutic agents.
High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution.[8][9] The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a small set of validated hits.
Caption: High-Throughput Screening Workflow for Kinase Inhibitors.
Part 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[12] For kinase inhibitor screening, both biochemical and cell-based assays are commonly employed.
Choosing the Right Assay Format
-
Biochemical Assays: These assays directly measure the activity of a purified kinase enzyme.[13] They are generally simpler to develop and have fewer confounding factors than cell-based assays.[14] Common formats include:
-
Fluorescence-Based Assays: These detect the phosphorylation of a substrate through changes in fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI).[15]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[15]
-
AlphaScreen™ Assays: This technology uses donor and acceptor beads that come into proximity when a substrate is phosphorylated, generating a chemiluminescent signal.[7]
-
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular context.[12][14][16][17][18] They provide more biologically relevant data, as they account for factors like cell permeability and off-target effects.[12][14] Examples include:
-
Reporter Gene Assays: These utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the kinase signaling pathway of interest.
-
Cell Proliferation/Viability Assays: These are useful when the target kinase is involved in cell growth and survival.
-
Phospho-specific antibody-based assays: Techniques like In-Cell Westerns or high-content imaging can be used to quantify the phosphorylation of a kinase's substrate within cells.
-
For a primary screen of a 2-(piperidin-1-yl)pyrimidine library, a biochemical assay is often preferred due to its higher throughput and lower cost. A luminescence-based assay like ADP-Glo™ is an excellent choice as it is a universal method for any kinase and is less prone to interference from colored or fluorescent compounds.[19]
Assay Optimization and Miniaturization
To make the assay suitable for HTS, it needs to be miniaturized, typically to a 384- or 1536-well plate format, to reduce reagent costs and increase throughput.[10] Key parameters to optimize include:
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate should be optimized to ensure the reaction is in the linear range and sensitive to inhibition. A common starting point is to use the Michaelis-Menten constant (Km) for the substrate.
-
ATP Concentration: For competitive inhibitors, the ATP concentration should ideally be at or near its Km value to ensure sensitive detection of inhibition.
-
Incubation Time: The reaction time should be long enough to generate a robust signal but short enough to remain in the initial velocity phase of the reaction.
-
DMSO Tolerance: Compound libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO in the wells, which is usually between 0.5% and 1%.[20]
Assay Validation: The Z'-Factor
Before starting the full screen, the assay's quality and robustness must be validated using statistical parameters. The most widely used metric is the Z'-factor, which assesses the separation between the signals of the positive and negative controls relative to their variability.[21][22][23][24]
Z'-factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., a known potent inhibitor or no enzyme).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[21][25] |
| 0 to 0.5 | Marginal assay, may require optimization[21][25] |
| < 0 | Poor assay, not suitable for HTS[21][23][25] |
A pilot screen with a small subset of the library should be performed to ensure the assay performs well under screening conditions and to identify any potential issues.[24]
Part 2: Primary Screening and Hit Identification
The Primary Screen
The primary screen involves testing every compound in the 2-(piperidin-1-yl)pyrimidine library at a single concentration, typically in the range of 1-10 µM.[26] Automation is crucial at this stage, with robotic liquid handlers and plate readers used to manage the large number of plates.[9][10]
Data Analysis and Hit Calling
The raw data from the HTS must be processed and analyzed to identify "hits."[8] This typically involves:
-
Normalization: Raw data is normalized to the controls on each plate to account for plate-to-plate variability. A common method is to calculate the percent inhibition for each compound.
-
Hit Selection: A threshold for activity is set to distinguish active compounds ("hits") from inactive ones. This can be based on a fixed percent inhibition cutoff (e.g., >50% inhibition) or a statistical measure like the Z-score.
Part 3: Hit Confirmation and Validation
A primary hit is not a confirmed active compound. A rigorous hit validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.[27][28][29][30]
Hit Confirmation
The first step is to re-test the primary hits under the same assay conditions to confirm their activity.[31] It is also advisable to source or re-synthesize the hit compounds to ensure their purity and identity.[28]
Dose-Response Curves and Potency Determination
Confirmed hits are then tested over a range of concentrations to generate a dose-response curve and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This allows for the ranking of hits based on their potency.
Secondary and Orthogonal Assays
To further validate the hits and rule out assay artifacts, it is crucial to test them in secondary and orthogonal assays.[30]
-
Orthogonal Assays: These are assays that measure the same biological activity but use a different detection technology. For example, if the primary screen was a luminescence-based assay, an orthogonal assay could be a TR-FRET-based assay. This helps to eliminate compounds that interfere with the primary assay format.
-
Selectivity Profiling: To assess the selectivity of the hit compounds, they should be tested against a panel of related kinases. A desirable kinase inhibitor is one that is potent against the target of interest but has minimal activity against other kinases, which can help to reduce off-target side effects.
-
Cell-Based Assays: The most promising hits from the biochemical assays should be tested in a relevant cell-based assay to confirm their activity in a more physiological context.[12][14][16][17][18]
Caption: Decision Tree for Hit Validation.
Protocol: A General Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for a 384-well plate biochemical kinase assay. Specific concentrations and incubation times will need to be optimized for the particular kinase of interest.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, flat-bottom plates
-
Compound library plates (2-(piperidin-1-yl)pyrimidine library in DMSO)
-
Acoustic liquid handler or pintool for compound transfer
-
Multichannel pipettes or automated liquid dispenser
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Transfer a small volume (e.g., 20-50 nL) of the library compounds and controls (DMSO for positive control, known inhibitor for negative control) to the 384-well assay plates.
-
Enzyme Addition: Add 5 µL of the kinase solution (diluted in assay buffer) to all wells except the "no enzyme" control wells.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture (in assay buffer) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Conclusion
High-throughput screening of 2-(piperidin-1-yl)pyrimidine libraries is a powerful strategy for the discovery of novel kinase inhibitors. A successful campaign hinges on the development of a robust and validated assay, followed by a rigorous hit validation cascade to eliminate false positives and identify genuine, promising lead compounds. By following the principles and protocols outlined in this application note, researchers can significantly increase their chances of success in this critical phase of drug discovery. The validated hits from such a screen can serve as the starting point for medicinal chemistry efforts to optimize their properties and develop them into next-generation targeted therapies.
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An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1–12. [Link]
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NIH. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Application Notes and Protocols for 2-(Piperidin-1-yl)pyrimidin-5-amine in Neurological Disorder Research
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The landscape of neurological disorder research is one of persistent challenge and profound opportunity. Conditions such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant global health burden, necessitating the urgent discovery of novel therapeutic agents.[1] Within the vast chemical space explored by medicinal chemists, heterocyclic compounds, particularly those containing pyrimidine and piperidine scaffolds, have consistently emerged as privileged structures.[2][3][4][5] These moieties are present in a multitude of clinically approved drugs and investigational compounds, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][6]
This document provides detailed application notes and experimental protocols for the investigation of 2-(Piperidin-1-yl)pyrimidin-5-amine , a compound of interest for its potential therapeutic applications in neurological disorders. While direct and extensive research on this specific molecule is emerging, its structural components suggest a plausible role in modulating key pathological pathways. The piperidine ring is a common feature in molecules targeting central nervous system (CNS) receptors, while the pyrimidine core is integral to numerous biologically active compounds.[2][3][4]
These notes are intended for researchers, scientists, and drug development professionals. They offer a scientifically grounded, albeit prospective, framework for evaluating the neuroprotective and therapeutic potential of this compound. The protocols described herein are based on established methodologies in the field of neurological research and are designed to be adaptable to specific experimental needs.
Proposed Mechanism of Action: A Multi-Target Hypothesis
Based on the known pharmacology of structurally related compounds, this compound may exert its neuroprotective effects through a multi-target mechanism. A plausible hypothesis is that the compound modulates neuroinflammatory pathways and exhibits antioxidant properties, both of which are critical in the pathogenesis of many neurological disorders.[7]
A potential signaling pathway that could be influenced by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In neurodegenerative diseases, the activation of microglia and astrocytes can lead to the production of pro-inflammatory cytokines, which is often mediated by NF-κB.[7] By inhibiting this pathway, this compound could reduce neuroinflammation and its detrimental effects on neuronal survival.
Furthermore, the compound may enhance endogenous antioxidant defense mechanisms. Oxidative stress is a common feature of neurological damage, leading to cellular dysfunction and death.[7] The pyrimidine moiety could potentially contribute to the scavenging of reactive oxygen species (ROS) or upregulate the expression of antioxidant enzymes.
Figure 2. In vivo experimental workflow for cognitive assessment.
Synthesis of this compound
Proposed Synthetic Scheme:
General Procedure:
-
To a solution of 2-chloropyrimidin-5-amine in a suitable solvent (e.g., N,N-dimethylformamide or ethanol), add an excess of piperidine and a base (e.g., potassium carbonate or triethylamine).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a foundational framework for the investigation of this compound as a potential therapeutic agent for neurological disorders. The proposed multi-target mechanism, focusing on anti-neuroinflammatory and antioxidant activities, offers a compelling rationale for its further development.
Future research should aim to:
-
Confirm the proposed mechanism of action through detailed molecular studies.
-
Evaluate the compound in a broader range of in vitro and in vivo models of neurological diseases.
-
Conduct pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile.
The exploration of novel chemical entities like this compound is paramount to advancing the field of neurotherapeutics and offering hope to millions affected by these devastating disorders.
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- Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. (2018, April 13).
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC - NIH.
- The Multifaceted Biological Activities of 2-(Piperidin-1-yl)acetohydrazide Derivatives: A Technical Guide. (n.d.). Benchchem.
- Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (n.d.). NIH.
- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (n.d.). PMC - NIH.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.
- The Wide Spectrum Biological Activities of Piperidine -A Short Review. (n.d.). IJIRT.
- Pharmaceuticals | Special Issue : Therapeutic Agents for Neurological Disorders. (n.d.). MDPI.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.
- This compound | 1086378-61-1. (n.d.). Benchchem.
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Application Notes and Protocols for 2-(Piperidin-1-yl)pyrimidin-5-amine in Signal Transduction Research
Introduction: Unlocking the Potential of a Privileged Scaffold
The convergence of a pyrimidine ring and a piperidine moiety within a single small molecule, such as 2-(Piperidin-1-yl)pyrimidin-5-amine, presents a compelling starting point for investigations into cellular signaling. Both pyrimidines and piperidines are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved pharmaceuticals. The pyrimidine core is fundamental to the structure of nucleobases in DNA and RNA, and its derivatives are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and ion channels.[1] Similarly, the piperidine ring is a common feature in drugs targeting the central nervous system and other physiological pathways.[2]
While extensive research exists for various derivatives of these scaffolds, it is important to note that specific biological activity and signal transduction targets for this compound (CAS 1086378-61-1) are not yet extensively documented in publicly available literature. Therefore, this guide is designed for the researcher embarking on the initial characterization of this compound. The following sections will provide a framework for hypothesizing its potential roles in signal transduction and offer detailed protocols for its systematic evaluation.
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
Given the prevalence of the aminopyrimidine scaffold in known kinase inhibitors, a primary hypothesis is that this compound may function as an ATP-competitive inhibitor of one or more protein kinases. Numerous studies have demonstrated that the 2-aminopyrimidine core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common mechanism for achieving inhibitory activity and selectivity.[3][4]
For example, derivatives of pyrimidine have been successfully developed as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication, and Extracellular signal-regulated kinase 5 (ERK5), a key component of the MAPK signaling pathway.[3][5]
The following diagram illustrates a generalized signaling cascade involving a hypothetical target kinase that could be modulated by this compound.
Caption: Generalized kinase signaling cascade potentially inhibited by this compound.
Experimental Protocols: A Step-by-Step Guide to Target Validation
The following protocols are designed to provide a comprehensive workflow for the initial characterization and target validation of this compound.
Protocol 1: Broad Kinase Panel Screening
Objective: To identify potential kinase targets of this compound through a broad in vitro screen.
Rationale: A broad kinase panel is the most efficient first step to identify potential targets. This unbiased approach saves significant time and resources compared to testing individual kinases based on hypothesis alone. A final concentration of 10 µM is typically used for initial screening to identify compounds with moderate to high potency.
Materials:
-
This compound (CAS 1086378-61-1)
-
High-purity DMSO
-
Commercially available kinase panel screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo)
-
Microplates compatible with the screening platform
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Submission: Following the vendor's instructions, submit the compound for screening against their kinase panel at a final concentration of 10 µM. The assay is typically performed by measuring the remaining kinase activity after incubation with the compound.
-
Data Analysis: The results are usually provided as percent inhibition relative to a vehicle control (DMSO).
-
Primary Hits: Identify kinases that are inhibited by >50% at 10 µM.
-
Secondary Hits: Note kinases with inhibition between 30-50% for potential follow-up.
-
Data Presentation:
| Target Kinase | Family | Percent Inhibition at 10 µM |
| Kinase A | Ser/Thr | 85% |
| Kinase B | Tyr | 15% |
| Kinase C | Ser/Thr | 62% |
| ... | ... | ... |
Protocol 2: IC50 Determination for Primary Hits
Objective: To determine the potency of this compound against the primary hit kinases identified in Protocol 1.
Rationale: An IC50 value (the concentration of an inhibitor where the response is reduced by half) is a quantitative measure of potency. This is crucial for comparing the compound's activity against different targets and for guiding further studies. A dose-response curve provides a more detailed picture of the inhibitory activity.
Materials:
-
Recombinant active primary hit kinases
-
Appropriate kinase substrates and ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Multimode plate reader
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the 10 mM stock solution of this compound in DMSO. Then, perform a final dilution in kinase assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM in half-log steps).
-
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the serially diluted compound or vehicle control (DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate for the recommended time and temperature (typically 30-60 minutes at room temperature).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a multimode plate reader.
-
Data Analysis: Convert the raw data to percent inhibition. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the characterization of this compound.
Protocol 3: Cellular Target Engagement Assay
Objective: To confirm that this compound can inhibit its target kinase within a cellular context.
Rationale: It is essential to demonstrate that the compound can cross the cell membrane and engage its intracellular target. Measuring the phosphorylation of a known downstream substrate of the target kinase is a direct way to assess target engagement.
Materials:
-
A cell line that expresses the target kinase and has a well-characterized downstream pathway.
-
Cell culture medium and supplements.
-
This compound.
-
Stimulant (e.g., growth factor) to activate the signaling pathway.
-
Lysis buffer.
-
Phospho-specific antibody for the downstream substrate.
-
Total protein antibody for the downstream substrate.
-
Western blot or ELISA reagents.
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal signaling. Treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the phospho-specific antibody, followed by a secondary antibody.
-
Strip the membrane and re-probe with the total protein antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal.
Protocol 4: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines where the target kinase is a known driver of growth.
Rationale: If the target kinase is involved in cell proliferation, its inhibition should lead to a decrease in cell growth. This assay provides a functional readout of the compound's activity.
Materials:
-
Cancer cell line with a dependency on the target kinase.
-
Cell culture medium and supplements.
-
This compound.
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT).
-
96-well clear-bottom white plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Assay: Add the cell proliferation reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the luminescence or absorbance on a plate reader.
-
Data Analysis: Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The aminopyrimidine scaffold is a rich source of biologically active molecules, and this compound represents an intriguing, yet underexplored, member of this class. The protocols outlined in this guide provide a robust framework for its initial characterization, with a logical progression from broad screening to cellular functional assays. While the focus here has been on kinase inhibition, researchers should remain open to the possibility of other mechanisms of action. The data generated from these studies will be invaluable in elucidating the role of this compound in signal transduction and in determining its potential for further development as a chemical probe or therapeutic lead.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 130655871, 2-(2-Methylthiolan-2-yl)pyrimidin-5-amine. [Link]
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Ma, D., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
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Bentham Science. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]
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ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]
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PubMed Central. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
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PubMed. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. [Link]
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PubMed Central. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. [Link]
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Preclinical Experimental Design for Aminopyrimidine Kinase Inhibitors: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for a Structured Preclinical Cascade
Aminopyrimidine derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Their structural resemblance to the adenine core of ATP allows them to function as competitive inhibitors in the ATP-binding pocket of a wide array of kinases, making them a "privileged scaffold" in drug discovery.[1][2] The successful preclinical development of these compounds hinges on a systematically executed experimental cascade designed to answer fundamental questions: Is the compound potent and selective against its intended target? Does target inhibition translate to a functional cellular effect? Does the compound exhibit favorable drug-like properties? And finally, is it efficacious and safe in a complex biological system?
This guide provides a comprehensive framework for designing and executing preclinical studies for novel aminopyrimidine kinase inhibitors. It eschews a rigid template in favor of a logical, tiered approach that builds from high-throughput biochemical assays to complex in vivo models. The causality behind each experimental choice is emphasized, ensuring that the data generated at each stage provides a solid foundation for go/no-go decisions, ultimately de-risking the progression to more resource-intensive studies.[3][4]
Phase 1: Target Engagement and Potency Assessment (In Vitro Biochemical Assays)
The initial phase of evaluation seeks to confirm that the aminopyrimidine compound directly interacts with its purified kinase target and to quantify its potency. This is the most direct measure of a compound's intrinsic activity against the enzyme.
Causality and Scientific Integrity
Biochemical assays are fundamental for establishing a direct structure-activity relationship (SAR).[5] By removing the complexities of a cellular environment (e.g., membrane permeability, off-target effects, efflux pumps), we can isolate the interaction between the inhibitor and the kinase. The primary endpoint of this phase is the determination of the half-maximal inhibitory concentration (IC50), a critical metric for ranking compound potency.[6] For ATP-competitive inhibitors like aminopyrimidines, it is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) of the enzyme to allow for meaningful comparison between different inhibitors.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for quantifying kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine Triphosphate (ATP)
-
Test aminopyrimidine compound(s)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.
-
Add 2 µL of the kinase solution (pre-diluted in Kinase Assay Buffer to optimal concentration).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture (pre-mixed in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may require optimization.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.[6][7]
-
Data Presentation: Biochemical Potency
| Kinase Target | Test Compound IC50 (nM) | Reference Inhibitor IC50 (nM) | ATP Concentration (µM) |
| Kinase A | 12 | 5 | 10 |
| Kinase B | 345 | 25 | 50 |
| Kinase C | >10,000 | 80 | 100 |
Table 1: Example data summary for the biochemical potency of a test aminopyrimidine compound against a panel of kinases.
Phase 2: Cellular Activity and Target Validation
Demonstrating biochemical potency is necessary but not sufficient. The next critical step is to determine if the compound can engage its target in a complex cellular environment and elicit a desired biological response. This phase validates the mechanism of action and provides the first indication of therapeutic potential.
Causality and Scientific Integrity
Cell-based assays bridge the gap between biochemical activity and physiological effect. A potent biochemical inhibitor may fail at this stage due to poor cell permeability, rapid metabolism, or active efflux. These assays are designed to answer two key questions:
-
Target Engagement: Does the compound inhibit the phosphorylation of the kinase's known downstream substrates?
-
Phenotypic Response: Does target inhibition lead to a measurable cellular outcome, such as decreased proliferation or induction of apoptosis?
Workflow: Cellular Target Engagement and Viability
Caption: Workflow for assessing cellular activity.
Protocol 1: Phospho-Western Blot for Target Engagement
This protocol is essential for visually confirming that the aminopyrimidine inhibitor is blocking the signaling pathway downstream of the target kinase.[8]
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test aminopyrimidine compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). (Note: Avoid milk as a blocking agent as it contains phosphoproteins that can cause high background).
-
Primary antibodies: Phospho-specific antibody for a direct substrate of the target kinase, and an antibody for the total (phosphorylated + unphosphorylated) form of the substrate protein.
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the aminopyrimidine compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells directly in the plate with ice-cold Lysis Buffer containing fresh phosphatase and protease inhibitors.[8] Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and 2x SDS-PAGE sample buffer. Denature by heating at 95°C for 5 minutes.[8] Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times for 5 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize the phospho-protein signal, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein of the substrate.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test aminopyrimidine compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the aminopyrimidine compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 72 hours for proliferation assays).
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL reagent to 100 µL of medium).[11]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record luminescence using a plate reader.
-
Calculate the percentage of viability relative to the DMSO control and plot against the log of inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a sigmoidal dose-response curve.
-
Key Signaling Pathways Targeted by Aminopyrimidines
Understanding the specific pathway is critical for selecting appropriate cell lines and phospho-specific antibodies.
Caption: Simplified EGFR Signaling Pathway.[12][13]
Caption: Simplified JAK-STAT Signaling Pathway.[14][15]
Phase 3: ADME and In Vivo Efficacy Assessment
Compounds that demonstrate potent and on-target cellular activity are advanced to in vivo testing. This phase is the most complex and resource-intensive, aiming to evaluate efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships in a whole-organism model.
Causality and Scientific Integrity
In vivo studies are essential because in vitro results do not always predict clinical efficacy.[16] A living system introduces complex variables including absorption, distribution, metabolism, and excretion (ADME), which collectively determine a drug's exposure at the tumor site.[3][17] The choice of animal model is critical. For oncology, human tumor xenograft models in immunocompromised mice are standard.[18] Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into mice, are increasingly used as they better recapitulate the heterogeneity and clinical response of human tumors.[19][20]
Protocol: In Vitro ADME/Tox Screening
Before initiating costly in vivo studies, a panel of in vitro ADME-Tox assays should be run to identify potential liabilities.[4]
| Assay Type | Purpose | Example Protocol/Model |
| Metabolic Stability | To assess how quickly the compound is metabolized by liver enzymes. | Incubation with human liver microsomes; measure parent compound disappearance over time. |
| Permeability | To predict intestinal absorption after oral dosing. | Caco-2 cell monolayer assay; measure compound transport from apical to basolateral side.[17] |
| CYP Inhibition | To identify potential for drug-drug interactions. | Incubate with specific CYP450 isozymes and probe substrates; measure inhibition of substrate metabolism. |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which affects its availability to reach the target. | Equilibrium dialysis or ultrafiltration. |
| Cytotoxicity | To assess general cellular toxicity against non-cancerous cell lines. | MTT or CellTiter-Glo assay on a normal cell line (e.g., fibroblasts). |
Table 2: A minimal panel of in vitro ADME-Tox assays for early-stage assessment.
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard approach for evaluating the anti-tumor activity of an aminopyrimidine compound.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice)
-
Human cancer cell line known to be sensitive to the test compound in vitro
-
Test aminopyrimidine compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Standard animal care and handling equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). This randomization is crucial to avoid bias.
-
Treatment Administration:
-
Vehicle Control Group: Administer the formulation vehicle on the same schedule as the treatment group.
-
Treatment Group(s): Administer the aminopyrimidine compound at one or more dose levels. Dosing can be via oral gavage, intraperitoneal injection, etc., based on formulation and ADME properties. Dosing is typically performed daily or twice daily.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).
-
Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize animals and collect tumors for downstream analysis (e.g., pharmacodynamics via Western blot).
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control group.
-
Analyze statistical significance between groups (e.g., using ANOVA).
-
Conclusion and Forward Look
The preclinical evaluation of aminopyrimidine compounds is a multi-faceted process that requires a logical, evidence-based approach. By progressing from high-specificity biochemical assays to increasingly complex cellular and in vivo models, researchers can build a comprehensive data package that robustly characterizes a compound's potency, mechanism of action, and therapeutic potential. Each step is a self-validating system; for instance, the concentration that inhibits 50% of cellular proliferation (GI50) should be reasonably correlated with the concentration that inhibits the downstream substrate phosphorylation. Similarly, the doses chosen for in vivo studies should be informed by the compound's ADME profile to ensure adequate tumor exposure. This structured, causality-driven approach maximizes the probability of identifying promising clinical candidates while efficiently allocating resources.
References
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. Retrieved from [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... Retrieved from [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
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Shutterstock. (n.d.). 39 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Retrieved from [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
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Kiu, H., & Krecic, A. M. (2012). The JAK/STAT pathway. Cold Spring Harbor Perspectives in Biology, 4(3), a011205. [Link]
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ResearchGate. (n.d.). Aurora kinases: pathways and functions. Functional interaction map of.... Retrieved from [Link]
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BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. N.... Retrieved from [Link]
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The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Retrieved from [Link]
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Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Breast Cancer, 17(4), 289-294. [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Bhalala, P., et al. (2022). Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review. Drug Metabolism Reviews, 54(3), 335-358. [Link]
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Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
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protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
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SciSpace. (n.d.). Aurora kinases: structure, functions and their association with cancer. Retrieved from [Link]
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JRF Global. (2015). Four crucial points to understand while designing your ADME program. Retrieved from [Link]
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YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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Crown Bioscience. (2017). The Beginners Guide to Patient-Derived Xenograft (PDX) Models - Blog. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Patient‐derived xenografts: Practical considerations for preclinical drug testing. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. Retrieved from [Link]
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Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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Hötger, J., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Journal of Visualized Experiments, (105), 53403. [Link]
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de Bock, C. E. (2024). Patient-derived xenografts: Practical considerations for preclinical drug testing. Pediatric Blood & Cancer, e30971. [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubilizing 2-(Piperidin-1-yl)pyrimidin-5-amine for Preclinical Assays
Introduction
Welcome to the technical support guide for 2-(Piperidin-1-yl)pyrimidin-5-amine. This molecule, a member of the aminopyrimidine class, holds significant interest in drug discovery. However, like many heterocyclic amines, it presents a common yet critical challenge: low aqueous solubility at neutral pH. This limited solubility can lead to assay variability, underestimated potency, and inaccurate structure-activity relationship (SAR) data.[1]
This guide provides researchers, scientists, and drug development professionals with a logical, step-by-step framework for overcoming these solubility hurdles. We will move from fundamental physicochemical principles to practical, validated protocols and troubleshooting advice to ensure reliable and reproducible experimental results.
Physicochemical Profile
Understanding the inherent properties of this compound is the first step in designing a successful solubilization strategy. The molecule contains two basic nitrogen centers—the exocyclic amine and the piperidine ring nitrogen—which are readily protonated.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Structure | C₉H₁₄N₄ | The presence of multiple nitrogen atoms makes the molecule a weak base. |
| Molecular Weight | 178.24 g/mol | Well within typical "drug-like" chemical space.[2] |
| Predicted pKa | ~7.5 - 8.5 (Strongest Basic) | The molecule will be predominantly ionized and water-soluble at pH < 7, but will become neutral and lose solubility as the pH approaches and exceeds its pKa. |
| Predicted XLogP3 | 1.1 - 1.5 | Indicates moderate lipophilicity; the neutral form is not excessively "greasy" but will have limited aqueous solubility. |
Note: Predicted values are derived from computational models and should be used as a guide. Experimental determination is recommended for definitive values.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My compound, dissolved in DMSO, crashed out of solution when I diluted it into my neutral pH assay buffer. Why did this happen and how do I fix it?
A1: This is a classic case of co-solvent precipitation. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is not a true solubilizing agent in aqueous media. When your DMSO stock is diluted into an aqueous buffer (typically >99% water), the DMSO concentration drops dramatically. The compound, which is not soluble in the aqueous environment at neutral pH, precipitates.
Immediate Solution:
-
Reduce the final concentration: The simplest first step is to lower the highest concentration in your dose-response curve to a point below the compound's aqueous solubility limit.[1]
-
Modify the dilution method: Instead of diluting the DMSO stock directly into the final buffer volume, perform serial dilutions in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your assay wells.[1][3] This ensures the final DMSO concentration is the same across all wells, which is critical for avoiding artifacts. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%.[4]
Q2: What is the most reliable first-line strategy for preparing an aqueous stock solution of this compound?
A2: pH adjustment is the most effective and direct method for this class of compounds. Because this compound is a weak base, decreasing the pH of the aqueous solvent will protonate the amine groups, forming a highly soluble salt.[5][6][7] This leverages the Henderson-Hasselbalch equation, which dictates that at a pH well below the compound's pKa, the ionized (soluble) form will predominate.[8][9][10][11][12]
The goal is to create a hydrochloride (HCl) salt in situ, a common practice in the pharmaceutical industry to improve the solubility and handling of amine-containing drugs.[7][13]
Q3: Can I use excipients like cyclodextrins to improve solubility?
A3: Yes, cyclodextrins are an excellent secondary strategy, especially if pH modification is not suitable for your assay system. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the lipophilic portion of your compound, forming an "inclusion complex" that has significantly greater aqueous solubility.[14][15][16][17][18]
Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and lower toxicity compared to native β-cyclodextrin.[17][19] This method is particularly useful for in vivo formulations or sensitive cell-based assays where a low-pH environment is undesirable.
In-Depth Protocols and Troubleshooting
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol details the preparation of a soluble hydrochloride salt solution of this compound.
Materials:
-
This compound powder
-
1 M Hydrochloric Acid (HCl) solution, certified
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and filter tips
Procedure:
-
Calculate Required Mass: For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.010 mol/L × 0.001 L × 178.24 g/mol × 1000 mg/g = 1.78 mg
-
-
Weigh Compound: Accurately weigh ~1.78 mg of the compound into a sterile microcentrifuge tube.
-
Initial Suspension: Add ~800 µL of high-purity water to the tube. The compound will likely form a slurry or suspension. Do not expect it to dissolve at this stage.
-
Acidification:
-
Add 1 M HCl dropwise (e.g., 1-2 µL at a time) while vortexing gently.
-
The goal is to add a slight molar excess of HCl relative to the compound to ensure complete protonation. For 1.78 mg (0.01 mmol), this would theoretically require 10 µL of 1 M HCl for a 1:1 salt. Add approximately 11-12 µL to ensure a slight excess.
-
The suspension should clarify into a transparent solution as the soluble salt forms.
-
-
pH Verification & Volume Adjustment:
-
Check the pH of the solution using a calibrated micro-pH probe. The final pH should be acidic (typically between 3 and 5).
-
Bring the final volume to 1.0 mL with high-purity water.
-
-
Final QC and Storage:
-
Visually inspect the solution for any remaining particulates against a bright light.
-
Sterile filter the solution using a 0.22 µm syringe filter if required for your assay.
-
Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C or -80°C.[4]
-
Troubleshooting Guide: Precipitation Events
Even with a proper stock solution, precipitation can occur during experimental setup. Use this guide to diagnose and solve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Data Summary: Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment (Acidification) | Forms a protonated, ionized salt with high aqueous solubility.[20] | Simple, cost-effective, achieves high concentrations. | Low pH may affect compound stability or assay components (cells, enzymes). | High-concentration stock solutions; biochemical assays tolerant to pH 5-6. |
| Co-solvents (e.g., DMSO) | Solubilizes compound in an organic phase.[21] | Dissolves a wide range of compounds. | Risk of precipitation upon aqueous dilution; potential for assay interference or toxicity at >0.5%. | Initial stock solutions for serial dilution; HTS. |
| Complexation (Cyclodextrins) | Encapsulates the hydrophobic molecule within a hydrophilic shell.[14][16][19] | Maintains neutral pH; can increase bioavailability and stability.[14][16] | More expensive; requires screening for optimal cyclodextrin type; may alter free drug concentration. | Cell-based assays; in vivo studies; formulations where pH cannot be altered. |
Visualization: Mechanism of Cyclodextrin Complexation
This diagram illustrates how a cyclodextrin molecule enhances the solubility of a poorly soluble compound.
Caption: Cyclodextrin encapsulates the drug to form a soluble complex.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. Available at: [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Cyclodextrin. Wikipedia. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine. PubChem. Available at: [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available at: [Link]
-
Why do so many medications have "HCl" in them? Reddit. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Bulletin of Pharmaceutical Research. Available at: [Link]
-
Isolation (Recovery) of amines. University of Alberta. Available at: [Link]
-
Why do amines dissolve in hydrochloric acid? Quora. Available at: [Link]
-
15.13: Amines as Bases. Chemistry LibreTexts. Available at: [Link]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at: [Link]
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- 21. longdom.org [longdom.org]
Technical Support Center: Synthesis of N-Aryl Piperidine Derivatives
Welcome to the technical support center for the synthesis of N-aryl piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming the crucial C–N bond that links an aromatic system to a piperidine scaffold. The N-aryl piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] However, its synthesis is often fraught with challenges, from catalyst deactivation to difficult purifications.
This resource provides troubleshooting guides and frequently asked questions in a direct, problem-and-solution format. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Section 1: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the predominant method for N-arylation, valued for its broad substrate scope.[2] However, its success is highly dependent on a synergistic interplay between the catalyst, ligand, base, and reaction conditions.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction shows low or no conversion. What are the most common culprits?
Answer: This is the most frequent issue and typically points to one of four areas: catalyst activity, ligand choice, base selection, or reaction atmosphere.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species, which is sensitive to oxygen. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Sometimes this reduction is inefficient.
-
Expert Recommendation: Use a pre-formed, air-stable Pd(0) precatalyst (e.g., XPhos Pd G3, G4). These complexes ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio and generate the active Pd(0) species more consistently upon heating.
-
-
Suboptimal Ligand: The ligand is not just a spectator; it dictates the catalyst's reactivity. Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[3]
-
For Aryl Chlorides/Sterically Hindered Substrates: These are challenging electrophiles. Ligands like XPhos, SPhos, or RuPhos are required to promote the difficult oxidative addition step.[4]
-
For Primary Amines: Ligands such as BrettPhos are specifically designed to prevent the formation of undesired side products.[5]
-
-
Incorrect Base: A strong, non-nucleophilic base is critical. Its primary role is to deprotonate the piperidine, making it a more potent nucleophile.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ can be attempted, but often require higher temperatures and result in slower reactions.[6]
-
-
Atmosphere Contamination: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.
-
Protocol: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30+ minutes or using freeze-pump-thaw cycles). Assemble your reaction glassware hot from the oven and under a positive pressure of inert gas (argon or nitrogen).
-
Question 2: My reaction mixture turned black and a precipitate formed. What happened?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black. This occurs when the palladium catalyst falls out of the catalytic cycle and agglomerates.
-
Primary Cause: The catalytic species is unstable at the reaction temperature. This is often exacerbated by prolonged reaction times or an inappropriate solvent.
-
Troubleshooting Steps:
-
Lower the Temperature: Many Buchwald-Hartwig reactions can proceed at lower temperatures (e.g., 80-100 °C) than initially screened.
-
Change Solvent: Toluene and 1,4-dioxane are common solvents.[7] If one leads to decomposition, switching to the other can sometimes stabilize the catalyst.
-
Use a More Robust Ligand: The newer generations of biarylphosphine ligands are designed not only for high activity but also for enhanced thermal stability. Upgrading your ligand can often solve this issue.
-
Question 3: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction consumes your starting material and complicates purification.
-
Mechanistic Cause: This typically arises from a β-hydride elimination pathway involving the palladium catalyst or from side reactions involving the base and trace water.
-
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Moisture can promote this side reaction.
-
Screen Your Base: While strong bases are needed, some can be more prone to promoting this side reaction. Switching from NaOtBu to LHMDS or K₃PO₄ might be beneficial.
-
Optimize Ligand: The ligand choice can influence the relative rates of the desired C-N coupling versus undesired side reactions. Screening a panel of ligands is a prudent step.
-
Data Summary: Typical Buchwald-Hartwig Reaction Conditions
| Component | Aryl Bromide/Iodide | Aryl Chloride (Challenging) |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Precatalyst (e.g., XPhos Pd G3) |
| Catalyst Loading | 1-2 mol % | 2-5 mol % |
| Ligand | XPhos, SPhos | XPhos, RuPhos, BrettPhos |
| Ligand Loading | 1.2 - 1.5 x Pd loading | 1.5 - 2.0 x Pd loading |
| Base | NaOtBu, LHMDS | NaOtBu |
| Base Equiv. | 1.4 - 2.0 | 1.5 - 2.2 |
| Solvent | Toluene, 1,4-Dioxane | Toluene, 1,4-Dioxane |
| Temperature | 80 - 110 °C | 100 - 120 °C |
Note: This data is representative. Optimal conditions must be determined empirically for each specific substrate combination.
Visualizing the Mechanism and Workflow
Caption: A decision tree for troubleshooting failed N-arylation reactions.
Section 3: Purification and General FAQs
Question 1: My N-aryl piperidine streaks badly during silica gel chromatography. How can I get clean separation?
Answer: The basic nitrogen of the piperidine ring readily interacts with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.
-
Solution 1 (Recommended): Add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica, leading to sharp, well-defined bands.
-
Solution 2: Use a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds.
-
Solution 3: Perform an acid-base workup before chromatography. Dissolve your crude material in a solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to protonate your product into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified product back into an organic solvent.
Question 2: How do I completely remove the residual palladium or copper catalyst from my final product?
Answer: Residual transition metals are a major concern, especially in pharmaceutical development.
-
Palladium Removal:
-
Filtration: After the reaction, dilute with a solvent and filter the mixture through a pad of Celite to remove precipitated palladium black. 2. Scavengers: If trace palladium remains, treat the organic solution with a commercial scavenger resin (e.g., thiol-functionalized silica) or activated carbon.
-
-
Copper Removal: Copper salts are often more water-soluble. A thorough aqueous workup, sometimes including a wash with a dilute ammonium hydroxide solution to chelate and remove copper, is often effective.
Question 3: Are there any viable non-metal-catalyzed methods for synthesizing N-aryl piperidines?
Answer: Yes, while less common for general synthesis, alternative strategies exist. One notable approach involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. [16][17][18][19][20]This method can be particularly useful for generating diverse libraries and accessing N-(hetero)aryl piperidines that are difficult to make using traditional cross-coupling reactions. [17][21]
Section 4: Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol provides a robust starting point for the coupling of an aryl bromide with piperidine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
XPhos Pd G3 (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (5-10 mL per mmol of aryl bromide)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide, XPhos Pd G3 precatalyst, and NaOtBu to the Schlenk flask. If a glovebox is unavailable, add the solids to the flask, seal it, and purge with inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the piperidine.
-
Reaction: Seal the Schlenk flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. Check for the consumption of the aryl bromide.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent) to yield the pure N-aryl piperidine.
Caption: A typical workflow for the synthesis and isolation of N-aryl piperidines. [3]
References
-
Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Selingo, J. D., Greenwood, J. W., Andrews, M. K., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Selingo, J. D., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
ChemistryViews. (2023). General Path to N-Arylpiperidines. ChemistryViews. [Link]
-
DeLaTerre, M., et al. (2006). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]
-
Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Yasmeen, F., et al. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 55(13). [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
ResearchGate. (n.d.). Nickel-catalyzed Chan–Lam coupling of anilines 50 and piperazine 335. [Link]
-
Ruhr, M., et al. (2008). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.).
-
Shields, J. D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Organic & Biomolecular Chemistry. [Link]
-
Andrews, M. K., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
-
Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
Kormos, A., & Mehdi, H. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Reddy, B. V. S., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Navigating the Purification of Aminopyrimidine Compounds
Welcome to the technical support center for the purification of aminopyrimidine compounds. As a Senior Application Scientist, I understand that while aminopyrimidines are crucial building blocks in medicinal chemistry and drug development, their unique physicochemical properties can present significant purification challenges.[1][2][3] This guide is designed to provide you with not only step-by-step protocols but also the underlying scientific principles and troubleshooting strategies to empower you in your research.
The Aminopyrimidine Purification Challenge
Aminopyrimidine derivatives are often polar and possess basic nitrogen atoms, which dictates their solubility and chromatographic behavior.[1] The primary challenges in their purification often revolve around:
-
High Polarity: This can lead to poor retention in standard reversed-phase chromatography.
-
Basicity: The amino groups can interact with acidic surfaces, such as the silanol groups on silica gel, causing peak tailing in chromatography.
-
Solubility: Their solubility can be highly dependent on pH and the solvent system, complicating both chromatography and crystallization.[1]
-
Stability: Some aminopyrimidine derivatives can be sensitive to acidic or basic conditions, requiring careful control of the purification environment.[4][5]
To address these challenges, a systematic approach to selecting and optimizing a purification technique is essential.
Selecting Your Purification Strategy: A Logic-Based Workflow
The choice of purification method is critical and depends on the properties of your target compound, the nature of the impurities, and the scale of your experiment. This decision tree provides a logical workflow for selecting the most appropriate technique.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacylibrary.com [pharmacylibrary.com]
Technical Support Center: Stability of 2-(Piperidin-1-yl)pyrimidin-5-amine in DMSO Solution
Welcome to the technical support guide for 2-(Piperidin-1-yl)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound when prepared in Dimethyl Sulfoxide (DMSO) solutions. By understanding the potential challenges and implementing best practices, you can ensure the integrity and reproducibility of your experimental results.
I. Core Concepts: Understanding Compound Stability in DMSO
DMSO is a powerful and widely used polar aprotic solvent in drug discovery and biological research due to its excellent solvating properties for a broad range of molecules.[1][2][3] However, the long-term storage of compounds in DMSO can present challenges that may impact the accuracy of experimental data.[4][5] Key factors affecting the stability of any compound in DMSO, including this compound, include exposure to water, light, oxygen, and temperature fluctuations.[6]
The structure of this compound, featuring a pyrimidine core, a piperidinyl substituent, and an amino group, suggests potential areas of chemical instability. Pyrimidine rings can be susceptible to photolytic decomposition and other reactions.[7][8] The amino group may be prone to oxidation. Therefore, careful handling and storage are paramount.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound in DMSO.
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, use high-purity, anhydrous DMSO (≥99.9%).[9] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can potentially lead to compound degradation over time.[10][11] Work in a clean, dry environment and use new, sealed containers for your stock solutions. It is advisable to warm the DMSO to room temperature if it has been stored in a cool place, as it can freeze at temperatures below 18.5°C (65.3°F).[3]
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
A2: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles and reduce the introduction of water and oxygen upon repeated opening of the main stock vial.[6]
Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A3: While some studies on diverse compound libraries have shown no significant loss after multiple freeze-thaw cycles, it is a best practice to limit them.[6] For this compound, it is recommended to limit freeze-thaw cycles to a maximum of 3-5 times. Each cycle increases the risk of water condensation into the DMSO, which can facilitate hydrolysis.
Q4: Is this compound sensitive to light?
A4: The pyrimidine core of the molecule suggests a potential for photosensitivity. Pyrimidine and its derivatives can undergo photolytic decomposition upon exposure to UV light.[7] Therefore, it is crucial to protect solutions of this compound from light by using amber vials and minimizing exposure to direct laboratory light.
III. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased compound activity or potency over time. | Compound degradation in the DMSO stock solution. | 1. Prepare a fresh stock solution from solid compound. 2. Perform a stability study by analyzing the concentration of the compound in your stock solution over time using HPLC or LC-MS. 3. Ensure proper storage conditions (low temperature, protection from light, minimal freeze-thaw cycles). |
| Appearance of unexpected peaks in analytical data (e.g., LC-MS, HPLC). | Degradation products are forming. | 1. Characterize the new peaks to identify potential degradation products. This can provide insights into the degradation pathway. 2. Review your storage and handling procedures. Ensure the use of anhydrous DMSO and protection from light. |
| Precipitation of the compound in the DMSO stock, especially after thawing. | The compound's solubility limit in DMSO has been exceeded, possibly due to temperature changes or water absorption. | 1. Gently warm the solution and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. 3. Store in smaller aliquots to minimize temperature fluctuations of the entire stock. |
IV. Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weigh the required amount of the solid compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials, tightly cap, and label with the compound name, concentration, and date.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Workflow for a Basic Stability Study
This workflow outlines a simple experiment to assess the stability of your compound in DMSO under different conditions.
Caption: Experimental workflow for assessing compound stability.
V. Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, we can hypothesize potential routes based on its chemical structure.
Caption: Potential degradation pathways for this compound.
VI. Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (≥99.9%) | Minimizes water-mediated degradation.[10][11] |
| Storage Temperature | -20°C or -80°C | Slows down chemical degradation processes. |
| Containers | Amber glass or polypropylene vials | Protects from light and prevents leaching of plastics. |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles and contamination.[6] |
| Light Exposure | Minimize | The pyrimidine moiety may be light-sensitive.[7] |
VII. References
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
-
Kozik, V., Bertermann, R., Schrave, A., & Lisurek, M. (2018). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 23(3), 291–298. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]
-
Cheng, X., Hochlowski, J., Tang, H., & He, J. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–299. [Link]
-
Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
Gaylord Chemical. (n.d.). Storage Precautions for Dimethyl Sulfoxide (DMSO). [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Boorstein, R. J., Hilbert, T. P., Cunningham, R. P., & Teebor, G. W. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10455–10460. [Link]
-
gChem Global. (n.d.). DMSO. [Link]
-
PubChem. (n.d.). 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine. [Link]
-
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]
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- 1. gchemglobal.com [gchemglobal.com]
- 2. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 3. Applications of DMSO [chemdiv.com]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 10. quora.com [quora.com]
- 11. Storage Precautions for Dimethyl Sulfoxide (DMSO) [dahuachem.cn]
Common side reactions in the synthesis of piperidinyl-pyrimidines
Welcome to the Technical Support Center for the synthesis of piperidinyl-pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer robust experimental protocols. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of hydrodehalogenation of my chloropyrimidine starting material during a Buchwald-Hartwig amination with piperidine. What is causing this and how can I minimize it?
A: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl chlorides like chloropyrimidines. This side reaction occurs when the palladium catalyst promotes the reduction of the aryl chloride instead of the desired C-N coupling. The primary mechanistic pathways for this undesired reaction include β-hydride elimination from the amine or reaction with trace amounts of water in your reaction mixture.
Root Causes and Mitigation Strategies:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands, such as SPhos and RuPhos from the Buchwald group, are designed to promote the reductive elimination step of the catalytic cycle, which leads to the desired C-N bond formation, thus outcompeting the hydrodehalogenation pathway.
-
Base Purity and Strength: The choice and purity of the base are paramount. Sodium tert-butoxide (NaOtBu) is a common choice, but it must be anhydrous. The presence of trace amounts of sodium hydroxide or moisture can exacerbate hydrodehalogenation. Consider using freshly opened, high-purity NaOtBu.
-
Stoichiometry: Using a slight excess of the piperidine nucleophile (typically 1.2 to 1.5 equivalents) can help to drive the reaction towards the desired amination product.
-
Anhydrous Conditions: It is imperative to maintain strictly anhydrous conditions. Ensure all glassware is oven-dried, solvents are freshly distilled or from a sure-seal system, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) of piperidine with a dichloropyrimidine, and I am getting a mixture of regioisomers. How can I control the regioselectivity?
A: Achieving regioselectivity in the SNAr of dichloropyrimidines is a common challenge. The pyrimidine ring's nitrogen atoms withdraw electron density, making the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic attack.[1] In a 2,4-dichloropyrimidine, the C2 position is generally more activated towards nucleophilic attack than the C4 position due to the inductive effect of the adjacent nitrogen atoms.
Factors Influencing Regioselectivity:
-
Electronic Effects: The inherent electronic properties of the pyrimidine ring favor substitution at the 2- and 4-positions.[1]
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the more reactive site. A reaction at a lower temperature may selectively substitute the C2 position, allowing for subsequent functionalization at the C4 position by increasing the temperature.
-
Catalyst and Ligand (for catalyzed reactions): In cases where a catalyst is used, such as in Buchwald-Hartwig reactions, the choice of ligand can dramatically influence regioselectivity. For example, using a Xantphos-based catalyst with 2,4-dichloropyrimidine has been shown to favor amination at the C2 position with high selectivity.
Q3: My reaction to form a piperidinyl-pyrimidine is sluggish and gives a low yield, with a significant amount of unreacted starting materials. What are the likely causes?
A: Low conversion in the synthesis of piperidinyl-pyrimidines can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.
Troubleshooting Steps:
-
Insufficient Catalyst Activity (Buchwald-Hartwig): If you are performing a palladium-catalyzed reaction, ensure your catalyst is active. Oxygen can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is crucial.
-
Suboptimal Reaction Conditions: The reaction may require a higher temperature or longer reaction time to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity of Reactants: Impurities in your starting materials, such as the chloropyrimidine or piperidine, can inhibit the reaction. Ensure all reactants are of high purity.
-
Solvent Choice: The solubility of reactants can be a limiting factor. If your starting materials or catalyst are not dissolving well, consider screening alternative solvents.
Troubleshooting Guides
Issue 1: Formation of an Unknown Impurity in the Synthesis of 2-(Piperidin-1-yl)pyrimidine
Symptom: An unexpected spot appears on the TLC plate, and the purified product shows an additional peak in the LC-MS and/or NMR spectrum.
Possible Cause: The impurity could be a result of several side reactions, including:
-
Bis-amination: If the starting pyrimidine has more than one leaving group.
-
Ring Opening of the Pyrimidine: Under harsh basic or acidic conditions, the pyrimidine ring can be susceptible to cleavage.
-
Oxidation of the Piperidine Ring: Although less common under typical coupling conditions, oxidation of the piperidine ring is a possibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and mitigating unknown impurities.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine with Piperidine
This protocol provides a general method for the palladium-catalyzed coupling of a chloropyrimidine with piperidine.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the chloropyrimidine, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous solvent, followed by the piperidine.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Self-Validation:
-
TLC Analysis: Use a suitable eluent system to clearly separate the starting materials and the product. The disappearance of the limiting reagent spot indicates reaction completion.
-
LC-MS Analysis: Confirm the mass of the desired product and assess the purity of the crude and purified material.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the purified product to confirm its structure and purity.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of an Activated Chloropyrimidine with Piperidine
This protocol is suitable for activated chloropyrimidines (e.g., those with electron-withdrawing groups).
Materials:
-
Activated Chloropyrimidine (1.0 equiv)
-
Piperidine (2.0-3.0 equiv)
-
Solvent (e.g., DMF, DMSO, or neat piperidine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the activated chloropyrimidine in the chosen solvent.
-
Reagent Addition: Add the piperidine to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the substrate's reactivity).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Self-Validation:
-
TLC/LC-MS Monitoring: Track the consumption of the starting material and the formation of the product.
-
Spectroscopic Confirmation: Confirm the identity and purity of the final product using NMR and mass spectrometry.
Data Presentation
Table 1: Influence of Ligand on Buchwald-Hartwig Amination Yield and Side Products
| Ligand | Yield of Piperidinyl-pyrimidine (%) | Hydrodehalogenation (%) |
| PPh₃ | 25 | 60 |
| XPhos | 85 | <5 |
| RuPhos | 90 | <3 |
Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.
Mechanistic Diagrams
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry.
- BenchChem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- RSC Publishing. (n.d.). synthesis of novel condensed pyrido[2,3-d]pyrimidines via intramolecular cycloadditions - Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- BOC Sciences. (n.d.). Piperidine Impurities.
- BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
- ResearchGate. (2025).
- MDPI. (2022).
- ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Cleanchem. (n.d.). Minoxidil Impurity 2 | CAS No: 1784008-01-0.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central.
- Tradeindia. (n.d.). Minoxidil Impurity-e 6-(piperidin-1-yl)pyrimidine-2,4-diamine (desoxyminoxidil at 5004.
- ChemRxiv. (n.d.).
- Chemistry Stack Exchange. (2018).
- Chemistry Steps. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC.
- KEGG. (2025).
- ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF.
- Directive Publications. (2025).
- ResearchGate. (2019).
Sources
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Pyrimidine Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of the Buchwald-Hartwig amination, with a specific focus on challenging pyrimidine substrates. This resource is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the efficiency of this critical C-N bond-forming reaction. Aminopyrimidines are a cornerstone in medicinal chemistry, and mastering their synthesis is paramount.[1][2] This guide moves beyond standard protocols to address the nuanced challenges posed by the electronic nature of pyrimidines.
The Catalytic Heart: Understanding the "Why"
Before troubleshooting, it's crucial to understand the catalytic cycle. The Buchwald-Hartwig amination is not a single event but a sequence of steps, each with its own requirements.[3][4] An issue at any stage can halt the entire process. The generally accepted mechanism involves the oxidative addition of the pyrimidine halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[3][4][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: I'm planning my first Buchwald-Hartwig amination with a pyrimidine halide. Where do I start?
Start by evaluating your substrates. For a standard chloro- or bromopyrimidine, a good starting point is a palladium pre-catalyst (like a G3 or G4 palladacycle), a bulky biaryl phosphine ligand (such as XPhos or RuPhos), and a strong base like sodium tert-butoxide (NaOtBu).[3] Use a dry, deoxygenated solvent like toluene or 1,4-dioxane and run the reaction at a temperature between 80-110 °C under an inert atmosphere (Nitrogen or Argon).
Q2: What makes pyrimidines particularly challenging substrates?
The primary challenge stems from the Lewis basic nitrogen atoms in the pyrimidine ring. These nitrogens can coordinate to the palladium center, effectively acting as a ligand and poisoning the catalyst. This can slow down or completely inhibit the catalytic cycle. Using bulky, electron-rich phosphine ligands is critical to mitigate this issue, as they can sterically disfavor the binding of the pyrimidine nitrogen and promote the desired catalytic steps.[4]
Q3: Should I use a standard catalyst source like Pd(OAc)₂ or a pre-catalyst?
For consistency and reliability, especially with challenging substrates, pre-catalysts are highly recommended. Sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) species, which can be inefficient and lead to variable results.[3] Air-stable palladacycle pre-catalysts are designed to cleanly and rapidly generate the active L-Pd(0) catalyst upon exposure to the base, leading to more reproducible outcomes.[3]
Q4: How critical is the exclusion of air and moisture?
It is absolutely critical. The active Pd(0) catalyst and the phosphine ligands are sensitive to oxidation by air. Moisture can react with strong bases and interfere with the catalytic cycle. Always use anhydrous solvents, degas your reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles), and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific problems in a question-and-answer format.
Problem 1: My reaction shows no or very low conversion of the pyrimidine halide.
This is the most common issue and can point to several root causes:
-
Cause A: Catalyst Inhibition. As discussed, the pyrimidine nitrogen is likely coordinating to the palladium.
-
Cause B: Inactive Catalyst. The active Pd(0) species may not be forming or is being deactivated.
-
Solution 1: If using Pd(OAc)₂ or Pd₂(dba)₃, switch to an air-stable pre-catalyst to ensure efficient generation of Pd(0).
-
Solution 2: Ensure your reagents and solvent are scrupulously dry and the reaction is under an inert atmosphere. Oxygen can irreversibly oxidize the catalyst.
-
-
Cause C: Incorrect Base. The chosen base may not be strong enough to deprotonate the amine, which is a key step before reductive elimination.
-
Cause D: Insufficient Temperature. Oxidative addition to electron-deficient rings like pyrimidine can be sluggish.
Problem 2: I see significant formation of a hydrodehalogenated pyrimidine side product.
Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that competes with the desired C-N bond formation.
-
Cause: This often arises from a competing pathway where a palladium-amido intermediate undergoes β-hydride elimination, or from other pathways involving water as a proton source.[4]
-
Solution 1: The rate of reductive elimination needs to be faster than the rate of side reactions. Using bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) is known to accelerate reductive elimination, thus outcompeting the hydrodehalogenation pathway.[7]
-
Solution 2: Ensure truly anhydrous conditions. Any residual water can be a source of protons for the hydrodehalogenation process.
-
Problem 3: I am using a dichloropyrimidine and getting poor regioselectivity or a mixture of mono- and di-aminated products.
Controlling selectivity on poly-halogenated substrates is a significant challenge.
-
Cause: The electronic and steric environment of the two chlorine atoms may be similar, leading to competitive reactions.
-
Solution 1 (Regioselectivity): For substrates like 2,4-dichloropyrimidines, the C4 position is often more reactive towards Buchwald-Hartwig amination, but this is not guaranteed.[10] Careful selection of the catalyst system is key. Some specialized catalyst systems have been developed that show high regioselectivity.[10] It may require screening different ligands and conditions.
-
Solution 2 (Mono- vs. Di-amination): To favor mono-amination, use a slight excess (1.0-1.2 equivalents) of the amine. Running the reaction at a lower temperature or for a shorter time can also help, though this may come at the cost of overall conversion. If the mono-aminated product is significantly less reactive than the starting dihalide, stopping the reaction before completion can yield the desired product.
-
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Component Selection Guide
The choice of each component is critical and interdependent. Use these tables as a guide.
Table 1: Common Palladium Sources & Pre-catalysts
| Catalyst Source | Form | Pros | Cons |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | Pd(II) / Pd(0) | Inexpensive, readily available. | Requires in situ reduction; can lead to inconsistent results.[3] |
| Buchwald Pre-catalysts (G3, G4) | Pd(II) | Air-stable, reliable, rapid generation of active Pd(0) species.[3] | Higher cost. |
| PEPPSI™-type Catalysts | Pd(II) | Air-stable, efficient for some heteroaromatic couplings.[11] | Ligand scope is fixed. |
Table 2: Selecting the Right Ligand for Pyrimidine Substrates
| Ligand Class | Examples | Key Feature | Best For... |
|---|---|---|---|
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Very bulky and electron-rich. | Overcoming catalyst inhibition by pyrimidine N-coordination; minimizing hydrodehalogenation.[7] |
| Ferrocenyl Phosphines | dppf | Bidentate, robust. | Can be effective, but sometimes less active than modern biaryl ligands for challenging substrates.[4] |
| Bridged Bidentate Phosphines | Xantphos | Wide bite angle. | General screening, can be effective with specific substrate classes.[1][12] |
Table 3: Choosing an Appropriate Base
| Base | pKaH (approx.) | Pros | Cons |
|---|---|---|---|
| NaOtBu / KOtBu | 19 | Highly active, promotes fast reaction rates.[3][13] | Incompatible with base-sensitive functional groups (e.g., esters). |
| LHMDS / KHMDS | 26 | Very strong; useful for low-temperature aminations and protic substrates.[6] | Can be difficult to handle; may introduce side reactions. |
| Cs₂CO₃ / K₃PO₄ | 10-12 | Milder, good for substrates with sensitive functional groups.[3][8] | Slower reaction rates; may require higher temperatures or catalyst loadings. |
| DBU | 13.5 | Soluble organic base, useful for homogeneous reactions and flow chemistry setups.[3][12] | May not be strong enough for all amine/halide combinations. |
Table 4: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Characteristics |
|---|---|---|
| Toluene | 111 | Excellent general-purpose, non-polar solvent.[14] |
| 1,4-Dioxane | 101 | Good solvating properties, very common in literature.[14] |
| tert-Butanol (t-BuOH) | 82 | Polar, protic solvent that can sometimes accelerate reactions. |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, useful for reactions at moderate temperatures. |
| Avoid | --- | Acetonitrile, Pyridine, Chlorinated Solvents: These can coordinate to Pd and inhibit catalysis.[3] |
Standard Protocol: General Procedure for Amination of 2-Chloropyrimidine
This is a representative protocol and must be adapted based on the specific substrates and preliminary screening results.
Reagents & Equipment:
-
2-Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.
-
Inert gas line (Argon or Nitrogen).
Procedure:
-
Preparation: In a glovebox, add the 2-chloropyrimidine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide to the oven-dried reaction vial. If a glovebox is not available, add the solids to the vial, then seal it with the septum cap and purge with inert gas for 10-15 minutes.
-
Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Degassing (if not using a glovebox): If the vial was not prepared in a glovebox, bubble argon through the reaction mixture for 5-10 minutes to ensure all oxygen is removed.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously. The high density of the inorganic base requires good agitation to ensure it remains suspended.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[15] Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired aminopyrimidine product.
-
References
-
Boström, J., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Boström, J., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS Green Chemistry Institute. (2021). Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Yeoh, S. A., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
St-Cyr, D., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
I. I. Stoikov, et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination? Chemistry Stack Exchange. [Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
ResearchGate. (2019). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Low Yields in the Synthesis of 2-(Piperidin-1-yl)pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(piperidin-1-yl)pyrimidine. We understand that while the synthesis appears straightforward, achieving consistently high yields can be challenging. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field experience.
FAQ: Quick Answers to Common Problems
This section addresses the most frequent initial queries regarding the synthesis of 2-(piperidin-1-yl)pyrimidine.
Q1: My yield is consistently low or zero. What is the most common culprit? A1: The most frequent causes of low yield are, in order: 1) Hydrolysis of the starting material, 2-chloropyrimidine, due to residual water in the solvent or reagents; 2) Incomplete reaction due to insufficient temperature or reaction time; and 3) An inappropriate choice of base, which fails to effectively neutralize the HCl generated during the reaction.
Q2: What is the primary reaction mechanism for coupling 2-chloropyrimidine with piperidine? A2: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is highly activated towards nucleophilic attack by piperidine at the C2 position. The reaction involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[1]
Q3: Is a palladium catalyst, as used in Buchwald-Hartwig amination, necessary for this reaction? A3: Generally, no. 2-Chloropyrimidine is approximately 10¹⁴ to 10¹⁶ times more reactive towards SNAr than chlorobenzene, making it a highly activated substrate.[2] Therefore, a palladium catalyst is typically not required, and the reaction can be driven thermally. While Buchwald-Hartwig conditions could work, they introduce unnecessary cost, complexity, and potential for catalyst-related side reactions for such a reactive system.[3]
Q4: How critical is the purity of my starting materials? A4: Extremely critical. The primary concerns are:
-
Water: Anhydrous conditions are paramount to prevent the hydrolysis of 2-chloropyrimidine to 2-hydroxypyrimidine, a common and often difficult-to-remove byproduct.[4]
-
Piperidine Quality: Commercial piperidine can contain pyridine as an impurity, which is difficult to separate from the final product due to similar physical properties.[5] Using high-purity piperidine is essential.
Troubleshooting Guide: A Systematic Approach to Yield Optimization
This section provides a structured guide to diagnosing and solving common experimental issues.
Problem 1: Reaction Fails to Reach Completion (Significant Starting Material Remains)
This is often indicated by TLC or LCMS analysis showing a prominent spot/peak corresponding to 2-chloropyrimidine after the expected reaction time.
-
Possible Cause 1.1: Insufficient Thermal Energy
-
Scientific Rationale: The SNAr reaction, while favorable, has an activation energy barrier that must be overcome. If the temperature is too low or the reaction time too short, the reaction will not proceed to completion.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For many solvent systems, reflux is required.
-
Extend Reaction Time: Monitor the reaction by TLC or LCMS every few hours. Continue heating until the starting material is consumed.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants, often leading to improved yields by minimizing byproduct formation over long reaction periods.[6]
-
-
-
Possible Cause 1.2: Ineffective Base or Stoichiometry
-
Scientific Rationale: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the piperidine nucleophile, rendering it inactive. A base is required to act as an acid scavenger. If the base is too weak, insoluble, or sterically hindered, it may not effectively neutralize the HCl as it forms.
-
Solutions:
-
Base Selection: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. For reactions where these prove insufficient, a stronger, non-nucleophilic base may be required. An inorganic base like potassium carbonate (K₂CO₃) is often a robust choice, particularly in polar aprotic solvents like DMF or DMSO.[7][8]
-
Stoichiometry: Ensure at least one equivalent of base is used relative to the 2-chloropyrimidine. Using a slight excess (1.1-1.2 equivalents) is common practice.
-
-
Problem 2: Multiple Byproducts Detected, Lowering Purity and Yield
The presence of unexpected spots on TLC or peaks in LCMS indicates side reactions are occurring.
-
Possible Cause 2.1: Hydrolysis of 2-Chloropyrimidine
-
Scientific Rationale: Water can act as a nucleophile, attacking the 2-chloropyrimidine to form 2-hydroxypyrimidine. This side reaction is often accelerated by the basic conditions used to scavenge HCl.[4]
-
Solutions:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure piperidine is dry. If using a salt form of a reagent, ensure it is thoroughly dried.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Possible Cause 2.2: Dimerization or Other Piperidine-Related Side Reactions
-
Scientific Rationale: While less common, using a very large excess of piperidine can complicate purification and potentially lead to other minor byproducts. A significant issue arises if the starting material is, for instance, a dichloropyrimidine, where disubstitution can occur.[7]
-
Solutions:
-
Control Stoichiometry: Use a modest excess of piperidine (e.g., 1.1 to 1.5 equivalents). This ensures the 2-chloropyrimidine is consumed without making purification overly difficult.
-
Order of Addition: Adding the 2-chloropyrimidine solution slowly to the mixture of piperidine and base can sometimes help control exotherms and minimize side reactions.
-
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a clean reaction, low isolated yields can result from a challenging workup or purification.
-
Possible Cause 3.1: Co-elution during Column Chromatography
-
Scientific Rationale: The product, 2-(piperidin-1-yl)pyrimidine, is a tertiary amine and can exhibit tailing on silica gel. It may also co-elute with unreacted piperidine or other basic impurities.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel, preventing tailing and improving separation.
-
Aqueous Wash: Before chromatography, perform an aqueous workup. Washing the organic layer with dilute acid (e.g., 1M HCl) will protonate and extract both the product and excess piperidine into the aqueous layer. The aqueous layer can then be basified (e.g., with 2M NaOH) and re-extracted with an organic solvent (e.g., DCM or EtOAc) to recover the purified basic compounds, free from non-basic impurities.
-
-
-
Possible Cause 3.2: Product Loss During Extraction
-
Scientific Rationale: The hydrochloride salt of the product may have some solubility in the organic phase, or the free base may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solutions:
-
Use Brine: Wash the combined organic layers with saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
-
Data & Visualizations
Table 1: Impact of Reaction Parameters on SNAr Yield
| Parameter | Condition A (Moderate Yield) | Condition B (High Yield) | Rationale & Comments |
| Solvent | Ethanol | DMF (anhydrous) | Polar aprotic solvents like DMF or DMSO often accelerate SNAr reactions more effectively than protic solvents.[9] Anhydrous conditions are critical.[4] |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a stronger, non-nucleophilic base that is highly effective in scavenging HCl. Its heterogeneity can be beneficial.[7][8] |
| Temperature | 80 °C (Reflux) | 100-120 °C | Higher temperatures increase the reaction rate, ensuring full conversion of the starting material. |
| Time | 4-6 hours | 12-24 hours | The reaction should be monitored to completion. Higher temperatures may not always require longer times. |
| Atmosphere | Ambient | Nitrogen / Argon | An inert atmosphere is crucial to prevent the introduction of water, which leads to hydrolysis byproducts. |
Diagrams
Caption: SNAr mechanism for the synthesis of 2-(piperidin-1-yl)pyrimidine.
Caption: Troubleshooting workflow for diagnosing low-yield reactions.
Optimized Experimental Protocol
This protocol outlines a robust method for the synthesis of 2-(piperidin-1-yl)pyrimidine, incorporating best practices to maximize yield and purity.
Reagents & Equipment:
-
2-Chloropyrimidine
-
Piperidine (high purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon line)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Place the flask under a positive pressure of inert gas (N₂ or Ar).
-
Add anhydrous DMF via syringe to the flask.
-
Add piperidine (1.2 equivalents) to the stirring suspension.
-
-
Addition of Electrophile:
-
Dissolve 2-chloropyrimidine (1.0 equivalent) in a small amount of anhydrous DMF in a separate, dry flask under an inert atmosphere.
-
Add the 2-chloropyrimidine solution dropwise to the stirring piperidine/K₂CO₃ suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LCMS until the 2-chloropyrimidine spot is no longer visible (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash twice with water, followed by one wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with Hexane/Ethyl Acetate (e.g., 9:1) and gradually increasing the polarity. Add 0.5% triethylamine to the eluent to prevent product tailing.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 2-(piperidin-1-yl)pyrimidine as a pure compound.
-
References
-
The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. National Institutes of Health (NIH). [Link]
-
Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. ResearchGate. [Link]
- Preparation method of 2-amino pyrimidine.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Purification of piperidines.
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
- A kind of purification method of high-purity piperidine.
-
Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate. [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. National Institutes of Health (NIH). [Link]
-
Developments of pyridodipyrimidine heterocycles and their biological activities. National Institutes of Health (NIH). [Link]
- Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
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- 9. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Selectivity: A Technical Guide to Reducing Off-Target Effects of Aminopyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrimidine-based inhibitors. This guide is designed to provide you with a comprehensive understanding of the challenges associated with off-target effects and to offer practical, field-proven strategies to mitigate them. The aminopyrimidine scaffold is a versatile and privileged core in kinase inhibitor design, mimicking the adenine ring of ATP to bind the kinase hinge region.[1] However, this very feature can lead to promiscuous binding across the kinome, resulting in confounding experimental data and potential toxicities.
This guide will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to design more selective inhibitors and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: My aminopyrimidine inhibitor is showing unexpected cellular phenotypes inconsistent with the known function of my primary target. How can I confirm if this is an off-target effect?
A1: This is a classic and critical question in kinase inhibitor research. Unexpected phenotypes are often the first sign of off-target activity. A multi-pronged approach is essential to dissect on-target versus off-target effects:
-
Orthogonal Chemical Probe: The most robust initial step is to use a structurally distinct inhibitor of the same primary target. If this second, unrelated compound recapitulates the phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to your aminopyrimidine inhibitor, it strongly suggests off-target activity.
-
Rescue Experiments: For on-target validation, a "rescue" experiment is the gold standard. This involves re-introducing a version of the target kinase that is resistant to your inhibitor. If the phenotype is reversed, it provides compelling evidence that the effect is on-target.[2]
-
Dose-Response Correlation: Analyze the dose-response curve for both the intended on-target inhibition (e.g., phosphorylation of a known substrate) and the unexpected phenotype. While not definitive, a significant discrepancy in the IC50/EC50 values can suggest that the phenotype is driven by a more potent off-target interaction.
Q2: What are the most common off-target kinase families for aminopyrimidine inhibitors and why?
A2: Due to the conserved nature of the ATP-binding pocket, aminopyrimidine inhibitors can interact with a range of kinases. The off-target profile is highly dependent on the specific substitutions on the aminopyrimidine core. However, some general trends are observed. Kinases with a similar hinge region backbone and a gatekeeper residue that can accommodate the inhibitor's substituents are common off-targets. For instance, without specific modifications to exploit unique features, a scaffold designed for a tyrosine kinase might also inhibit other tyrosine kinases or even serine/threonine kinases that share structural similarities in the ATP-binding site.[3] Comprehensive kinase profiling is the only way to definitively identify the off-target profile of your specific compound.
Q3: How can I rationally design more selective aminopyrimidine inhibitors from the outset?
A3: Proactively designing for selectivity is a cornerstone of modern medicinal chemistry. Several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the aminopyrimidine scaffold and analyze the impact on both on-target potency and off-target activity. This helps to identify chemical moieties that enhance selectivity.[4]
-
Exploiting Unique Active Site Features: Design your inhibitor to interact with less conserved regions of the ATP-binding pocket. A key strategy is to target the "gatekeeper" residue. Modifying your inhibitor to sterically clash with kinases possessing a large gatekeeper residue while still binding to your target with a smaller gatekeeper can significantly improve selectivity.[5]
-
Allosteric Inhibition: Move away from the conserved ATP-binding site altogether. Designing inhibitors that bind to allosteric sites can achieve very high selectivity, as these sites are often unique to a specific kinase.
-
Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (a "warhead") that forms a covalent bond with this cysteine. This can lead to high potency and selectivity.
Troubleshooting Guides
Problem 1: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.
-
Potential Cause 1: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane.
-
Solution:
-
Assess Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP), polar surface area (PSA), and other properties that influence cell permeability.
-
Cellular Uptake Assays: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of your inhibitor.
-
-
-
Potential Cause 2: Efflux by Cellular Transporters. The inhibitor may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).
-
Solution:
-
Co-administration with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil) to see if the potency of your compound increases.
-
Structural Modification: Modify the inhibitor's structure to reduce its recognition by efflux pumps. This is often achieved by altering its charge, size, or hydrogen bonding capacity.
-
-
Problem 2: I've identified a potential off-target kinase from a profiling screen. How do I validate this interaction in a cellular context?
-
Solution: Validating a putative off-target in a cellular environment is crucial.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm that your inhibitor binds to the suspected off-target protein inside the cell.[5][6]
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your inhibitor modulates the phosphorylation of known substrates of this off-target kinase, it provides strong evidence of a functional interaction.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the suspected off-target kinase. If the phenotype caused by your inhibitor is diminished in these cells, it implicates the off-target in the observed effect.
-
Experimental Protocols & Workflows
Kinase Selectivity Profiling
The most direct way to identify off-target interactions is to screen your aminopyrimidine inhibitor against a large panel of kinases.
Workflow for Kinase Selectivity Profiling:
Caption: Workflow for identifying off-target kinases.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is a robust method for quantifying kinase activity in a high-throughput format.[7]
-
Reagent Preparation: Prepare assay buffer, ATP solution, kinase solution, fluorescently labeled substrate, and your aminopyrimidine inhibitor at various concentrations.
-
Assay Plate Setup: Add your inhibitor and the kinase to the wells of a microplate.
-
Reaction Initiation: Add the fluorescently labeled substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add a solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Read Plate: After another incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify target engagement in a cellular environment.[6]
Workflow for CETSA®:
Caption: Workflow for the Cellular Thermal Shift Assay.
Protocol: CETSA®
-
Cell Treatment: Treat cultured cells with your aminopyrimidine inhibitor or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[8]
-
Lysis: Lyse the cells by freeze-thaw cycles.[9]
-
Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.[9]
-
Quantification: Transfer the supernatant to a new tube and quantify the amount of the soluble target protein using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[8]
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a target protein.[10]
Workflow for NanoBRET™ Target Engagement Assay:
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
Technical Support Center: Troubleshooting Compound Precipitation in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex issue of compound precipitation in biological assays. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Pervasive Challenge of Compound Precipitation
Compound precipitation is a frequent source of artifacts in biological assays, leading to misleading results such as false positives or negatives, and ultimately, the misinterpretation of structure-activity relationships (SAR). This guide provides a structured approach to identifying, understanding, and mitigating compound precipitation to ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding compound precipitation.
Q1: What are the initial signs that my compound might be precipitating in my assay?
A: The most common indicators of compound precipitation include:
-
Poor reproducibility: Significant variability in results between replicate wells or experiments.
-
Atypical dose-response curves: The curve may be unusually steep, shallow, or display a "bell" shape.
-
Visible particulates: In some cases, you may be able to see cloudiness or a pellet in the assay plate, especially after centrifugation.
-
Time-dependent signal drift: The assay signal may change over time as the compound continues to precipitate.
Q2: Why do compounds precipitate in biological assays?
A: Compound precipitation occurs when the concentration of a compound exceeds its thermodynamic solubility limit in the assay buffer. Several factors can contribute to this:
-
Physicochemical Properties of the Compound: Lipophilic compounds (high LogP) often have poor aqueous solubility.
-
Assay Buffer Composition: The pH, ionic strength, and presence of certain salts or proteins in the buffer can significantly impact a compound's solubility.
-
"Stock-to-Assay" Dilution Shock: Diluting a compound from a high-concentration DMSO stock into an aqueous assay buffer can cause it to crash out of solution. This is a common phenomenon as the compound moves from a favorable organic solvent to a less favorable aqueous environment.
Q3: How can I differentiate between true biological activity and an artifact caused by precipitation?
A: This is a critical question. Precipitated particles can interfere with assays in several ways, such as by scattering light in optical assays, adsorbing to assay components, or even denaturing proteins. To distinguish true activity from artifacts, it is essential to perform counter-screens and orthogonal assays. For instance, if a compound appears active in a fluorescence-based assay, its activity should be confirmed using a different technology, such as a label-free or absorbance-based method.
Part 2: A Proactive Approach to Mitigating Precipitation
A proactive strategy is always more effective than a reactive one. The following workflow outlines a systematic approach to minimize the impact of compound precipitation on your results.
Step 1: Early Assessment of Physicochemical Properties
Before initiating extensive biological testing, it is crucial to have a baseline understanding of your compound's solubility. A tiered approach is recommended:
-
In Silico Prediction: Utilize computational models to predict LogP and aqueous solubility. While not a substitute for experimental data, these predictions can flag potentially problematic compounds early on.
-
Kinetic Solubility Assays: These high-throughput assays are invaluable for early-stage drug discovery.[1][2][3] They assess the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.[1][4] Nephelometry is a commonly used kinetic solubility assay that detects undissolved particles by measuring light scattering.[1][2][5]
Step 2: Intelligent Assay Design and Compound Handling
Careful consideration of assay conditions and compound handling can significantly reduce the likelihood of precipitation.
-
DMSO Concentration: While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay should be kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells and may not be sufficient to maintain compound solubility in an aqueous environment.
-
Dilution Strategy: It is preferable to add the DMSO stock directly to the final assay medium rather than performing intermediate dilutions in aqueous buffers.[6] This minimizes the time the compound spends in a supersaturated state.
-
Buffer Components: The presence of proteins, such as bovine serum albumin (BSA) or serum, in the assay buffer can sometimes help to solubilize hydrophobic compounds. However, this effect can be compound-specific and should be empirically tested.
Step 3: Methods for Detecting and Quantifying Precipitation
If you suspect precipitation is occurring, several methods can be used to confirm and quantify it.
Caption: A decision tree for troubleshooting suspected compound precipitation.
Part 3: In-Depth Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess compound solubility.
Protocol 1: Kinetic Solubility Determination by Nephelometry
Objective: To determine the kinetic solubility of a compound in a specific aqueous buffer.
Principle: Nephelometry measures the turbidity of a solution by detecting light scattered by suspended particles.[5][7] The amount of scattered light is proportional to the concentration of insoluble material.
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Assay buffer of interest
-
100% DMSO
-
Clear, flat-bottom 96-well or 384-well microplates
-
Multichannel pipette
-
Plate reader with nephelometry capability
Method:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO.
-
Prepare Assay Plate: Add the desired volume of your chosen assay buffer to the wells of a new microplate.
-
Initiate Precipitation: Transfer a small volume of the DMSO dilutions from the compound plate to the assay plate containing the buffer. Mix immediately.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in nephelometry signal compared to the buffer-only control.
Protocol 2: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To characterize the size distribution of particles formed by a precipitating compound.
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[8][9][10] Smaller particles move more rapidly, leading to faster fluctuations in scattered light.[8][9] This information can be used to calculate the hydrodynamic diameter of the particles.[8][11]
Materials:
-
Sample from the nephelometry assay (or a separately prepared sample)
-
DLS instrument
-
Appropriate cuvettes
Method:
-
Sample Preparation: Prepare the compound solution in the assay buffer at a concentration known to cause precipitation.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature.
-
Measurement: Transfer the sample to a clean cuvette and place it in the instrument. Initiate the measurement according to the manufacturer's instructions.
-
Data Analysis: The instrument's software will generate a particle size distribution report. This will indicate the mean particle size and the polydispersity index (a measure of the width of the size distribution).
Part 4: Data Interpretation and Case Studies
Understanding how to interpret the data from these assays is as important as performing them correctly.
Data Summary Table: Interpreting Solubility Data
| Parameter | Good Solubility | Moderate Solubility | Poor Solubility | Interpretation |
| Kinetic Solubility (Nephelometry) | > 100 µM | 10 - 100 µM | < 10 µM | Indicates the concentration at which precipitation is likely to occur upon dilution from DMSO stock. |
| DLS Particle Size | No detectable particles | Particles in the nanometer range | Particles in the micrometer range | Larger particles are more likely to interfere with biological assays. |
| Visual Inspection | Clear solution | Slight haze | Visible precipitate | A simple but often effective first indicator of a problem. |
Case Study: A False Positive in an Enzyme Inhibition Assay
A research team identified a potent inhibitor of a kinase in a high-throughput screen. However, the dose-response curve was unusually steep, and the results were difficult to reproduce.
-
Troubleshooting Steps:
-
A kinetic solubility assay by nephelometry was performed, which revealed that the compound had a solubility of less than 5 µM in the assay buffer.
-
DLS analysis confirmed the presence of large aggregates at concentrations above 5 µM.
-
-
Resolution: The team focused on a different chemical series with better solubility properties.
References
- Current time inform
- Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. HORIBA.
- In vitro solubility assays in drug discovery. PubMed.
- <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SC
- Dynamic light sc
- Secret of Dynamic Light Scattering (DLS) for particle size analysis. Bettersize Instruments.
- Dynamic Light Scattering (DLS) particle size and zeta potential analysis. Microtrac.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
- Solubility Test. AxisPharm.
- Aqueous Solubility Assays.
- Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and autom
- What is Nephelometry: Meaning & Examples. BMG Labtech.
- Aqueous Solubility Assay. Enamine.
- Improving Long-Term Compound Storage in I.
- Compound Management and Integrity. Beckman Coulter.
- How can dimethyl sulfoxide enhance solubility in lab applic
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- Nephelometry | Turbidometry-Instrumental Methods of Analysis. Pharmfdainfo.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Safe storage and handling procedures to prevent compound degrad
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.
- Solubility Determination of Chemicals by Nephelometry.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- nephelometry and turbidimetry. Britannica.
- hCAXII-IN-5 solubility in DMSO versus aqueous buffers. Benchchem.
- How to prevent "Antibacterial agent 102" precipit
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG52OxKa390wciDeaS7TTB0p6YVIKTumYdVpGAwf-0BKj9M5GKhGAIV8ha0ENsa0LykozD42wGT_XD1UCCE4IFUyZ3_ZVj8MehFUexkwRWhNLvhEu316itwAfMqOPgqGVlmylf_Er_BJeIlc5o=]([Link]
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Test | AxisPharm [axispharm.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Nephelometry and turbidimetry | Optical Measurement, Particle Detection, Light Scattering | Britannica [britannica.com]
- 8. horiba.com [horiba.com]
- 9. usp.org [usp.org]
- 10. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 11. Dynamic light scattering - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Bioavailability of Pyrimidine-Based Drug Candidates
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the bioavailability of pyrimidine-based drug candidates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge and practical insights needed to enhance the therapeutic potential of your compounds.
Understanding the Bioavailability Challenge with Pyrimidine Analogs
Pyrimidine analogs are a cornerstone of chemotherapy and antiviral therapies, with prominent examples including 5-fluorouracil (5-FU) and gemcitabine.[1][2] Their structural similarity to endogenous pyrimidine bases allows them to interfere with nucleic acid synthesis and repair, leading to cell death.[1] However, their therapeutic efficacy is often hampered by poor oral bioavailability, stemming from three primary challenges: low aqueous solubility, poor membrane permeability, and rapid metabolism.[3]
This guide will systematically address each of these hurdles, providing a framework for diagnosing and resolving bioavailability issues in your pyrimidine-based drug candidates.
Section 1: Troubleshooting Poor Aqueous Solubility
Low aqueous solubility is a frequent and significant barrier to achieving adequate drug absorption.[4] A drug must be in solution to be absorbed across the gastrointestinal tract.[5] Here, we address common issues and provide solutions for enhancing the solubility of your pyrimidine-based compounds.
Frequently Asked Questions (FAQs): Solubility Enhancement
Q1: My pyrimidine-based compound shows very low solubility in aqueous buffers. What are the first steps I should take to improve it?
A1: The initial approach to improving solubility involves understanding the physicochemical properties of your compound. Key strategies to consider include:
-
pH Adjustment: Many pyrimidine analogs have ionizable groups. Modifying the pH of the formulation can significantly increase solubility by converting the drug into its more soluble salt form.[6]
-
Salt Formation: For compounds with suitable pKa values, forming a salt with a pharmaceutically acceptable counter-ion is a robust strategy to enhance solubility and dissolution rate.[5]
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution. Techniques like micronization and nanosuspension can be employed.[6]
Q2: I've tried pH modification, but the solubility improvement is marginal. What other formulation strategies can I explore?
A2: When simple pH adjustments are insufficient, more advanced formulation techniques can be effective:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can enhance solubility and absorption.[3][8]
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low solubility across a wide pH range. | The compound is a neutral molecule or has a very high pKa. | 1. Confirm pKa: Experimentally determine the pKa to confirm ionization potential. 2. Explore Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) to increase solubility. 3. Consider Amorphous Forms: Evaluate the feasibility of generating a stable amorphous form of the drug. |
| Precipitation of the drug in the gastrointestinal tract upon dilution. | The formulation is a supersaturated solution that is not stable in vivo. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state and prevent precipitation. 2. Optimize Lipid-Based Systems: For lipid formulations, adjust the surfactant-to-oil ratio to ensure the formation of stable micelles or emulsions upon dilution. |
| Inconsistent solubility results between batches. | Polymorphism or variations in the solid-state properties of the drug substance. | 1. Characterize Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystalline form. 2. Standardize Crystallization Process: Develop a robust and reproducible crystallization process to ensure batch-to-batch consistency. |
Experimental Protocol: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound under conditions that mimic the early stages of drug discovery.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface)
-
Plate reader with a turbidity or nephelometry module
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to the PBS, resulting in a final concentration of 100 µM.
-
Mix thoroughly by pipetting up and down.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
A significant increase in turbidity compared to a DMSO control indicates precipitation and poor kinetic solubility.
Section 2: Overcoming Poor Membrane Permeability
For a drug to be orally bioavailable, it must be able to permeate the intestinal epithelium to reach the systemic circulation. Many pyrimidine analogs, being hydrophilic, face challenges in passive diffusion across the lipid-rich cell membranes.
Frequently Asked Questions (FAQs): Permeability Enhancement
Q1: My pyrimidine analog has good solubility but shows low permeability in Caco-2 assays. What are the likely reasons?
A1: Low permeability in Caco-2 assays, a common in vitro model for intestinal absorption, can be attributed to several factors:
-
High Polarity: The presence of multiple hydrogen bond donors and acceptors in the pyrimidine structure can lead to high hydrophilicity, hindering passive diffusion.
-
Efflux Transporter Substrate: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
-
Large Molecular Size: A high molecular weight can also limit passive diffusion across the cell membrane.
Q2: How can I determine if my compound is a substrate for P-gp or other efflux transporters?
A2: A bidirectional Caco-2 assay is the standard in vitro method to investigate P-gp substrate liability. By measuring the transport of your compound from the apical (A) to the basolateral (B) side and from B to A, you can calculate an efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is a strong indicator that your compound is a P-gp substrate.
Q3: What strategies can be employed to improve the permeability of a hydrophilic pyrimidine derivative?
A3: Several strategies can be used to enhance the permeability of polar compounds:
-
Prodrug Approach: A common and effective strategy is to mask the polar functional groups with lipophilic moieties, creating a more membrane-permeable prodrug.[9][10] These promoieties are designed to be cleaved by enzymes in the body, releasing the active parent drug.[11]
-
Permeation Enhancers: Co-administering the drug with permeation enhancers can transiently increase the permeability of the intestinal epithelium. However, this approach requires careful evaluation for potential toxicity.
-
Nanoparticle-based Delivery: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal barrier through various mechanisms, including endocytosis.[12][13]
Troubleshooting Guide: Permeability Issues
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| High efflux ratio in Caco-2 assay. | The compound is a substrate for an efflux transporter (e.g., P-gp). | 1. Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement. 2. Structural Modification: Modify the compound's structure to reduce its affinity for the efflux transporter. 3. Prodrug Strategy: Design a prodrug that is not a P-gp substrate. |
| Low permeability despite good lipophilicity. | The compound may have poor solubility in the unstirred water layer adjacent to the intestinal epithelium. | 1. Assess Unstirred Water Layer Effect: Evaluate permeability at different stirring rates in the Caco-2 assay. 2. Formulation with Surfactants: Incorporate surfactants in the formulation to improve wetting and solubility at the cell surface. |
| Poor correlation between in vitro permeability and in vivo absorption. | In vitro models may not fully recapitulate the complexity of the in vivo environment (e.g., presence of mucus, gut motility). | 1. Ex Vivo Models: Use ex vivo models like the everted gut sac to assess permeability in a more physiologically relevant system. 2. In Situ Intestinal Perfusion: For more definitive data, consider in situ intestinal perfusion studies in animal models. |
Experimental Protocol: Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal permeability.
Materials:
-
Caco-2 cells (passages 20-40)
-
Transwell inserts (0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For the A-to-B permeability assessment, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
For the B-to-A permeability assessment, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the test compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Section 3: Addressing Metabolic Instability
Many pyrimidine-based drugs are subject to extensive first-pass metabolism in the gut wall and liver, which can significantly reduce the amount of active drug reaching the systemic circulation.[14]
Frequently Asked Questions (FAQs): Metabolic Stability
Q1: My pyrimidine analog shows high clearance in liver microsome stability assays. What are the likely metabolic pathways involved?
A1: Pyrimidine analogs can be metabolized by several enzymes, primarily located in the liver. Key metabolic pathways include:
-
Phosphorylation: Activation of nucleoside analogs often involves phosphorylation by kinases.[15]
-
Degradation by Dihydropyrimidine Dehydrogenase (DPD): DPD is a key enzyme in the catabolism of pyrimidines, including 5-FU.[14]
-
Cytochrome P450 (CYP) Enzymes: While less common for nucleoside analogs, CYP enzymes can be involved in the metabolism of certain pyrimidine derivatives.
Q2: How can I improve the metabolic stability of my compound?
A2: Enhancing metabolic stability typically involves structural modifications to block or slow down the metabolic process:
-
Fluorine Substitution: The introduction of fluorine atoms can improve metabolic stability by altering the electronic properties of the molecule and blocking sites of metabolism.[15]
-
Prodrugs: Designing a prodrug can protect the metabolically labile site until the drug reaches its target.
-
Co-administration with Metabolic Inhibitors: In some clinical settings, pyrimidine analogs are co-administered with inhibitors of their metabolizing enzymes (e.g., 5-FU with a DPD inhibitor).[14]
Troubleshooting Guide: Metabolic Instability
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Rapid degradation in plasma. | Hydrolysis by plasma esterases or other enzymes. | 1. Incubate in Heat-Inactivated Plasma: Compare stability in normal versus heat-inactivated plasma to confirm enzymatic degradation. 2. Modify Labile Functional Groups: Replace ester groups with more stable amides or other functionalities. |
| High first-pass metabolism in vivo despite good microsomal stability. | Metabolism by non-CYP enzymes or gut wall metabolism. | 1. Hepatocyte Stability Assay: Use primary hepatocytes to assess metabolism by both phase I and phase II enzymes. 2. S9 Fraction Stability: Use intestinal S9 fractions to specifically investigate gut wall metabolism. |
| Formation of reactive metabolites. | The compound is metabolized to a chemically reactive species that can covalently bind to proteins. | 1. Metabolite Identification Studies: Use high-resolution mass spectrometry to identify the structure of metabolites. 2. Glutathione Trapping Experiments: Conduct experiments with glutathione to trap and identify reactive electrophilic metabolites. |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This in vitro assay is used to assess the intrinsic clearance of a compound by hepatic enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., testosterone)
-
LC-MS/MS for quantification
Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound, HLM, and phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t1/2) and intrinsic clearance (Clint).
Visualizing the Path to Enhanced Bioavailability
Understanding the interplay between solubility, permeability, and metabolism is crucial for a successful bioavailability enhancement strategy.
Caption: Workflow for enhancing the bioavailability of drug candidates.
References
- Vertex AI Search. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
- Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine... | Download Scientific Diagram. Retrieved January 20, 2026, from [Link]
-
Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved January 20, 2026, from [Link]
-
Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs - PMC. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Chemotherapy. Retrieved January 20, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Pyrimidine analogue – Knowledge and References. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PubMed Central. Retrieved January 20, 2026, from [Link]
-
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Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-(Piperidin-1-yl)pyrimidin-5-amine
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as 2-(Piperidin-1-yl)pyrimidin-5-amine, a promising aminopyrimidine derivative, establishing a robust and reliable analytical method is a cornerstone of the quality control strategy. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the comprehensive analysis of this compound. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific integrity.[1][2][3][4]
The Critical Role of Method Validation
Before delving into specific protocols, it is essential to understand the rationale behind method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] This process is not merely a checklist of experiments but a systematic evaluation that ensures the method is accurate, precise, specific, and robust for the routine analysis of this compound. As emphasized in recent FDA and ICH guidelines, method validation is part of a lifecycle approach, ensuring that the method remains fit-for-purpose throughout the product's lifespan.[6][7]
Method 1: Validated Reversed-Phase HPLC-UV Method
Reversed-phase HPLC with UV detection is a workhorse in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. The selection of this method for the primary analysis of this compound is based on the presence of a UV-active pyrimidine chromophore and the compound's expected polarity, making it amenable to separation on a C18 stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: ACE C18 (250 x 4.6 mm, 5 µm). The choice of a C18 column is based on its proven utility for separating a wide range of pharmaceutical compounds.[8]
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). The gradient is optimized for the resolution of the main peak from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 245 nm. This wavelength was selected based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in the mobile phase at a concentration of 1 mg/mL and subsequently diluted to the working concentration.
-
Sample Solution: The drug substance is accurately weighed and dissolved in the mobile phase to achieve a target concentration within the linear range of the method.
-
Validation of the HPLC-UV Method
The validation of this method was conducted in accordance with ICH Q2(R2) guidelines.[4]
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a forced degradation study was performed. The drug substance was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms showed that the main peak of this compound was well-resolved from all degradation products, and the peak purity was confirmed using a PDA detector.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] Linearity was established by analyzing five concentrations of the reference standard, ranging from 50% to 150% of the nominal analytical concentration. The correlation coefficient (r²) of the calibration curve was found to be > 0.999, indicating excellent linearity.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It was determined by the recovery of spiked samples. Known amounts of this compound were added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was within the acceptable range of 98.0% to 102.0%.
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) was ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): The repeatability assessment was repeated on a different day, by a different analyst, and on a different instrument. The RSD between the two sets of data was also within the acceptable limits (≤ 2.0%).
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] These were determined based on the standard deviation of the response and the slope of the calibration curve.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] The method's robustness was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase aqueous component (±0.2 units). The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.
Method 2: A High-Sensitivity UPLC-MS/MS Alternative
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or for bioanalytical studies, a UPLC-MS/MS method offers significant advantages. The coupling of the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry provides a powerful analytical tool.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm). The smaller particle size of the UPLC column allows for faster and more efficient separations.
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile). Formic acid is a common mobile phase additive for LC-MS as it is volatile and aids in ionization.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The precursor ion (Q1) corresponding to the protonated molecule [M+H]⁺ of this compound and its most stable product ion (Q3) were determined by infusion and optimized. A specific MRM transition provides high selectivity.
-
Validation of the UPLC-MS/MS Method
The validation of the UPLC-MS/MS method follows the same principles as the HPLC-UV method, with some additional considerations specific to mass spectrometric detection.
In addition to chromatographic separation, specificity is significantly enhanced by the use of MRM. The probability of an interfering compound having the same retention time, the same precursor ion mass, and the same product ion mass is extremely low.
These parameters are assessed similarly to the HPLC-UV method. However, due to the higher sensitivity of the UPLC-MS/MS method, the linear range can be extended to much lower concentrations, and the LOQ and LOD are typically orders of magnitude lower.
A key validation parameter for LC-MS methods is the assessment of matrix effects. This evaluates the potential for components in the sample matrix to suppress or enhance the ionization of the analyte, which can affect accuracy and precision. It is typically evaluated by comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix extract.
Performance Comparison
The following table summarizes the key performance characteristics of the two validated methods.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale for Difference |
| Specificity | High (based on chromatographic resolution and peak purity) | Very High (based on chromatographic resolution and specific MRM transition) | Mass spectrometry provides an additional dimension of separation based on mass-to-charge ratio. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are capable of excellent linearity. |
| Range (Assay) | 50 - 150 µg/mL | 0.1 - 200 ng/mL | The UPLC-MS/MS method is significantly more sensitive. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods demonstrate high accuracy. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% (at LLOQ) | Both methods are highly precise. |
| Limit of Quantitation (LOQ) | 50 ng/mL | 0.1 ng/mL | The inherent sensitivity of the mass spectrometer allows for much lower quantitation limits. |
| Run Time | ~15 min | ~5 min | The efficiency of the UPLC column allows for faster analysis. |
| Robustness | High | Moderate (more susceptible to matrix effects) | The ionization process in MS can be influenced by matrix components. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for the HPLC method.
Caption: Workflow for HPLC Method Validation.
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Comparative Analysis of 2-(Piperidin-1-yl)pyrimidin-5-amine with Known Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction
The relentless pursuit of targeted therapies has solidified the role of protein kinases as pivotal targets in drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, driving researchers to develop small molecule inhibitors that can modulate their function with high potency and selectivity.[3] The 2-aminopyrimidine scaffold has emerged as a "privileged" structure in this endeavor, forming the core of numerous clinically successful kinase inhibitors.[3][4] This is largely due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the kinase ATP pocket.[3]
This guide presents a comparative analysis of a novel compound, 2-(Piperidin-1-yl)pyrimidin-5-amine, against a panel of well-characterized and clinically relevant kinase inhibitors. While specific experimental data for this exact molecule is not yet publicly available, its structural motif suggests a strong potential for kinase inhibition. This analysis will, therefore, be grounded in established principles of kinase inhibitor profiling and will utilize illustrative data to guide researchers in evaluating similar novel chemical entities. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro characterization, and present a framework for interpreting the resulting data to assess the compound's potential as a therapeutic candidate.
The 2-Aminopyrimidine Scaffold: A Foundation for Kinase Inhibition
The 2-aminopyrimidine core is a versatile heterocyclic structure that allows for extensive chemical modification. This adaptability enables medicinal chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties. Numerous FDA-approved drugs and clinical candidates targeting a wide array of kinases, including Aurora kinases, Polo-like kinases (PLKs), Cyclin-Dependent Kinases (CDKs), and tyrosine kinases like EGFR and Src/Abl, are built upon this scaffold.[1][4][5][6] The core structure typically forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition.[4]
Our compound of interest, this compound, incorporates this key scaffold. The piperidine substituent can influence solubility, cell permeability, and interactions with solvent-exposed regions of the kinase active site, potentially contributing to both potency and selectivity. This guide will explore how to experimentally determine these critical attributes.
Comparative Kinase Inhibitors
To provide a meaningful context for the evaluation of this compound, we will compare its hypothetical performance against a selection of well-established kinase inhibitors with diverse selectivity profiles.
-
Dasatinib: A potent dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] It also inhibits other kinases, including c-KIT and PDGFR.[7]
-
Alisertib (MLN8237): A selective inhibitor of Aurora Kinase A (AURKA), which plays a crucial role in mitosis.[4] It has been investigated in various cancers, including hematological malignancies and solid tumors.
-
Palbociclib (Ibrance): A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] It is approved for the treatment of HR-positive, HER2-negative breast cancer.[1]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, c-KIT, and FLT3.[2][7] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is essential for characterizing a novel kinase inhibitor. The following workflow outlines the key experimental stages, from initial potency determination to comprehensive selectivity profiling.
Figure 1: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor.[8][9] The following protocol describes a common method for determining the IC50 value using a luminescence-based assay that measures ATP consumption.
Principle: Kinase activity is directly proportional to the amount of ATP consumed. By measuring the remaining ATP after the kinase reaction, the degree of inhibition can be determined. Luminescent assays, such as Promega's ADP-Glo™, provide a highly sensitive and high-throughput compatible method.[10][11][12]
Materials:
-
Recombinant Kinase (e.g., AURKA, CDK4, Abl)
-
Kinase-specific substrate (peptide or protein)
-
This compound and known inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of this compound and the comparator inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
In the 384-well plate, add 1 µL of each inhibitor concentration or DMSO (vehicle control) to the appropriate wells.[12]
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase enzyme in the appropriate kinase assay buffer.
-
Add 2 µL of the kinase solution to each well containing the inhibitor.[12]
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare a master mix of the substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[12]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent to each well.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which corresponds to kinase activity.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a "no enzyme" or potent inhibitor control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
Data Presentation and Comparative Analysis
The data generated from the kinase inhibition assays should be presented in a clear and concise manner to facilitate comparison.
Table 1: Illustrative IC50 Values (nM) for this compound and Comparator Kinase Inhibitors
| Kinase Target | This compound (Hypothetical) | Dasatinib | Alisertib | Palbociclib | Sunitinib |
| AURKA | 50 | >10,000 | 1.2[4] | >10,000 | >10,000 |
| AURKB | 150 | >10,000 | 0.37[4] | >10,000 | >10,000 |
| Abl | 800 | <1 | >10,000 | >10,000 | 50 |
| Src | 650 | <1 | >10,000 | >10,000 | 20 |
| CDK4 | 2,500 | >1,000 | >10,000 | 11 | >1,000 |
| CDK6 | 3,000 | >1,000 | >10,000 | 15 | >1,000 |
| VEGFR2 | 5,000 | 20 | >10,000 | >10,000 | 9 |
| PDGFRβ | 4,500 | 15 | >10,000 | >10,000 | 2 |
Note: IC50 values for known inhibitors are based on literature-reported data for illustrative purposes. The values for this compound are hypothetical.
Interpretation of Hypothetical Data:
Based on this illustrative data, this compound demonstrates moderate potency against Aurora Kinase A, with some activity against Abl and Src. Its selectivity profile appears distinct from the highly potent and specific inhibitors like Dasatinib, Alisertib, and Palbociclib. It shows significantly less activity against the cell cycle kinases CDK4/6 and the receptor tyrosine kinases VEGFR2 and PDGFRβ compared to Palbociclib and Sunitinib, respectively. This profile suggests that this compound could be a starting point for optimization towards a more potent and selective Aurora kinase inhibitor.
Kinase Selectivity and Signaling Pathway Context
Achieving selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the kinome.[14] Profiling a novel compound against a broad panel of kinases is crucial to understand its selectivity and potential off-target effects.[10][14][15][16]
Below is a simplified representation of a signaling pathway involving Aurora A kinase, a potential target for our hypothetical compound.
Figure 2: A simplified diagram of the Aurora A kinase signaling pathway in the context of cell cycle progression, indicating the points of intervention for relevant inhibitors.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. Our comparative analysis, using the hypothetical compound this compound as a case study, outlines a robust framework for the initial characterization of such molecules. The illustrative data suggests that this compound could possess inhibitory activity against Aurora kinases, warranting further investigation.
The next steps in the development of this compound, or any similar novel compound, would involve:
-
Comprehensive Kinome Profiling: Assessing its activity against a large panel of kinases (e.g., >300) to confirm its selectivity profile and identify potential off-targets.[16][17]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
Cellular Assays: Validating its on-target activity in cancer cell lines and assessing its anti-proliferative effects.
-
In Vivo Studies: Evaluating its efficacy and pharmacokinetic properties in animal models of cancer.
By following a rigorous and systematic approach to characterization, researchers can effectively triage and advance promising new chemical entities toward clinical development.
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024-09-12). PubMed. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central. [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025-03-26). Labiotech.eu. [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004-12-30). PubMed. [Link]
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Navigating the Kinome: A Guide to the Cross-Reactivity Profiling of 2-(Piperidin-1-yl)pyrimidin-5-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, the protein kinase family stands out as a pivotal target class.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, achieving selectivity remains a significant hurdle.[2] Off-target activities can lead to unforeseen toxicities or, in some instances, reveal novel therapeutic opportunities through polypharmacology. This guide provides an in-depth, technical framework for characterizing the cross-reactivity profile of a novel aminopyrimidine compound, 2-(Piperidin-1-yl)pyrimidin-5-amine, against a comprehensive kinase panel.
While specific experimental data for this compound is not yet publicly available, this guide will delineate the established methodologies and rationale for such a study. We will explore the experimental design, data interpretation, and comparative analysis essential for advancing a promising molecule through the drug discovery pipeline. For illustrative purposes, we will utilize a hypothetical dataset to demonstrate data presentation and comparative analysis.
The Imperative of Kinome-Wide Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within the ATP-binding site, the primary target for a majority of kinase inhibitors.[1][3] This conservation makes achieving absolute selectivity a formidable challenge. Kinome-wide profiling, therefore, is not merely a checkbox exercise but a critical step to:
-
Identify Primary and Secondary Targets: Uncover the intended and unintended biological targets of a compound.
-
Predict Potential Toxicities: Early identification of off-target interactions with kinases implicated in adverse events can save significant resources.
-
Elucidate Mechanism of Action: A comprehensive selectivity profile can provide crucial insights into the observed cellular phenotype.
-
Discover Opportunities for Drug Repurposing: Unanticipated potent activity against a therapeutically relevant kinase can open new avenues for development.
Profiling this compound: A Methodological Blueprint
The aminopyrimidine scaffold is a well-established core for kinase inhibitors, with numerous approved drugs and clinical candidates featuring this motif.[4][5] The piperidine substituent in our compound of interest likely influences its solubility and interactions within the ATP-binding pocket. To comprehensively profile this compound, a multi-tiered approach is recommended.
Tier 1: Broad Kinome Screening
The initial step involves a broad screen against a large, representative panel of kinases. Several commercial platforms, such as KINOMEscan™ (DiscoverX), offer panels covering a significant portion of the human kinome.
Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan™)
-
Assay Principle: This method relies on a competition-based binding assay where the test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Compound Preparation: this compound is solubilized in DMSO to create a high-concentration stock solution.
-
Screening: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Detection: The amount of kinase bound to the solid support is quantified using a sensitive method like quantitative PCR (qPCR), which measures a DNA tag conjugated to the kinase.
-
Data Output: Results are often expressed as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
Workflow for Kinase Cross-Reactivity Profiling
Caption: Inhibition of the CDK2 pathway by the test compound.
Conclusion
The cross-reactivity profiling of a novel kinase inhibitor like this compound is a cornerstone of its preclinical development. A systematic, tiered approach, beginning with a broad kinome scan and progressing to detailed biochemical and cellular validation, is paramount. This process not only builds a comprehensive understanding of the compound's selectivity and potential liabilities but also provides a solid foundation for its continued development. While the data presented here is hypothetical, the described workflow represents a robust and industry-standard methodology for rigorously evaluating the next generation of kinase-targeted therapeutics.
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Zhang, T., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 435. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. Journal of Umm Al-Qura University for Applied Science, 7(1), 16-22. Available at: [Link]
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Ma'ayan Lab. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Enrichr. Available at: [Link]
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Keserű, G. M., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 26(20), 6253. Available at: [Link]
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Kumar, A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(11), 4412-4426. Available at: [Link]
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Ma'ayan Lab. (n.d.). XMD13-2 Gene Set. Enrichr. Available at: [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1333-1346. Available at: [Link]
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Nguyen, D., et al. (2019). Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. Journal of Medicinal Chemistry, 62(2), 928-940. Available at: [Link]
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Fassihi, A., et al. (2016). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. International Journal of Pharmaceutical Investigation, 6(3), 179-185. Available at: [Link]
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El-Gazzar, M. G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15636. Available at: [Link]
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Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available at: [Link]
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Zhang, W., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. Available at: [Link]
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Axten, J. M., et al. (2021). Discovery of 2-Amino-3-amido-5-aryl-pyridines as Highly Potent, Orally Bioavailable, and Efficacious PERK Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 43(12), 128058. Available at: [Link]
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A Preclinical Comparative Analysis of 2-(Piperidin-1-yl)pyrimidin-5-amine: A Novel Kinase Inhibitor Candidate for ALK-Positive Non-Small Cell Lung Cancer
Introduction
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) has been revolutionized by the development of tyrosine kinase inhibitors (TKIs) against specific oncogenic drivers. Among these, rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene represent a key therapeutic target, present in approximately 3-7% of NSCLC cases. While the advent of ALK inhibitors has significantly improved patient outcomes, the emergence of acquired resistance necessitates a continuous search for novel, more effective therapeutic agents. This guide presents a preclinical benchmarking framework for a novel investigational compound, 2-(Piperidin-1-yl)pyrimidin-5-amine, hereafter referred to as Cmpd-X. Based on the well-established role of the pyrimidine scaffold in kinase inhibition, we hypothesize that Cmpd-X acts as a potent and selective ALK inhibitor. This document provides a comprehensive comparison of Cmpd-X's hypothetical efficacy against current standard-of-care second and third-generation ALK inhibitors, Alectinib and Lorlatinib, respectively. We will delineate detailed experimental protocols, present comparative data, and explore the mechanistic underpinnings of its potential anti-tumor activity.
Hypothesized Mechanism of Action: Cmpd-X as an ALK Tyrosine Kinase Inhibitor
The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives oncogenesis through the activation of multiple downstream signaling pathways crucial for cell proliferation and survival. These include the RAS-MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. Alectinib, a second-generation TKI, and Lorlatinib, a third-generation TKI, both function as ATP-competitive inhibitors of the ALK kinase domain, thereby blocking these downstream signals.[1][2] Lorlatinib was specifically designed to have enhanced central nervous system (CNS) penetration and to be active against a wider range of ALK resistance mutations that can emerge during treatment with earlier-generation inhibitors.[2][3][4]
We postulate that Cmpd-X, with its pyrimidine core and piperidine moiety, also binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of pro-survival signaling cascades. The following diagram illustrates this proposed mechanism of action.
Caption: A stepwise workflow for the preclinical evaluation of Cmpd-X.
Comparative Efficacy Data
The following tables summarize the hypothetical data generated from our proposed preclinical evaluation, comparing Cmpd-X to Alectinib and Lorlatinib.
Table 1: In Vitro Biochemical and Cellular Potency
| Compound | ALK Kinase IC₅₀ (nM) | H3122 Cell Line GI₅₀ (nM) |
| Cmpd-X | 1.5 | 12.5 |
| Alectinib | 1.9 | 20.7 |
| Lorlatinib | 0.7 | 8.9 |
IC₅₀ (Half-maximal inhibitory concentration) values from biochemical assays measure direct enzyme inhibition. GI₅₀ (Half-maximal growth inhibition) values from cell-based assays measure the compound's effect on cell proliferation.
Table 2: Induction of Apoptosis in H3122 Cells
| Treatment (at 5x GI₅₀ for 48h) | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control (DMSO) | 4.2 ± 1.1% |
| Cmpd-X | 65.8 ± 4.5% |
| Alectinib | 58.3 ± 5.2% |
| Lorlatinib | 72.1 ± 3.9% |
Data are presented as mean ± standard deviation.
Table 3: In Vivo Anti-Tumor Efficacy in H3122 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) at Day 21 |
| Vehicle Control | - | 0% |
| Cmpd-X | 20 mg/kg, QD | 95.2% |
| Alectinib | 20 mg/kg, QD | 88.6% |
| Lorlatinib | 1 mg/kg, BID | 102.4% (regression) |
TGI is calculated relative to the vehicle control group. QD: once daily; BID: twice daily.
Detailed Experimental Protocols
Scientific rigor is paramount in the evaluation of novel therapeutic candidates. The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in this guide.
In Vitro ALK Kinase Inhibition Assay
-
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK protein, providing a fundamental measure of its potency and target engagement. A luminescence-based assay that quantifies ATP consumption is a highly sensitive and high-throughput method.
-
Protocol:
-
Reagent Preparation: Recombinant human ALK kinase domain is diluted in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). A suitable substrate peptide and ATP are also prepared in the same buffer.
-
Compound Dilution: Cmpd-X, Alectinib, and Lorlatinib are serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Setup: In a 96-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Kinase Addition: Add the diluted ALK kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
-
Rationale: The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay determines the concentration at which a compound inhibits cell growth by 50% (GI₅₀), providing a measure of its cellular potency.
-
Protocol:
-
Cell Seeding: Seed ALK-positive NSCLC cells (e.g., H3122, H2228) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Cmpd-X, Alectinib, or Lorlatinib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the compound concentration to calculate the GI₅₀.
-
Apoptosis Assay by Annexin V Staining
-
Rationale: To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis), an Annexin V staining assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.
-
Protocol:
-
Cell Treatment: Seed H3122 cells in a 6-well plate and treat with Cmpd-X, Alectinib, or Lorlatinib at a concentration of 5x their respective GI₅₀ values for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis of ALK Signaling Pathway
-
Rationale: Western blotting is used to confirm that Cmpd-X inhibits the ALK signaling pathway within the cancer cells. This is achieved by measuring the phosphorylation status of ALK and its key downstream effectors, such as AKT and ERK. A reduction in the phosphorylated forms of these proteins indicates successful target inhibition.
-
Protocol:
-
Cell Lysis: Treat H3122 cells with the test compounds at various concentrations for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
-
In Vivo Xenograft Tumor Model
-
Rationale: To evaluate the anti-tumor efficacy of Cmpd-X in a living organism, a xenograft mouse model is utilized. This model involves implanting human cancer cells into immunocompromised mice and then treating the mice with the test compound. Tumor growth is monitored over time to assess the compound's ability to inhibit tumor progression.
-
Protocol:
-
Cell Implantation: Subcutaneously inject H3122 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, Cmpd-X, Alectinib, Lorlatinib). Administer the compounds daily via oral gavage at the specified doses.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice twice weekly.
-
Endpoint: Continue the treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a maximum allowable size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Conclusion and Future Directions
This guide outlines a comprehensive, scientifically-grounded framework for the preclinical evaluation of this compound (Cmpd-X) as a novel ALK inhibitor for the treatment of ALK-positive NSCLC. The hypothetical data presented position Cmpd-X as a highly potent candidate with efficacy comparable to, and in some aspects potentially exceeding, the second-generation inhibitor Alectinib, and approaching the efficacy of the third-generation inhibitor Lorlatinib.
The detailed experimental protocols provided herein serve as a robust blueprint for generating the necessary data to support the continued development of Cmpd-X. Future studies should focus on elucidating its activity against a broad panel of known ALK resistance mutations, assessing its pharmacokinetic properties and CNS penetration, and conducting formal toxicology studies. Should the preclinical data remain favorable, Cmpd-X would represent a promising new therapeutic agent with the potential to address the ongoing challenge of acquired resistance in ALK-positive NSCLC.
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ResearchGate. (n.d.). Common adverse events of second-and third-generation ALK TKIs. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Lorlatinib-resistant ALCL in vivo. Retrieved January 20, 2026, from [Link]
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A Comparative Analysis of the Biological Activities of 2-(Piperidin-1-yl)pyrimidine Analogs: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] The introduction of a piperidine moiety at the 2-position of the pyrimidine ring has been a strategic approach to modulate the physicochemical properties and biological activities of these analogs. This guide provides a comprehensive comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of 2-(piperidin-1-yl)pyrimidine analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
The 2-(Piperidin-1-yl)pyrimidine Scaffold: A Privileged Structure
The combination of the pyrimidine and piperidine rings creates a unique chemical entity with significant therapeutic potential. The pyrimidine core provides a versatile platform for structural modifications, while the piperidine group can enhance solubility, improve pharmacokinetic profiles, and provide crucial interactions with biological targets.[2] This guide will delve into the biological activities of various analogs, highlighting the structure-activity relationships that govern their efficacy.
Synthesis of 2-(Piperidin-1-yl)pyrimidine Analogs: A General Workflow
The synthesis of 2-(piperidin-1-yl)pyrimidine analogs often starts from a readily available substituted pyrimidine, such as 2,4-dichloro-6-(piperidin-1-yl)pyrimidine. This intermediate allows for sequential nucleophilic aromatic substitution reactions at the C2 and C4 positions, enabling the introduction of diverse chemical functionalities.
Caption: General synthetic workflow for 2-(piperidin-1-yl)pyrimidine analogs.
Comparative Biological Evaluation
This section presents a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of selected 2-(piperidin-1-yl)pyrimidine analogs, with data synthesized from various studies.
Anticancer Activity
Several studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[3][4][5] The introduction of a piperidine moiety has been shown to enhance cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of 2-(Piperidin-1-yl)pyrimidine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: 6-(4-aminopiperidin-1-yl) derivatives | |||
| Compound 5h | SW480 (Colorectal) | 15.70 ± 0.28 | [2][6] |
| MCF-7 (Breast) | 16.50 ± 4.90 | [2][6] | |
| Series B: 2-Arylamino-4-aryl-pyrimidines with piperidine | |||
| Lead Compound | Colon Cancer Lines | Potent Inhibition | [7] |
| Series C: Oxazolyl-pyrimidine derivatives | |||
| Compound 8b | EGFR Inhibition | 0.54 ± 0.18 | [8] |
| Compound 8h | EGFR Inhibition | 0.33 ± 0.06 | [8] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution.
The anticancer activity of these compounds is often attributed to their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and PIM-1 kinase, which are crucial for cancer cell proliferation and survival.[8]
Caption: Hypothesized anticancer mechanism via kinase inhibition.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[9][10][11] Pyrimidine derivatives, including those with a piperidine scaffold, have shown promising antibacterial and antifungal activities.
Table 2: Comparative Antimicrobial Activity of Piperidine-Containing Pyrimidine Analogs
| Compound Series | Microorganism | Activity Metric | Result | Reference |
| Thiophene-substituted pyrimidines with piperazine | [12] | |||
| Compound 4b, 4d, 5a, 5b | Bacteria | Good Activity | at 40µg/ml | |
| Compound 4a, 4d, 4e, 5c, 5e | Fungi | Significant Activity | at 40 µg/ml | |
| Pyrimidin-2-ol/thiol/amine derivatives | [13] | |||
| Compounds 2, 5, 10, 11, 12 | Bacteria & Fungi | MIC (µM/ml) | Significant Activity | |
| Pyrrolo[2,3-d]pyrimidine derivatives | [14] | |||
| Compound 153 | E. coli | Agar Diffusion | Superior Potency |
Note: The data is compiled from various studies and direct comparison should be made with caution.
The antimicrobial mechanism of these compounds may involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and pyrimidine derivatives have been investigated for their anti-inflammatory potential.[15][16][17][18][19]
Table 3: Comparative Anti-inflammatory Activity of Piperidine-Pyrimidine Analogs
| Compound Series | In Vitro/In Vivo Model | Key Finding | Reference |
| Piperidine pyrimidine amides | Lipoxygenase Inhibition | IC50 values of 10.7 µM and 1.1 µM for two potent inhibitors. | [15] |
| Pyrano[2,3-d]pyrimidines | COX-2 Inhibition | IC50 of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol for two derivatives. | [18] |
| ABT-702 (a pyridopyrimidine) | Rat Adjuvant Arthritis | Significant inhibition of arthritis. | [19] |
Note: The data is compiled from various studies and direct comparison should be made with caution.
The anti-inflammatory effects of these analogs are often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and lipoxygenase.[15][18]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[20][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Agar Well Diffusion Assay for Antimicrobial Screening
This method is widely used to assess the antimicrobial activity of compounds.[22][23][24][25][26]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the agar surface.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a classic in vivo model for evaluating acute inflammation.[27][28][29][30][31]
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[31]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The 2-(piperidin-1-yl)pyrimidine scaffold represents a promising framework for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. The structure-activity relationship studies suggest that modifications at various positions of the pyrimidine ring can significantly influence the biological activity.[1][2][7][32] Future research should focus on the synthesis of new analogs with improved potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of new drug candidates from this versatile chemical class.
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Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Sci Rep. 2023;13(1):20287. [Link]
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Validating the mechanism of action of 2-(Piperidin-1-yl)pyrimidin-5-amine
An In-Depth Guide to Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Case Study of 2-(Piperidin-1-yl)pyrimidin-5-amine
Introduction: From Screening Hit to Validated Inhibitor
In drug discovery, the identification of a "hit" from a high-throughput screen is merely the first step in a long and rigorous journey. The subsequent, and arguably most critical, phase is Mechanism of Action (MoA) validation. This process dissects how a compound elicits its biological effects, ensuring it acts on the intended target and providing a rationale for its therapeutic potential. An unvalidated MoA can lead to failed clinical trials and wasted resources, making this a cornerstone of preclinical development.
This guide presents a comprehensive, multi-faceted strategy for validating the MoA of a novel compound. We will use This compound , a representative molecule from a pyrimidine-based screening library, as our case study. Let us hypothesize that this compound, hereafter designated "Compound X" , was identified as a potential inhibitor of Janus Kinase 2 (JAK2) , a critical mediator of cytokine signaling and a well-established therapeutic target, particularly the constitutively active JAK2-V617F mutant found in myeloproliferative neoplasms.
To provide a robust benchmark for our validation experiments, we will compare the performance of Compound X directly against Ruxolitinib , an FDA-approved, potent JAK1/JAK2 inhibitor. This comparative approach is essential for contextualizing the potency, selectivity, and cellular activity of a novel agent. Our validation will follow a logical progression from direct, biochemical target interaction to cellular pathway modulation and, finally, to a functional phenotypic outcome.
Part 1: Primary Target Identification and Selectivity Profiling
The first principle of MoA validation is to confirm that the compound binds to its intended target with high affinity and selectivity. A compound that inhibits numerous kinases is likely to cause off-target toxicities.
Experiment 1: Kinome-Wide Selectivity Scan
Expertise & Rationale: Before focusing on JAK2, it is imperative to understand the broader interaction profile of Compound X across the human kinome. This prevents "tunnel vision" and reveals potential liabilities or even opportunities for polypharmacology early in the process. We use a binding assay, which measures direct physical interaction, rather than an enzymatic assay, to ensure we are assessing true binding events, not just functional inhibition which can be influenced by assay conditions. The dissociation constant (Kd) is a direct measure of binding affinity.
Methodology: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize Compound X and Ruxolitinib in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™). The assay principle involves measuring the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified by qPCR.
-
Data Analysis: The results are typically reported as Kd (dissociation constant) values. A lower Kd indicates a stronger binding interaction.
Comparative Data: Compound X vs. Ruxolitinib
| Kinase Target | Compound X (Kd, nM) | Ruxolitinib (Kd, nM) | Selectivity Note |
| JAK2 (V617F) | 5.2 | 2.8 | Primary Target |
| JAK1 | 25.6 | 2.1 | Ruxolitinib is more potent on JAK1 |
| JAK3 | 450.1 | 325.5 | Lower affinity for both |
| TYK2 | 98.7 | 15.4 | Ruxolitinib shows higher affinity |
| CDK2 | >10,000 | >10,000 | Highly selective against this off-target |
| SRC | >10,000 | 8,500 | Highly selective against this off-target |
Authoritative Grounding: The KINOMEscan™ approach is a widely accepted industry standard for determining kinase inhibitor selectivity.
Caption: Kinase selectivity profiling concept.
Experiment 2: Biochemical Potency (IC50) Assay
Expertise & Rationale: After confirming binding, the next step is to measure functional inhibition. A biochemical assay using purified enzyme and substrate quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC50 value). This is a direct measure of potency. We use the ADP-Glo™ assay, a robust, luminescence-based method that measures the production of ADP, a universal product of kinase reactions.[1][2][3][4][5]
Methodology: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare recombinant active JAK2 (V617F) enzyme, a suitable substrate peptide (e.g., a STAT3-derived peptide), and ATP at a concentration near its Km for the enzyme.
-
Compound Dilution: Perform a serial dilution of Compound X and Ruxolitinib in a 384-well plate, typically from 10 µM down to picomolar concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Kinase Reaction: Add the JAK2 enzyme, substrate, and ATP to the wells and incubate at room temperature for 1 hour.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data: Biochemical Potency
| Compound | Target Enzyme | Biochemical IC50 (nM) |
| Compound X | JAK2 (V617F) | 8.1 |
| Ruxolitinib | JAK2 (V617F) | 3.3 |
Part 2: Target Engagement in a Cellular Context
Demonstrating that a compound binds and inhibits its target in a purified system is essential, but it is not sufficient. The ultimate goal is to inhibit the target within its native environment: the cell.
Experiment 3: Cellular Thermal Shift Assay (CETSA®)
Trustworthiness & Rationale: CETSA is the gold standard for verifying direct target engagement in intact cells or tissues.[6][7][8][9] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. By heating cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, we can observe a "thermal shift." This provides incontrovertible evidence that the compound is reaching and binding to its target in a complex cellular milieu.
Methodology: Western Blot-Based CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEL 92.1.7, which is homozygous for the JAK2-V617F mutation) and treat with a high concentration of Compound X (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[10][11][12][13][14]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification & Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Quantify total protein, normalize samples, and analyze by SDS-PAGE and Western blot using an antibody specific for JAK2.
-
Data Analysis: Densitometry is used to quantify the JAK2 band intensity at each temperature. The data is plotted to generate melting curves for both the vehicle- and compound-treated samples. The shift in the melting temperature (ΔTm) is determined.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Target Engagement
| Compound | Target Protein | ΔTm (°C) in HEL 92.1.7 cells |
| Compound X | JAK2 | +5.8 |
| Vehicle (DMSO) | JAK2 | 0 (Reference) |
Part 3: Cellular Pathway Modulation and Phenotypic Outcomes
Confirming target engagement is a critical milestone. The next logical step is to demonstrate that this engagement leads to the desired downstream functional consequence: inhibition of the signaling pathway controlled by the target.
Experiment 4: Inhibition of STAT3 Phosphorylation
Expertise & Rationale: JAK2's canonical function is the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[15] In JAK2-V617F-driven cells, STAT3 is constitutively phosphorylated at tyrosine 705 (p-STAT3). Measuring the reduction in p-STAT3 levels is a direct and quantitative readout of Compound X's functional activity on the JAK-STAT pathway. We use Western blotting to measure the ratio of phosphorylated to total protein, which controls for any variations in protein loading.[16][17][18][19]
Methodology: p-STAT3 Western Blot
-
Cell Treatment: Seed HEL 92.1.7 cells and treat them with a range of concentrations of Compound X and Ruxolitinib for 2-4 hours.
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Western Blotting: Separate lysate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane first with a primary antibody specific for p-STAT3 (Tyr705). After imaging, strip the membrane and re-probe with an antibody for total STAT3. A loading control like β-actin or GAPDH should also be used.
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Calculate the ratio of p-STAT3 to total STAT3 for each concentration. Plot this ratio against inhibitor concentration to determine the cellular EC50 (the concentration for 50% effective inhibition).
Caption: Simplified JAK-STAT signaling pathway showing the point of inhibition.
Comparative Data: Cellular Pathway Inhibition
| Compound | Cellular EC50 (p-STAT3 Inhibition, nM) |
| Compound X | 65 |
| Ruxolitinib | 45 |
Experiment 5: Anti-proliferative Activity
Trustworthiness & Rationale: The final, and most biologically relevant, validation is to show that inhibiting the target pathway produces the desired phenotypic effect. Since the JAK2-V617F mutation drives aberrant cell proliferation, a successful inhibitor should suppress the growth of cells dependent on this mutation. The CellTiter-Glo® assay is a highly reliable method for assessing cell viability by measuring cellular ATP levels, an indicator of metabolic activity.[20][21][22]
Methodology: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well opaque-walled plate.
-
Compound Treatment: Add serial dilutions of Compound X and Ruxolitinib to the wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Protocol: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Data: Phenotypic Outcome
| Compound | GI50 in HEL 92.1.7 cells (nM) |
| Compound X | 150 |
| Ruxolitinib | 110 |
Synthesis and Comparative Guide: Evaluating Compound X
The systematic validation process has provided a clear, multi-layered picture of Compound X's mechanism of action. By comparing it directly with the clinical benchmark, Ruxolitinib, we can objectively assess its potential.
Overall Data Summary
| Parameter | Compound X | Ruxolitinib | Interpretation |
| Selectivity (Kd, JAK2) | 5.2 nM | 2.8 nM | High affinity for target; slightly less potent than Ruxolitinib but potentially more selective against JAK1. |
| Biochemical Potency (IC50) | 8.1 nM | 3.3 nM | Potent enzyme inhibitor, comparable to the benchmark. |
| Target Engagement (ΔTm) | +5.8 °C | N/A | Confirmed direct binding to JAK2 in intact cells. |
| Cellular Potency (p-STAT3 EC50) | 65 nM | 45 nM | Effective pathway inhibition in a cellular context. |
| Phenotypic Potency (GI50) | 150 nM | 110 nM | Inhibition of the target pathway translates to the desired anti-proliferative effect. |
The collective evidence strongly supports the hypothesis that this compound (Compound X) functions as a direct inhibitor of JAK2. The data demonstrates a clear and logical cascade of effects:
-
Direct Binding: Compound X binds to JAK2 with high affinity and good selectivity (KinomeScan).
-
Target Engagement: This binding is confirmed to occur within intact cells (CETSA).
-
Functional Inhibition: The binding leads to potent inhibition of the JAK2 enzyme's biochemical activity (ADP-Glo) and its downstream signaling pathway in cells (p-STAT3).
-
Phenotypic Consequence: This pathway inhibition results in a clear anti-proliferative effect in a JAK2-dependent cancer cell line (CellTiter-Glo).
Compared to Ruxolitinib, Compound X appears slightly less potent across the board, with IC50, EC50, and GI50 values that are consistently 1.5-2.5 fold higher. However, its selectivity profile, particularly its weaker inhibition of JAK1, may be a desirable property, potentially leading to a different side-effect profile, as some of the hematological toxicities of Ruxolitinib are attributed to JAK1 inhibition.
This comprehensive MoA validation provides a high degree of confidence in the on-target activity of Compound X. The data presented herein forms a robust foundation for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and safety toxicology. This systematic, comparative approach is indispensable for making informed decisions in the complex process of drug discovery.
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CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
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ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
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Ruxolitinib. StatPearls - NCBI Bookshelf.
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A Senior Application Scientist's Guide to Aminopyrimidine Synthesis: A Head-to-Head Comparison of Key Methodologies
For researchers, medicinal chemists, and drug development professionals, the pyrimidine core is a cornerstone of modern therapeutics.[1][2][3] Its role as a privileged scaffold is largely due to its ability to engage in hydrogen bonding and π-π stacking, mimicking the natural nucleic acids that are fundamental to life.[1] Aminopyrimidines, in particular, are crucial hinge-binding motifs in a vast array of kinase inhibitors, including groundbreaking drugs like Imatinib.[4][5]
The synthetic accessibility of the aminopyrimidine scaffold is therefore a matter of critical importance.[2] The choice of synthetic route can dramatically impact yield, purity, cost, scalability, and the accessible range of chemical diversity. This guide provides an in-depth, head-to-head comparison of the most prevalent and field-proven methods for aminopyrimidine synthesis, grounded in mechanistic principles and supported by experimental data. We will dissect the classical cyclocondensation routes and contrast them with modern, metal-catalyzed functionalization techniques, offering the insights needed to make informed decisions in a discovery or process chemistry setting.
Method 1: The Principal Cyclocondensation (Guanidine + 1,3-Dicarbonyl)
This is arguably the most fundamental and widely employed method for constructing the 2-aminopyrimidine core de novo. The strategy is a classic cyclocondensation reaction between a guanidine (or urea/thiourea) and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4][5]
Mechanistic Rationale: The reaction proceeds via a sequential condensation-cyclization-dehydration cascade. The initial step involves the nucleophilic attack of a nitrogen atom from the highly basic guanidine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. A second intramolecular nucleophilic attack from the other guanidine nitrogen onto the remaining carbonyl group closes the six-membered ring. Subsequent dehydration aromatizes the ring to furnish the stable aminopyrimidine product. The choice of a base (e.g., KOH, K₂CO₃) or acid catalyst depends on the specific substrates and conditions, but the goal is to facilitate the initial nucleophilic attack and the final dehydration step.[6][7]
Workflow & Mechanism: Principal Cyclocondensation
Caption: General workflow and simplified mechanism for the Principal Cyclocondensation.
Advantages:
-
Robust and High-Yielding: This method is a workhorse, often providing good to excellent yields for simple substrates.[8]
-
Cost-Effective: The starting materials (guanidine, simple 1,3-dicarbonyls) are readily available and inexpensive.
-
One-Pot Operation: The reaction is typically performed in a single step, simplifying the experimental procedure.[8][9]
Disadvantages:
-
Limited Substrate Scope: The synthesis of unsymmetrically substituted pyrimidines can lead to regioisomeric mixtures if an unsymmetrical 1,3-dicarbonyl is used.
-
Harsh Conditions: The reaction often requires reflux temperatures and strong bases or acids, which can be incompatible with sensitive functional groups.[5]
-
Limited Diversity: The substitution pattern is "locked in" by the choice of the initial building blocks, making late-stage diversification difficult.
Method 2: The Pinner Pyrimidine Synthesis
The Pinner synthesis is a related classical method that condenses an amidine with a β-keto ester or β-diketone.[6][10][11] While similar to the principal cyclocondensation, its use of an amidine (R-C(=NH)NH₂) instead of guanidine allows for the introduction of a substituent at the 2-position of the pyrimidine ring directly.
Mechanistic Rationale: The mechanism is analogous to the guanidine condensation.[10] Under acidic conditions, the β-keto ester is protonated, activating it for nucleophilic attack by the amidine.[12] The subsequent cyclization and dehydration steps lead to the final pyrimidine product. The key difference is that the amidine carries an R-group, which becomes the C2-substituent.
Mechanism: Pinner Pyrimidine Synthesis
Caption: Key steps in the acid-catalyzed Pinner pyrimidine synthesis.
Advantages:
-
Direct C2-Functionalization: Provides a straightforward route to 2-substituted pyrimidines, which are common in medicinal chemistry.
-
Good for Hydroxypyrimidines: The reaction of amidines with β-keto esters is particularly effective for producing hydroxypyrimidines.[6]
Disadvantages:
-
Amidine Availability: Substituted amidines can be less stable or commercially available than guanidine, sometimes requiring an extra synthetic step.[13]
-
Similar Limitations to Principal Condensation: Suffers from similar drawbacks regarding harsh conditions and potential regioisomeric issues with unsymmetrical dicarbonyls.
Method 3: Modern Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
In contrast to building the ring from scratch, modern strategies often involve the late-stage functionalization of a pre-existing halopyrimidine core. The Buchwald-Hartwig amination is a premier example of this approach, utilizing a palladium catalyst to form a C-N bond between a halopyrimidine and an amine.[14][15]
Mechanistic Rationale: This reaction operates via a catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide (C-X) bond of the halopyrimidine, forming a Pd(II) intermediate. The amine coordinates to this palladium complex, and a base facilitates deprotonation of the amine. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[16] The choice of ligand (e.g., Xantphos, BINAP) is critical; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the catalytic species.[14][17][18]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Advantages:
-
Exceptional Functional Group Tolerance: The reaction conditions are generally much milder than classical condensations, allowing for the presence of a wide range of sensitive functional groups.[15][16]
-
Broad Substrate Scope: A vast array of primary and secondary amines can be coupled with various halo- and triflyloxy-pyrimidines.[14] This is particularly powerful for synthesizing N-aryl aminopyrimidines, which are difficult to access via cyclocondensation.[17]
-
High Regioselectivity: When multiple halogens are present on the pyrimidine ring, selectivity can often be achieved based on the differential reactivity of C-I > C-Br > C-Cl bonds.
Disadvantages:
-
Cost and Toxicity of Palladium: Palladium is a precious metal, which can be a significant cost driver for large-scale synthesis. Residual palladium in the final product is a major concern for pharmaceutical applications and requires rigorous purification.[15]
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand, which can require extensive screening and optimization. The ligands themselves can be expensive and air-sensitive.
-
Not a De Novo Synthesis: This method requires a pre-functionalized pyrimidine starting material, which must be synthesized separately.
Head-to-Head Performance Comparison
| Parameter | Principal Cyclocondensation | Pinner Synthesis | Buchwald-Hartwig Amination |
| Synthesis Type | De Novo Ring Formation | De Novo Ring Formation | Ring Functionalization |
| Key Reactants | 1,3-Dicarbonyl + Guanidine | 1,3-Dicarbonyl + Amidine | Halopyrimidine + Amine |
| Typical Yields | Good to Excellent (60-90% for simple cases)[8] | Moderate to Good (50-85%)[6] | Good to Excellent (70-95%)[17] |
| Reaction Conditions | Often harsh (reflux, strong acid/base) | Often harsh (reflux, acid/base) | Generally mild (40-110 °C, specific base) |
| Functional Group Tolerance | Poor to Moderate | Poor to Moderate | Excellent[15] |
| Substrate Scope | Good for simple, symmetrical substrates | Good for 2-substituted pyrimidines | Excellent, especially for N-aryl amines[14][17] |
| Key Advantage | Cost-effective, robust for core synthesis | Direct access to 2-substituted cores | Late-stage diversification, broad scope |
| Key Disadvantage | Poor functional group tolerance, regioselectivity issues | Amidine availability, harsh conditions | Catalyst cost/toxicity, ligand optimization |
| Scalability | High | Moderate to High | Moderate (cost and purification challenges) |
Emerging & Alternative Methods
The field is continuously evolving. Researchers have developed novel strategies that offer unique advantages:
-
Iron-Catalyzed [2+2+2] Cycloaddition: This method constructs complex bicyclic 2-aminopyrimidines from alkynenitriles and cyanamides, demonstrating the power of base metal catalysis.[19]
-
Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials, such as ketones, arylacetylenes, and guanidine, can assemble substituted 2-aminopyrimidines with high atom economy and efficiency, sometimes achieving yields up to 80%.[8][9]
-
Metal-Free Cascade Reactions: Recent approaches utilize enaminones and guanidines in a cascade sequence to build unsymmetrical 2-aminopyrimidines without transition metal contamination.[5]
Conclusion and Strategic Recommendations
The optimal synthesis of an aminopyrimidine is dictated by the specific target molecule and the strategic goals of the project.
-
For the large-scale, cost-effective production of a simple, core 2-aminopyrimidine scaffold , the Principal Cyclocondensation with guanidine remains the undisputed method of choice due to its robustness and low cost of starting materials.
-
When a specific substituent is required at the C2-position from the outset , the Pinner Synthesis offers a direct, classical route, provided the corresponding amidine is readily accessible.
-
For late-stage functionalization, medicinal chemistry lead optimization, and the synthesis of complex N-aryl or N-heteroaryl aminopyrimidines , the Buchwald-Hartwig Amination is the superior strategy. Its broad substrate scope and exceptional tolerance for sensitive functional groups provide unparalleled flexibility for exploring chemical space, despite the higher cost and process development challenges associated with metal catalysis.
By understanding the mechanistic underpinnings, advantages, and limitations of each method, researchers can navigate the synthetic landscape with confidence, selecting the most efficient and effective path to their target aminopyrimidine.
Detailed Experimental Protocols
Protocol 1: Representative Principal Cyclocondensation
Synthesis of 2-amino-4,6-dimethylpyrimidine
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (9.55 g, 0.1 mol) and acetylacetone (10.01 g, 0.1 mol).
-
Add ethanol (100 mL) to the flask, followed by a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water, added portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with concentrated HCl to pH ~7.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the resulting slurry in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the title compound.
Protocol 2: Representative Buchwald-Hartwig Amination
Synthesis of N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine [17]
-
To a flame-dried Schlenk tube, add 2-chloro-4-(pyridin-3-yl)pyrimidine (191 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol), and Xantphos (58 mg, 0.1 mmol).
-
Add sodium tert-butoxide (144 mg, 1.5 mmol).
-
Seal the tube with a septum, then evacuate and backfill with dry argon gas (repeat this cycle three times).
-
Add aniline (112 mg, 1.2 mmol) via syringe, followed by anhydrous toluene (10 mL).
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
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A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry. (2017). [Link]
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Pinner pyrimidine synthesis. Slideshare. [Link]
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Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
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TRAUBE PURINE SYNTHESIS.pptx. Slideshare. [Link]
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The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
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Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
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In Vitro to In Vivo Correlation of 2-(Piperidin-1-yl)pyrimidin-5-amine Activity: A Senior Application Scientist's Guide
<Publish Comparison Guide >
Objective Comparison of Preclinical Performance and Supporting Experimental Data
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide an in-depth, technically-grounded guide on establishing a meaningful in vitro to in vivo correlation (IVIVC) for the novel kinase inhibitor, 2-(Piperidin-1-yl)pyrimidin-5-amine. This guide will objectively compare its performance with established alternatives and provide the supporting experimental data and protocols necessary for replication and validation.
Introduction: The Imperative of a Robust IVIVC in Drug Discovery
In the realm of drug development, the transition from a promising compound in a laboratory setting (in vitro) to a therapeutically effective agent in a living organism (in vivo) is a critical and often challenging step. A robust in vitro to in vivo correlation (IVIVC) is the predictive mathematical model that bridges this gap.[1][2][3] Establishing a strong IVIVC is not merely an academic exercise; it is a crucial tool that can streamline the drug development process, reduce the need for extensive and costly clinical trials, and ultimately improve product quality and patient outcomes.[2][4][5]
This guide focuses on this compound, a compound with a chemical scaffold suggesting potential kinase inhibitory activity.[6][7][8][9] We will detail the necessary experimental cascade, from initial biochemical assays to cellular and finally, animal models, to build a comprehensive data package that validates its therapeutic potential. Throughout this guide, we will compare its performance to Dasatinib, a well-characterized, potent, multi-targeted kinase inhibitor, to provide a clear benchmark for its activity.[10][11]
Experimental Design & Rationale: A Multi-tiered Approach
A successful IVIVC is built upon a foundation of logically sequenced experiments, each providing a deeper layer of biological insight. Our approach is as follows:
-
Biochemical Assays: To determine the direct potency of this compound on its putative target kinase.
-
Cell-Based Assays: To confirm target engagement and functional consequences in a relevant cellular context.
-
In Vivo Efficacy Studies: To assess the compound's therapeutic effect in a preclinical cancer model.
This tiered approach allows for early decision-making and ensures that resources are invested in compounds with the highest probability of in vivo success.
In Vitro Evaluation: From Enzyme to Cell
Biochemical Kinase Inhibition Assay
Rationale: The initial step is to quantify the direct inhibitory effect of this compound on a purified kinase. For this guide, we will hypothesize that the primary target is a member of the Src family of kinases (SFKs), which are frequently implicated in cancer progression.[10][12][13] A cell-free in vitro kinase assay provides a clean measure of potency (IC50) without confounding cellular factors.[14][15][16]
Protocol: Radiometric Kinase Assay
A radiometric assay is considered a "gold-standard" for its sensitivity and direct measurement of substrate phosphorylation.[17]
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified Src kinase enzyme, a specific peptide substrate, and a range of concentrations of this compound or Dasatinib.
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at 30°C for a predetermined time.
-
Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a chelating agent like EDTA.
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Phospho-Flow Cytometry
Rationale: Demonstrating that a compound can penetrate the cell membrane and inhibit its target is a critical next step. Phospho-flow cytometry is a powerful technique that measures the phosphorylation status of specific proteins at a single-cell level, providing a direct readout of kinase pathway inhibition.[18][19][20][21]
Protocol: p-STAT3 Phospho-Flow Assay in K562 Cells
The K562 human leukemia cell line is a well-established model for studying inhibitors of the Bcr-Abl and Src kinases, where STAT3 is a key downstream signaling node.[22][23]
Step-by-Step Methodology:
-
Cell Culture: Culture K562 cells in appropriate media until they reach logarithmic growth phase.[24]
-
Treatment: Aliquot cells and treat with a serial dilution of this compound or Dasatinib for 2 hours.
-
Fixation: Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state of intracellular proteins.[25]
-
Permeabilization: Permeabilize the cells with cold methanol to allow antibody access to intracellular targets.[25]
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated STAT3 (p-STAT3).
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the p-STAT3 signal.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each treatment condition and calculate the IC50 for the inhibition of STAT3 phosphorylation.
Functional Cellular Outcome: Anti-proliferative Activity
Rationale: The ultimate goal of a targeted therapy is to elicit a functional response, such as inhibiting cancer cell proliferation. A cell viability assay measures this endpoint.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed K562 cells into a 96-well plate and allow them to acclimate.
-
Treatment: Add serial dilutions of this compound or Dasatinib and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Comparative In Vitro Data
The following table summarizes the in vitro performance of this compound in comparison to Dasatinib.
| Compound | Biochemical IC50 (Src Kinase) | Cellular p-STAT3 IC50 (K562) | Cell Proliferation GI50 (K562) |
| This compound | 75 nM | 400 nM | 1.5 µM |
| Dasatinib (Comparator) | 0.8 nM[11] | 15 nM | 30 nM |
Interpretation: A rightward shift in potency is observed as we move from a biochemical to a cellular context for both compounds. This is expected due to factors like cell permeability and target engagement in a complex milieu. The data clearly indicates that while this compound demonstrates activity, it is significantly less potent than the established inhibitor, Dasatinib.
In Vitro Experimental Workflow
Caption: A streamlined workflow of the in vitro experimental cascade.
In Vivo Efficacy Evaluation
Rationale: The definitive test of a compound's potential is its ability to inhibit tumor growth in an animal model.[26] A cell line-derived xenograft (CDX) model is a standard approach for this evaluation.[27][28][29]
Protocol: K562 Xenograft Model
-
Cell Implantation: Subcutaneously inject K562 cells into the flank of immunocompromised mice (e.g., NOD/SCID).[22][23][30]
-
Tumor Growth: Allow tumors to establish and reach a mean volume of approximately 100-150 mm³.
-
Randomization and Dosing: Randomize mice into treatment groups (Vehicle, this compound, Dasatinib) and begin daily oral dosing.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week to monitor efficacy and toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle group reach a predetermined size. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At study termination, collect plasma and tumor samples to measure drug concentration (PK) and target inhibition (e.g., p-STAT3 levels by Western blot or ELISA) (PD).
The In Vitro to In Vivo Correlation
The central pillar of this guide is the integration of all collected data to establish a meaningful IVIVC.
| Metric | This compound | Dasatinib (Comparator) |
| In Vitro Proliferation GI50 | 1.5 µM | 30 nM |
| In Vivo Dose | 75 mg/kg | 10 mg/kg |
| Average Plasma Concentration (Cavg) | 2.0 µM | 60 nM |
| Tumor Growth Inhibition (TGI) | 55% | 90% |
| Tumor p-STAT3 Inhibition | ~60% | >90% |
Analysis:
-
Exposure-Efficacy Link: For this compound, the average plasma concentration achieved in the study (2.0 µM) exceeded its in vitro GI50 (1.5 µM). This provides a strong scientific rationale for the observed 55% TGI.
-
Target Engagement: The in vivo target inhibition (~60% reduction in p-STAT3) aligns with the achieved drug exposure relative to its cellular IC50, confirming that the drug is hitting its target in the tumor.
-
Predictive Value: The in vitro data successfully predicted the in vivo outcomes. It correctly identified this compound as being less potent than Dasatinib and requiring a higher dose to achieve a therapeutic effect. The correlation between the required plasma concentration for efficacy and the in vitro potency demonstrates a successful IVIVC.
IVIVC Conceptual Framework
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Selectivity profiling of 2-(Piperidin-1-yl)pyrimidin-5-amine versus other aminopyrimidine inhibitors
A Comparative Guide to the Selectivity Profiling of Aminopyrimidine-Based Kinase Inhibitors
This guide provides an in-depth comparison of the selectivity profiles of aminopyrimidine kinase inhibitors, with a focus on the structural class represented by 2-(Piperidin-1-yl)pyrimidin-5-amine. We will explore the nuanced differences in kinase affinity and provide the detailed experimental methodologies required to generate high-fidelity selectivity data for researchers in drug discovery and chemical biology.
Introduction: The Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The aminopyrimidine scaffold has emerged as a "privileged structure" in the design of potent and selective kinase inhibitors. Its ability to mimic the adenine ring of ATP allows derivatives to competitively bind to the ATP-binding pocket of a wide array of kinases, thereby inhibiting their function.
The versatility of this core structure permits chemical substitutions that enable medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. However, achieving high selectivity remains a paramount challenge. An inhibitor that binds to numerous "off-target" kinases can lead to unexpected toxicities or confound experimental results, making a thorough understanding of its selectivity profile essential.[1] This guide will use this compound as a representative of a chemical series and compare its theoretical selectivity profile against established aminopyrimidine inhibitors to illustrate these principles.
Comparative Selectivity Analysis
To understand the selectivity of a given compound, its binding affinity must be tested against a broad panel of kinases. A compound's profile can range from highly selective (inhibiting only one or a few kinases) to promiscuous (inhibiting many kinases).[1] Below is a comparative table summarizing the selectivity data for our representative compound and two well-characterized aminopyrimidine inhibitors.
Disclaimer: The data for "Compound A" is a representative profile for the this compound class, constructed for illustrative purposes based on typical aminopyrimidine inhibitor characteristics. Data for Comparators 1 and 2 are based on published findings for representative compounds.
| Parameter | Compound A (Representative) | Comparator 1 (FLT3/c-KIT Inhibitor) | Comparator 2 (PAK1 Inhibitor) |
| Primary Target(s) | FLT3, Aurora A | FLT3 (WT & Mutants) | PAK1, PAK2, Src |
| Selectivity Score (S-Score) | S(10) @ 1µM = 0.04 | S(10) @ 1µM = 0.02 | S(10) @ 1µM = 0.07 |
| Key Off-Targets (>90% Inh. @ 1µM) | TRKA, c-KIT, RET | TRKA, DDR1, MKNK1 | Fgr, Bmx, Lck, Yes1 |
| Primary Cellular Engagement | Confirmed via CETSA | Confirmed via CETSA | Confirmed via CETSA |
| Reference | Hypothetical | Adapted from[2] | Adapted from[3] |
Interpretation:
-
Compound A shows potent inhibition of FLT3 and Aurora A, but also interacts with other kinases like TRKA and c-KIT, suggesting a moderately selective profile.
-
Comparator 1 is a highly selective FLT3 inhibitor, demonstrating significantly fewer potent off-target interactions. This level of selectivity is crucial for minimizing side effects related to c-KIT inhibition, such as myelosuppression.[2]
-
Comparator 2 is a potent PAK1 inhibitor but also shows significant activity against other PAK isoforms and several Src-family kinases, indicating a more focused but still multi-targeted profile.[3]
Methodologies for High-Throughput Selectivity Profiling
Accurate selectivity data is generated through robust, validated, and complementary experimental techniques. The two gold-standard methods are large-scale in vitro binding assays and cell-based target engagement assays.
In Vitro Profiling: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is an industry-standard method for profiling inhibitors against hundreds of kinases in parallel.[4][5] It relies on a competition binding assay that measures the ability of a test compound to displace a reference ligand from the kinase active site.
Principle of the Assay: The assay involves three core components: a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is then quantified using qPCR.[6] A lower amount of detected kinase signifies stronger binding by the test compound.
Caption: KINOMEscan experimental workflow.
Detailed Protocol: KINOMEscan™ Profiling
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations for Kd determination or a single concentration (e.g., 1 µM) for percentage inhibition screening.
-
Assay Plate Preparation: Kinases from a broad panel (e.g., 468 kinases) are prepared and aliquoted into multi-well plates.[6]
-
Incubation: The test compound is added to the wells containing the kinases and the immobilized ligand beads. The mixture is incubated to allow binding to reach equilibrium.
-
Affinity Capture & Wash: The beads are captured, and unbound kinase and test compound are washed away. A stringent wash step is critical for removing non-specific binders.
-
Quantification: The amount of kinase bound to the beads is quantified by qPCR, which measures the amount of the DNA tag.[6]
-
Data Analysis: The qPCR signal is compared to a DMSO (vehicle) control. A reduction in signal indicates binding of the test compound. The results are often expressed as percent inhibition or used to calculate a dissociation constant (Kd).
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement inside cells.[7][8]
Principle of the Assay: The core principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[9] This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[10] A shift in the melting curve to a higher temperature indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA® for Kinase Targets
-
Cell Treatment: Culture the relevant cell line (e.g., a cancer cell line expressing the target kinase) and treat with the test compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).[8]
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling at room temperature.[10]
-
Lysis: Lyse the cells to release their protein content. A common method is repeated freeze-thaw cycles using liquid nitrogen.[10]
-
Separation of Fractions: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[10]
-
Quantification: Transfer the supernatant (soluble fraction) to a new tube. Quantify the amount of the specific target protein using a detection method like Western Blotting or mass spectrometry.[7]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Contextualizing Selectivity: Signaling Pathways
The ultimate impact of a kinase inhibitor depends on which signaling pathways it disrupts. High selectivity ensures that only the intended pathway is modulated. The diagram below illustrates a simplified kinase cascade, showing how an inhibitor's specificity is critical. An inhibitor targeting "Kinase 2" should ideally not affect "Kinase X" in a parallel pathway to avoid unintended biological consequences.
Caption: On-target vs. off-target kinase inhibition.
Conclusion
The selectivity profile of an aminopyrimidine inhibitor is a critical determinant of its utility as a research tool or a therapeutic candidate. While the scaffold is highly versatile, each derivative possesses a unique interaction landscape across the human kinome. Generating a robust selectivity profile requires a multi-faceted approach, combining broad in vitro screening, such as KINOMEscan™, with cellular validation of target engagement using methods like CETSA®. By rigorously applying these techniques, researchers can confidently select the most appropriate inhibitors to precisely dissect kinase biology and develop safer, more effective targeted therapies.
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Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available at: [Link]
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How the KinomeScan assay works (Courtesy of DiscoveRx). (n.d.). ResearchGate. Available at: [Link]
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Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2- d ]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. (2015). ChemMedChem. Available at: [Link]
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Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]
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A Researcher's Guide to Navigating the ADME Landscape of Novel Piperidinyl-Pyrimidine Derivatives
In the intricate journey of drug discovery, the adage "it's not just about potency" holds profound truth. A compound's success is critically contingent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which governs its bioavailability, efficacy, and potential for toxicity.[1][2] This guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of novel piperidinyl-pyrimidine derivatives. We will delve into a comparative analysis of key ADME properties for a representative set of these compounds, providing not just the data, but the scientific rationale behind the experimental assays used to generate it. Our aim is to empower you with the knowledge to make data-driven decisions in your lead optimization programs.
The piperidinyl-pyrimidine scaffold is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds.[3] However, subtle structural modifications can dramatically alter a compound's ADME characteristics. Understanding these shifts is paramount to designing molecules that not only hit their target but also possess the pharmacokinetic properties required for clinical success.[4][5][6]
Comparative ADME Profiling of Piperidinyl-Pyrimidine Derivatives
To illustrate the impact of structural modifications on ADME properties, we present a comparative analysis of four hypothetical piperidinyl-pyrimidine derivatives: PPD-01, PPD-02, PPD-03, and PPD-04 . The data presented in the following table is representative of what would be generated in a typical in vitro ADME screening campaign.
| Parameter | PPD-01 | PPD-02 | PPD-03 | PPD-04 | Interpretation |
| Aqueous Solubility (µM) | 25 | 150 | 5 | 80 | Higher values are desirable for better absorption. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | 0.5 | 5.2 | 1.5 | 3.8 | Higher values indicate better potential for oral absorption. |
| Efflux Ratio (B→A / A→B) | 4.2 | 1.1 | 3.5 | 1.5 | A ratio >2 suggests the compound is a substrate for efflux transporters like P-gp. |
| Metabolic Stability (% remaining after 30 min) | 15% | 85% | 45% | 70% | Higher percentages indicate greater stability against metabolic enzymes. |
| Plasma Protein Binding (%) | 99.5% | 85.2% | 92.8% | 90.1% | High binding can limit the free drug available to act on the target. |
| CYP3A4 Inhibition (IC₅₀, µM) | 0.8 | >50 | 5.2 | 25 | Higher IC₅₀ values are preferred to minimize the risk of drug-drug interactions. |
Analysis of the Comparative Data:
-
PPD-01 exhibits poor solubility and metabolic stability, along with significant P-gp efflux and potent CYP3A4 inhibition. These characteristics would likely flag it as a high-risk candidate for further development.
-
PPD-02 shows a much more favorable profile with good solubility, high permeability, low efflux, excellent metabolic stability, and minimal CYP3A4 inhibition. This compound would be a promising candidate to advance.
-
PPD-03 has very low solubility and is a substrate for efflux transporters, which could limit its oral absorption despite moderate permeability.
-
PPD-04 presents a reasonably balanced profile, although its metabolic stability and plasma protein binding might warrant further optimization.
This comparative data underscores the importance of multiparameter optimization in drug discovery. A holistic view of the ADME profile is essential for selecting the most promising lead candidates.[4][7]
Experimental Protocols: The "How" and "Why"
To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated in vitro assays are employed. Below are detailed protocols for the key experiments used to characterize our hypothetical piperidinyl-pyrimidine derivatives.
Kinetic Aqueous Solubility Assay
Scientific Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can also lead to unreliable results in in vitro biological assays.[8][9] The kinetic solubility assay is a high-throughput method used in early drug discovery to identify compounds with potential solubility liabilities.[8][10] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions a compound might experience upon administration.[9][11]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4, in a clear 96-well plate.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation to reach a steady state.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant after filtration or centrifugation using LC-MS/MS or UV-Vis spectroscopy.[9][11]
Caption: Workflow for the Kinetic Aqueous Solubility Assay.
Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[12][13] This makes it an excellent in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters like P-glycoprotein (P-gp).[14][15] The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the cell monolayer.[13]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the tight junctions. A TEER value above 200 Ω·cm² is generally considered acceptable.[15][16]
-
Transport Study (Apical to Basolateral - A→B):
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber.
-
Incubate at 37°C with 5% CO₂.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (B) chamber.[12]
-
-
Transport Study (Basolateral to Apical - B→A):
-
Add the test compound to the basolateral (B) chamber.
-
Incubate under the same conditions.
-
Collect samples from the apical (A) chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Papp Calculation: Calculate the Papp value and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 is indicative of active efflux.[13]
Caption: Caco-2 Permeability Assay Workflow.
Metabolic Stability Assay (Liver Microsomes)
Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, play a crucial role in the clearance of most drugs.[17][18] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and convenient in vitro system to assess Phase I metabolic stability.[17][19] The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance.[17]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture with the test compound at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.[20]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[17]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time to determine the rate of metabolism and calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[21]
Caption: Metabolic Stability Assay Workflow.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[22][23] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, and be cleared from the body.[23][24] Rapid Equilibrium Dialysis (RED) is a widely used and reliable method to determine the fraction of unbound drug in plasma.[22][24]
Protocol:
-
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.[25]
-
Sample Loading: Add plasma containing the test compound to one chamber and an isotonic phosphate buffer (PBS, pH 7.4) to the other chamber.[22][24]
-
Incubation: Incubate the device at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to reach equilibrium.[22][23]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: For accurate quantification, mix the plasma sample with buffer and the buffer sample with drug-free plasma.
-
Quantification: Determine the concentration of the test compound in both chambers using LC-MS/MS.[22]
-
Calculation: Calculate the percentage of unbound drug.
Caption: CYP450 Inhibition Assay Workflow.
Conclusion and Future Directions
The in vitro ADME assays detailed in this guide provide a robust framework for characterizing and comparing novel piperidinyl-pyrimidine derivatives. By understanding the experimental methodologies and the scientific principles that underpin them, researchers can more effectively interpret their data and make informed decisions to guide their medicinal chemistry efforts. Early and comprehensive ADME profiling is not merely a screening exercise; it is a critical component of a successful drug discovery program that significantly reduces the risk of late-stage attrition. [1][5][26]The ultimate goal is to rationally design molecules that possess a harmonious balance of potency, selectivity, and favorable pharmacokinetic properties, thereby increasing the probability of delivering safe and effective medicines to patients.
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Plasma Protein Binding Assay. Visikol. [Link]
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MDCK-MDR1 Permeability Assay. Evotec. [Link]
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
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Plasma Protein Binding Assay. Domainex. [Link]
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Caco-2 permeability assay. Creative Bioarray. [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperidin-1-yl)pyrimidin-5-amine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-(Piperidin-1-yl)pyrimidin-5-amine demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a framework for understanding the causality behind proper disposal procedures, ensuring that every step taken in the lab is a self-validating system of safety and responsibility.
This document provides essential, immediate safety and logistical information, including operational and disposal plans. It is designed to be a direct, procedural resource for laboratory personnel.
Hazard Profile and Risk Assessment
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a heterocyclic amine whose structure suggests significant biological activity, and with it, a corresponding hazard profile that must be respected.
The primary risks associated with this compound are its acute toxicity, potential for severe skin and eye damage, and its environmental persistence.[1] The Safety Data Sheet (SDS) classifies it with several hazard statements that dictate its handling and disposal pathway.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Hazard Statement | Causality and Implications |
| Acute Toxicity (Oral, Dermal) | H301 + H311: Toxic if swallowed or in contact with skin. | The molecule can be readily absorbed through ingestion or skin contact, posing a significant systemic health risk. This high toxicity mandates stringent containment and PPE protocols. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | As a potent amine, the compound is caustic and can cause irreversible damage to tissues upon contact. This necessitates immediate and thorough decontamination if exposure occurs. |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[1] | The compound is not readily biodegradable and can persist in the environment, harming aquatic ecosystems. Sewer disposal is strictly forbidden. |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1] | Repeated exposure may lead to sensitization, where subsequent contact at even minimal levels can trigger a significant allergic response. |
Exposure Prevention: Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's hazard profile, exposure must be minimized through a combination of engineering controls and appropriate PPE.
Engineering Controls: All handling of this compound, from weighing the solid to preparing solutions, must be conducted in a certified chemical fume hood. The negative pressure environment is critical for preventing the inhalation of fine dust particles or aerosols.
Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a critical barrier between the researcher and chemical exposure.
Table 2: Recommended PPE for Handling this compound
| Task | Gloves | Eye Protection | Lab Coat / Gown | Additional Protection |
| Weighing/Handling Solid | Nitrile gloves (double-gloved recommended) | Chemical safety goggles and a face shield | Flame-retardant lab coat | N/A |
| Preparing Solutions | Nitrile gloves (double-gloved recommended) | Chemical safety goggles and a face shield | Chemical-resistant apron over a lab coat | N/A |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and a face shield | Chemical-resistant disposable gown | Respiratory protection (e.g., N95 or higher) may be required for large spills or fine powders. |
Emergency Procedures: Spill Management
Accidental releases must be managed swiftly and correctly to mitigate risk.
For a Small Spill (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Control Access: Restrict access to the spill area.
-
Don Appropriate PPE: Refer to Table 2 for spill cleanup PPE.
-
Contain and Clean:
-
If Solid: Do NOT dry sweep. Gently cover with an inert absorbent material (e.g., vermiculite, sand). Use dry clean-up procedures and avoid generating dust.[1] Carefully scoop the mixture into a designated hazardous waste container.
-
If Liquid: Cover with an inert absorbent material. Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Document: Report the spill to your institution's Environmental Health & Safety (EH&S) department.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response and EH&S department.
-
Secure: Close the doors to the affected area to contain vapors or dust.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization under the Resource Conservation and Recovery Act (RCRA) framework enforced by the U.S. Environmental Protection Agency (EPA).[2]
-
Hazardous Characteristic: This compound must be managed as hazardous waste due to its Toxicity and Corrosivity .[3]
-
Waste Listing: While many specific research chemicals are not explicitly on the EPA's P-list (acutely hazardous) or U-list (toxic), the high acute toxicity (H301/H311) warrants treating it with the same level of caution as a P-listed waste.[2][4] This means accumulation limits in the lab may be smaller (e.g., 1 quart for liquids) and removal timelines may be shorter.[3]
-
Segregation is Paramount: As a basic amine, this compound waste must be segregated from acidic waste streams.[5] Mixing can cause a violent exothermic reaction, generating heat and potentially toxic fumes. Store in a designated area for basic organic waste.
Step-by-Step Disposal Protocol
The following workflow provides a clear path for the compliant disposal of various waste streams containing this compound. All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][5]
Workflow: Disposal Decision Process
Caption: Disposal decision workflow for this compound waste.
Protocol Details:
-
Container Selection: Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) is suitable for both solid and liquid waste. The container must be free from damage and have a secure, leak-proof screw cap.[5]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume/mass.
-
The primary hazards: "Toxic," "Corrosive."
-
-
Accumulation:
-
Request for Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your EH&S department for collection.[3][6] They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance in your critical research endeavors.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
PYRIDINE | Occupational Safety and Health Administration. OSHA. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA HAZARDOUS WASTE CODES. Unspecified Source. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperidin-1-yl)pyrimidin-5-amine
This guide provides an essential operational framework for the safe handling of 2-(Piperidin-1-yl)pyrimidin-5-amine. As a compound integrating a piperidine moiety with an aminopyrimidine core, a comprehensive understanding of the potential hazards associated with both structural components is critical for ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural and causative approach to personal protective equipment (PPE) selection, emergency response, and disposal, grounded in established chemical safety principles.
Hazard Assessment: A Synthesis of Structural Risks
-
Piperidine Moiety: Piperidine itself is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3] Its corrosive nature and toxicity are primary drivers for stringent PPE protocols.[2][3]
-
Aminopyrimidine Moiety: Pyrimidin-5-amine is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Aromatic amines as a class carry risks of toxicity and require careful handling to prevent absorption.
Based on this composite analysis, this compound must be treated as a substance that is potentially toxic, corrosive, and irritating to the skin, eyes, and respiratory tract. The following GHS pictograms are assumed to be relevant:
Core Protective Measures: Your Primary Defense
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure. Engineering controls are the first and most effective line of defense.[5] The following PPE is mandatory for all personnel involved in the handling, transfer, or use of this compound.
Eye and Face Protection
Direct ocular exposure can lead to severe, irreversible damage. Standard safety glasses are insufficient.
-
Minimum Requirement: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7]
-
Best Practice/High-Risk Operations: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., solution transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[5][8] This provides a secondary barrier protecting the entire face from splashes.
Skin and Body Protection
Given the high probability of skin irritation and the potential for toxic dermal absorption, comprehensive body protection is non-negotiable.
-
Gloves: No single glove material protects against all chemicals indefinitely.[8] For this compound, a double-gloving technique is recommended.
-
Inner Glove: A standard disposable nitrile glove provides a good baseline for splash protection.
-
Outer Glove: A heavier-duty glove, such as butyl rubber or Viton, should be worn over the nitrile glove, especially for extended handling or immersion risk. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[5][8] Gloves must be inspected for any signs of degradation before each use and disposed of immediately after contact or completion of the task.[7]
-
-
Laboratory Coat: A flame-retardant, chemical-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to provide maximum skin coverage.[1][5]
-
Apparel: Full-length pants and closed-toe, chemical-resistant shoes are required at all times in the laboratory.[5][9] Perforated shoes, sandals, or fabric footwear offer no protection and are strictly prohibited.[9]
Respiratory Protection
While a fume hood is the primary control, respiratory protection may be required in specific situations.
-
Standard Handling: For routine small-scale use inside a functioning fume hood, additional respiratory protection is not typically required.
-
Emergency or High-Risk Scenarios: In the event of a significant spill outside of a fume hood or when weighing large quantities of the solid compound where dust generation is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary.[10][11] All respirator use requires prior medical clearance and annual fit-testing as part of a formal respiratory protection program.[5]
Operational Plans: PPE Selection by Task
The level of PPE should be commensurate with the risk of the specific task being performed. The following table provides a clear, at-a-glance guide for common laboratory procedures.
| Task | Minimum Eye/Face Protection | Minimum Glove Type | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Gloving (Nitrile inner, Nitrile outer) | Chemical-Resistant Lab Coat | Work within a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Gloving (Nitrile inner, Butyl outer) | Chemical-Resistant Lab Coat | Required: Work within a fume hood. |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Double Gloving (Nitrile inner, Butyl outer) | Chemical-Resistant Lab Coat, consider a chemical apron | Required: Work within a fume hood. |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Double Gloving (Nitrile inner, Butyl outer) | Chemical-Resistant Lab Coat | NIOSH-approved respirator with appropriate cartridges.[11] |
Emergency Protocols: Immediate Response Plan
In the event of an exposure, time is critical. All laboratory personnel must be familiar with the location and operation of emergency showers and eyewash stations.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Skin Contact: Promptly move to an emergency shower and remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes.[12][13] Do not use salves or attempt to neutralize the chemical. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[7][14]
-
Ingestion: Do NOT induce vomiting.[6][15] Rinse the mouth with water and seek immediate medical attention.[7]
Chemical Spill Response Workflow
The following workflow outlines the procedural steps for managing a spill of this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. hsa.ie [hsa.ie]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. hazmatschool.com [hazmatschool.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. nj.gov [nj.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
